molecular formula C15H22O B190431 Nootkatone CAS No. 4674-50-4

Nootkatone

货号: B190431
CAS 编号: 4674-50-4
分子量: 218.33 g/mol
InChI 键: WTOYNNBCKUYIKC-JMSVASOKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nootkatone is a natural sesquiterpenoid first isolated from the heartwood of the Alaskan yellow cedar, Cupressus nootkatensis , and is a key aroma component of grapefruit . It is a high-value compound with significant research interest across multiple fields, including entomology, pharmacology, and food science. In research settings, this compound is primarily investigated for its potent insecticidal and repellent properties against a variety of arthropods, such as mosquitoes, ticks, and fleas . Its mechanism of action has been identified as antagonism of the GABA-gated chloride channels (Rdl) in the insect nervous system, leading to paralysis and death . A 2024 study also confirms it potentiates GABAergic signaling and acts as a dual-action repellent and insecticide in mosquitoes . Beyond entomology, studies indicate that this compound exhibits a range of biological activities worthy of further scientific exploration. These include antimicrobial, antioxidant, and anti-inflammatory properties . It has also shown potential in pharmacological models for cardioprotective, neuroprotective, and hepatoprotective effects, though most findings are from animal and in vitro studies, highlighting the need for more research . This product is supplied as a high-purity compound to ensure consistent and reliable results in your experiments. This compound is intended for research applications only and is not for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11-12H,1,5-7,9H2,2-4H3/t11-,12-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOYNNBCKUYIKC-JMSVASOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C2C1(CC(CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C=C2[C@]1(C[C@@H](CC2)C(=C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8047050
Record name Nootkatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale yellow or orange coloured oily liquid; Powerful fruity sweet, citrusy, grapefruit peel oil like aroma
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

BP: 125 °C at 0.5 mm Hg
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

100 °C (212 °F) - closed cup
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Practically insoluble in water, Soluble in alcohol, oil, Soluble in oils; Slightly soluble in water, Soluble (in ethanol)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.9963 at 25 °C, 1.003-1.032
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Nootkatone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1397/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Density

>1 (Air = 1)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from light petroleum; commercial product is a colorless to yellowish liquid

CAS No.

4674-50-4, 28834-25-5
Record name (+)-Nootkatone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4674-50-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nootkatone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004674504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nootkatone, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028834255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2(3H)-Naphthalenone, 4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylethenyl)-, (4R,4aS,6R)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nootkatone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8047050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4R-(4α,4aα,6β)]-4,4a,5,6,7,8-hexahydro-4,4a-dimethyl-6-(1-methylvinyl)naphthalen-2(3H)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.840
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NOOTKATONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ2Y119N4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name NOOTKATONE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3K3OKV2A5A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

36-37 °C, Melting point: 45-46 °C ((+)(-)-Form)
Record name Nootkatone
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8272
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

Nootkatone chemical structure and stereoisomers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Nootkatone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a bicyclic sesquiterpenoid ketone, is a compound of significant interest in the flavor, fragrance, and pharmaceutical industries. Primarily known as the characteristic aroma compound of grapefruit, it also possesses notable insecticidal and repellent properties. This technical guide provides a comprehensive overview of the chemical structure of this compound, its stereoisomers, and the distinct properties associated with each. Detailed experimental protocols for its synthesis, separation, and structural characterization are provided to support research and development efforts.

Chemical Structure

This compound is a member of the eremophilane class of sesquiterpenoids. Its structure is characterized by a decalinenone core with three chiral centers, which give rise to multiple stereoisomers.

  • Molecular Formula : C₁₅H₂₂O[1]

  • Molar Mass : 218.34 g/mol [1][2]

  • Systematic IUPAC Name :

    • ( +)-Nootkatone : (4R,4aS,6R)-4,4a-Dimethyl-6-(prop-1-en-2-yl)-4,4a,5,6,7,8-hexahydronaphthalen-2(3H)-one[1]

    • ( -)-Nootkatone : (4S,4aR,6S)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one

The molecule contains an α,β-unsaturated ketone functional group, which is a key feature for its reactivity and biological activity. The absolute configuration of the naturally occurring and most commercially relevant isomer, (+)-nootkatone, has been definitively established.

Stereoisomers of this compound

This compound possesses three stereocenters, theoretically allowing for eight possible stereoisomers (four pairs of enantiomers). However, the most well-characterized and significant are the enantiomeric pair: (+)-nootkatone and (-)-nootkatone. These enantiomers exhibit identical physical properties such as melting point and boiling point but differ in their interaction with plane-polarized light and, critically, in their sensory and biological properties.

dot

Caption: Relationship between (+)-Valencene and the this compound enantiomers.

Quantitative Data Summary

The distinct properties of this compound enantiomers are evident in their sensory perception thresholds and optical activity.

Property(+)-Nootkatone(-)-NootkatoneReference
Odor Profile Strong, characteristic grapefruitWeak, woody, spicy, no grapefruit characterLeffingwell, J.C.
Odor Threshold ~800 ppb~600,000 ppbLeffingwell, J.C.
Taste Profile Grapefruit character, bitterBitter, sour, no flavor impressionLeffingwell, J.C.
Taste Threshold ~0.3 ppm~40 ppmLeffingwell, J.C.
Specific Rotation ([α]D) +195.5° (c=1.5 in CHCl₃)-195.5° (inferred)[3]

Experimental Protocols

Synthesis of (+)-Nootkatone via Biocatalytic Oxidation of (+)-Valencene

This protocol outlines a method for the synthesis of (+)-nootkatone utilizing a P450 monooxygenase enzyme, which offers high selectivity and avoids harsh chemical oxidants.

Materials:

  • (+)-Valencene (substrate)

  • P450 BM3 enzyme variant or similar cytochrome P450 monooxygenase

  • Glucose monohydrate

  • Dipotassium phosphate (K₂HPO₄)

  • Monopotassium phosphate (KH₂PO₄)

  • Nicotinamide adenine dinucleotide phosphate (NADP+)

  • Glucose dehydrogenase (GDH)

  • Purified water

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate (for chromatography)

Procedure:

  • Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.6-7.8) by dissolving K₂HPO₄ and KH₂PO₄ in purified water.

  • Reaction Mixture Assembly: In a temperature-controlled reactor, combine the phosphate buffer with enzyme co-factors and support agents: glucose monohydrate, NADP+, and GDH.[4]

  • Enzyme Addition: Introduce the P450 enzyme solution to the reaction mixture. A typical enzyme concentration is around 1.5 µmol/L.[4]

  • Substrate Addition: Add (+)-valencene to the reaction mixture almost immediately to prevent potential loss of enzyme activity. A starting substrate concentration of approximately 6 mmol/L is recommended.[4]

  • Reaction Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with agitation for a period of 48-96 hours. Monitor the reaction progress using GC-MS.[5] The reaction proceeds via the formation of nootkatol isomers, which are then further oxidized to this compound.[4]

  • Extraction: Upon completion, extract the reaction mixture with an equal volume of ethyl acetate three times. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient to isolate pure (+)-nootkatone.

dot

synthesis_workflow cluster_prep Preparation cluster_reaction Biocatalytic Reaction cluster_workup Purification prep_buffer Prepare Phosphate Buffer (pH 7.6-7.8) prep_reagents Dissolve Co-factors (Glucose, NADP+, GDH) prep_buffer->prep_reagents add_enzyme Add P450 Enzyme prep_reagents->add_enzyme add_valencene Add (+)-Valencene Substrate add_enzyme->add_valencene incubate Incubate (30°C, with agitation) add_valencene->incubate extract Extract with Ethyl Acetate incubate->extract dry Dry and Concentrate Organic Phase extract->dry chromatography Purify by Column Chromatography dry->chromatography final_product final_product chromatography->final_product Yields (+)-Nootkatone

Caption: Biocatalytic synthesis workflow of (+)-Nootkatone from (+)-Valencene.

Chiral HPLC Method for Enantiomeric Separation

Direct separation of this compound enantiomers requires a chiral stationary phase (CSP). Polysaccharide-based CSPs are highly effective for a wide range of chiral compounds. This protocol describes a general strategy for developing a suitable HPLC method.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Chiral Stationary Phase (CSP) column (e.g., Chiralpak® AD-H or Chiralcel® OD-H, polysaccharide-based)

  • Mobile phase solvents: HPLC-grade n-hexane, isopropanol (IPA), ethanol

  • Racemic this compound standard

Method Development Strategy:

  • Initial Column Screening: Screen both Chiralpak AD-H and Chiralcel OD-H columns, as they often show different selectivities.

  • Mobile Phase Selection (Normal Phase):

    • Start with a mobile phase of n-hexane/IPA (90:10, v/v) at a flow rate of 1.0 mL/min.

    • Monitor the separation at a wavelength of 238 nm, corresponding to the π→π* transition of the enone chromophore.

    • If separation is poor, systematically vary the percentage of the alcohol modifier (IPA or ethanol) from 2% to 20%.

    • For basic compounds, adding 0.1% diethylamine can improve peak shape. For acidic compounds, 0.1% trifluoroacetic acid may be used.[6]

  • Optimization:

    • Once partial separation is achieved, optimize the resolution (Rs > 1.5) by fine-tuning the mobile phase composition.

    • Adjust the flow rate (e.g., 0.5 to 1.5 mL/min) to balance analysis time and resolution.

    • Ensure the column temperature is stable and recorded (e.g., 25°C).

  • Method Validation: Validate the final method for linearity, precision, accuracy, and limit of quantification according to standard guidelines.

Structural Characterization Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used to confirm the chemical structure and purity of the isolated this compound.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Key expected signals for this compound include a singlet for the vinylic proton (~5.80 ppm), two distinct signals for the exocyclic methylene protons (~4.78 ppm), and singlets/doublets for the methyl groups.

  • ¹³C NMR: Acquire the carbon NMR spectrum. Expect signals for the ketone carbonyl (~199 ppm), olefinic carbons, and aliphatic carbons.

  • 2D NMR: If necessary, perform 2D NMR experiments (COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and unambiguously assign the structure.

B. X-ray Crystallography for Absolute Configuration: Determining the absolute configuration of a chiral molecule is definitively achieved via single-crystal X-ray diffraction. As this compound is often a crystalline solid or can be derivatized into one, this method is applicable. The absolute configuration of (+)-nootkatone was inferred from the analysis of a dibromo derivative.

  • Crystal Growth: Grow a single crystal of suitable size and quality (typically >0.1 mm in all dimensions) from a pure sample. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data (intensities and positions of reflections) are processed to generate an electron density map of the unit cell. From this map, the atomic positions are determined.

  • Absolute Configuration Determination: To determine the absolute configuration of a light-atom molecule, the anomalous dispersion effect is measured. This is often enhanced by using a heavy-atom derivative (as was done with the dibromo-nootkatone) or by using a specific X-ray wavelength (e.g., from a copper source) that maximizes the anomalous scattering of an atom like oxygen. The Flack parameter is calculated during refinement; a value close to 0 indicates the correct absolute configuration has been assigned.

Mechanism of Action and Biological Activity

This compound is recognized as an effective insect repellent and insecticide.[7] Its mechanism of action is distinct from many common insecticides like pyrethroids.[8] Research suggests that this compound acts as an antagonist of GABA-gated chloride channels in insects.[8] This mode of action is similar to that of picrotoxinin. Additionally, some studies suggest it may activate octopamine receptors in arthropods, leading to fatal spasms. This unique mechanism makes it a promising candidate for managing insects that have developed resistance to other pesticides. While most studies focus on the naturally occurring (+)-nootkatone, derivatives of the this compound structure have been shown to possess potent insecticidal and antimicrobial activities.[9][10]

References

An In-depth Technical Guide to the (+)-Nootkatone Biosynthetic Pathway in Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Nootkatone is a highly valued sesquiterpenoid ketone renowned for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and pharmaceutical properties.[1] Despite its commercial demand, the low abundance of (+)-nootkatone in its natural plant sources, such as grapefruit (Citrus paradisi) and Alaska yellow cedar (Callitropsis nootkatensis), has driven extensive research into its biosynthetic pathway to enable biotechnological production.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of (+)-nootkatone in plants, detailing the enzymatic steps, regulatory mechanisms, and key experimental protocols for its study.

The Core Biosynthetic Pathway

The biosynthesis of (+)-nootkatone in plants is a multi-step process that begins with the universal precursor of sesquiterpenoids, farnesyl pyrophosphate (FPP), derived from the mevalonate (MVA) pathway. The pathway to (+)-nootkatone can be broadly divided into two key stages: the cyclization of FPP to form (+)-valencene and the subsequent oxidation of (+)-valencene to yield (+)-nootkatone.

Step 1: Cyclization of Farnesyl Pyrophosphate to (+)-Valencene

The first committed step in the biosynthesis of (+)-nootkatone is the conversion of the linear C15 precursor, farnesyl pyrophosphate (FPP), into the bicyclic sesquiterpene (+)-valencene. This complex cyclization reaction is catalyzed by the enzyme (+)-valencene synthase (VS) , a member of the terpene synthase (TPS) family of enzymes.[3][4]

  • Enzyme: (+)-Valencene Synthase (EC 4.2.3.73)

  • Substrate: (2E,6E)-Farnesyl pyrophosphate

  • Product: (+)-Valencene + Diphosphate

The expression of valencene synthase genes, such as CsTPS1 in Citrus sinensis, is often a key determinant of (+)-valencene accumulation.[5]

Step 2: Oxidation of (+)-Valencene to (+)-Nootkatone

The conversion of (+)-valencene to (+)-nootkatone involves a two-step oxidation process. This stage is primarily mediated by cytochrome P450 monooxygenases (CYPs) and subsequently by dehydrogenases.

  • Hydroxylation of (+)-Valencene: A cytochrome P450 monooxygenase, belonging to the CYP71D subfamily, catalyzes the allylic hydroxylation of (+)-valencene to form the intermediate, (+)-nootkatol.[1][6] This reaction requires NADPH as a cofactor and is dependent on a partner protein, NADPH-cytochrome P450 reductase (CPR).

    • Enzyme: Cytochrome P450 Monooxygenase (e.g., CYP71D subfamily)

    • Substrate: (+)-Valencene

    • Product: (+)-Nootkatol

  • Oxidation of (+)-Nootkatol: The final step is the oxidation of the alcohol group of (+)-nootkatol to a ketone, yielding (+)-nootkatone. This reaction is catalyzed by a dehydrogenase enzyme.

    • Enzyme: Dehydrogenase

    • Substrate: (+)-Nootkatol

    • Product: (+)-Nootkatone

The following diagram illustrates the core biosynthetic pathway of (+)-nootkatone from FPP.

Nootkatone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Valencene (+)-Valencene FPP->Valencene Valencene Synthase (VS) EC 4.2.3.73 Nootkatol (+)-Nootkatol Valencene->Nootkatol Cytochrome P450 (e.g., CYP71D) Nootkatone (+)-Nootkatone Nootkatol->this compound Dehydrogenase

Core biosynthetic pathway of (+)-nootkatone.

Quantitative Data

Quantitative understanding of the (+)-nootkatone biosynthetic pathway is crucial for metabolic engineering and optimization of its production. The following tables summarize key quantitative data related to the enzymes and metabolites in this pathway.

EnzymeOrganismSubstrateK_m_ (µM)k_cat_ (s⁻¹)Reference
(+)-Limonene SynthaseCitrus sinensisGeranyl Pyrophosphate13.1 ± 0.60.186 ± 0.002[7]
P450BM3 (modified)E. coli (biotransformation)(+)-Valencene--[8]
MetabolitePlant/TissueConcentrationReference
(+)-ValenceneCitrus peel12.84 mg/kg[9]
(+)-NootkatoneCitrus paradisi peel1.78% - 1.80% of essential oil[1]
(+)-NootkatoneCitrus paradisi peel0.74% of extract[10]

Regulation of the Biosynthetic Pathway

The biosynthesis of (+)-nootkatone is tightly regulated at the transcriptional level, primarily through the expression of the gene encoding (+)-valencene synthase, the first committed enzyme in the pathway.

Transcriptional Regulation

Several families of transcription factors have been implicated in the regulation of terpene biosynthesis in plants, including AP2/ERF, MYB, bHLH, and WRKY.[11][12] In citrus, the AP2/ERF transcription factor, CitAP2.10 , has been shown to directly activate the promoter of the CsTPS1 gene, which encodes (+)-valencene synthase.[5] The expression of CitAP2.10 itself is induced by ethylene, a plant hormone associated with fruit ripening.[5]

Hormonal Regulation

Plant hormones play a significant role in modulating the biosynthesis of secondary metabolites, including terpenoids.

  • Ethylene: As mentioned, ethylene can enhance the expression of CitAP2.10, leading to increased transcription of CsTPS1 and consequently, higher production of (+)-valencene.[5]

  • Jasmonates: Jasmonates, such as methyl jasmonate (MeJA), are well-known elicitors of plant defense responses, which often involve the production of secondary metabolites. Jasmonate signaling pathways, often involving the transcription factor MYC2 , can upregulate the expression of terpene synthase genes.[12][13]

The following diagram illustrates the transcriptional regulation of (+)-valencene synthesis in citrus.

Nootkatone_Regulation cluster_nucleus Nucleus CitAP2_10_gene CitAP2.10 gene CitAP2_10_protein CitAP2.10 Protein CitAP2_10_gene->CitAP2_10_protein Transcription & Translation CsTPS1_gene CsTPS1 gene ((+)-Valencene Synthase) CitAP2_10_protein->CsTPS1_gene Binds to promoter & Activates transcription Ethylene Ethylene Ethylene->CitAP2_10_gene Induces expression Jasmonates Jasmonates MYC2 MYC2 Jasmonates->MYC2 Activates MYC2->CsTPS1_gene Potential activation

Transcriptional regulation of (+)-valencene synthesis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (+)-nootkatone biosynthetic pathway.

Extraction of Sesquiterpenes from Citrus Peel

This protocol describes the extraction of semi-volatile sesquiterpenes, including (+)-valencene and (+)-nootkatone, from citrus peel for subsequent analysis by GC-MS.

Materials:

  • Fresh citrus fruit (e.g., grapefruit)

  • Scalpel or peeler

  • Liquid nitrogen

  • Mortar and pestle

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Centrifuge

Procedure:

  • Carefully peel the flavedo (colored outer layer) of the citrus fruit, avoiding the white albedo.

  • Freeze the peel tissue in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Transfer a known amount of the powdered tissue (e.g., 1 g) to a glass vial.

  • Add 5 mL of n-hexane to the vial.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the mixture at room temperature for 1 hour with occasional vortexing.

  • Centrifuge the mixture at 3,000 x g for 10 minutes to pellet the plant debris.

  • Carefully transfer the supernatant (hexane extract) to a new glass vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The extract is now ready for GC-MS analysis.

GC-MS Analysis of Sesquiterpenes

This protocol outlines the parameters for the analysis of (+)-valencene and (+)-nootkatone by gas chromatography-mass spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5975C MS)

  • Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 5°C/min.

    • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

MS Parameters:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Data Analysis:

  • Identification of (+)-valencene and (+)-nootkatone is achieved by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).

The following diagram illustrates a typical experimental workflow for the analysis of sesquiterpenes from citrus peel.

Experimental_Workflow start Start: Fresh Citrus Peel extraction 1. Sesquiterpene Extraction (n-Hexane) start->extraction gcms 2. GC-MS Analysis extraction->gcms data_analysis 3. Data Analysis (Identification & Quantification) gcms->data_analysis end End: Sesquiterpene Profile data_analysis->end

Workflow for sesquiterpene analysis.
Isolation of Microsomal Proteins from Plant Tissue

This protocol describes the isolation of the microsomal fraction from plant tissue, which is enriched in cytochrome P450 enzymes.

Materials:

  • Plant tissue (e.g., young leaves or flavedo)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 250 mM sucrose, 4 mM MgCl₂, 5 mM 2-mercaptoethanol)

  • Miracloth

  • Ultracentrifuge and appropriate tubes

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Homogenize the powdered tissue in ice-cold extraction buffer (e.g., 2 mL of buffer per gram of tissue).

  • Filter the homogenate through two layers of Miracloth into a pre-chilled centrifuge tube.

  • Centrifuge the filtrate at 10,000 x g for 15 minutes at 4°C to pellet chloroplasts, mitochondria, and cell debris.

  • Carefully transfer the supernatant to a pre-chilled ultracentrifuge tube.

  • Centrifuge the supernatant at 100,000 x g for 60 minutes at 4°C to pellet the microsomal membranes.

  • Discard the supernatant. The resulting pellet is the microsomal fraction.

  • Resuspend the microsomal pellet in a suitable buffer for downstream applications, such as enzyme assays.

In Vitro Assay for Cytochrome P450 Activity

This protocol provides a general framework for assaying the activity of cytochrome P450 enzymes in the isolated microsomal fraction.

Materials:

  • Isolated microsomal protein fraction

  • Assay buffer (e.g., 50 mM potassium phosphate pH 7.4)

  • NADPH

  • Substrate: (+)-Valencene (dissolved in a suitable solvent like DMSO)

  • Quenching solution (e.g., ethyl acetate)

  • Internal standard (for quantification)

Procedure:

  • In a microcentrifuge tube, combine the microsomal protein (e.g., 50-100 µg), assay buffer, and (+)-valencene to a final volume of, for example, 200 µL.

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Incubate the reaction for a specific time (e.g., 30-60 minutes).

  • Stop the reaction by adding an equal volume of quenching solution (e.g., 200 µL of ethyl acetate containing an internal standard).

  • Vortex vigorously to extract the products into the organic phase.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to identify and quantify the product, (+)-nootkatol.

Gene Expression Analysis by qRT-PCR

This protocol outlines the steps for analyzing the expression levels of genes involved in the (+)-nootkatone biosynthetic pathway.

Materials:

  • Plant tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Gene-specific primers (forward and reverse)

  • Reference gene primers (e.g., for actin or ubiquitin)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from the plant tissue of interest using a suitable RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.

  • Primer Design and Validation: Design primers specific to the target genes (e.g., valencene synthase, cytochrome P450) and a stable reference gene. Validate primer efficiency and specificity.

  • qRT-PCR Reaction Setup: Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers, and qRT-PCR master mix.

  • qRT-PCR Program: Run the qRT-PCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes using a method such as the 2-ΔΔCt method, normalizing to the expression of the reference gene.

Conclusion

The biosynthesis of (+)-nootkatone in plants is a well-defined pathway involving the key enzymes (+)-valencene synthase and cytochrome P450 monooxygenases. The regulation of this pathway is complex, involving transcriptional control by specific transcription factors and modulation by plant hormones. The experimental protocols provided in this guide offer a framework for researchers to investigate and manipulate this pathway for various applications, from fundamental plant science to the industrial biotechnology of this valuable natural product. Further research into the specific kinetics of the plant enzymes and the intricate details of the regulatory network will undoubtedly pave the way for more efficient and sustainable production of (+)-nootkatone.

References

Nootkatone's Mechanism of Action as an Insect Repellent and Insecticide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, has emerged as a promising biopesticide with a dual mechanism of action, functioning as both a potent insect repellent and a lethal insecticide.[1][2] Its favorable safety profile for humans and pleasant citrus scent make it an attractive alternative to conventional synthetic pesticides.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's entomological activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary modes of action identified are the agonism of octopamine receptors and the antagonism of GABA-gated chloride channels, leading to neuroexcitation, paralysis, and eventual death in susceptible arthropods.[4][5][6] Additionally, its repellent effects are mediated through interactions with olfactory and ionotropic receptors.[1][7] This document aims to serve as a comprehensive resource for researchers engaged in the development of novel and effective insect control agents.

Introduction

The increasing prevalence of insecticide resistance in vector populations, coupled with public demand for safer and more environmentally benign pest control solutions, has catalyzed the search for new active ingredients.[2][8] this compound, a compound widely used in the fragrance and flavor industries, has been approved by the U.S. Environmental Protection Agency (EPA) for use in insecticides and repellents.[2][6] Its unique mode of action, distinct from that of major insecticide classes like pyrethroids and organophosphates, makes it a valuable tool for managing resistant insect populations.[2][9] This guide synthesizes the current understanding of how this compound exerts its repellent and insecticidal effects at the molecular level.

Core Mechanisms of Action

This compound's efficacy stems from its ability to disrupt normal functioning of the insect nervous system through multiple target sites. This multi-target action likely contributes to its broad-spectrum activity against a range of arthropods including mosquitoes, ticks, and fleas.[8][10]

Agonism of Octopamine Receptors

A primary insecticidal mechanism of this compound is the activation of α-adrenergic type 1 octopamine receptors (e.g., PaOA1).[4][5][6] Octopamine is a critical neurohormone, neurotransmitter, and neuromodulator in invertebrates, analogous to norepinephrine in vertebrates.[11] It regulates numerous physiological processes, including muscle contraction, learning, and memory.[11][12]

By binding to and activating these G-protein coupled receptors, this compound triggers an uncontrolled cascade of downstream signaling. This leads to a state of hyperexcitability in the insect's nervous system, resulting in tremors, convulsions, and ultimately, lethal spasms.[4][5]

Octopamine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound OctoR α-Adrenergic Octopamine Receptor (PaOA1) This compound->OctoR Agonist Binding G_Protein G-Protein (Gq) OctoR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylate Cyclase (AC) G_Protein->AC Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 NeuroExcite Neuronal Hyperexcitation Ca2->NeuroExcite PKC->NeuroExcite cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->NeuroExcite Spasms Lethal Spasms NeuroExcite->Spasms GABA_Pathway cluster_membrane Neuronal Membrane cluster_effect Physiological Effect GABA_R GABA-gated Chloride Channel (Rdl Subunit) Chloride_In Cl⁻ Influx GABA_R->Chloride_In Opens Channel No_Hyperpolarization No Hyperpolarization (Disinhibition) GABA_R->No_Hyperpolarization GABA GABA GABA->GABA_R Binds & Activates This compound This compound This compound->GABA_R Antagonist (Blocks Channel) Hyperpolarization Hyperpolarization (Inhibition) Chloride_In->Hyperpolarization Chloride_Out Cl⁻ Normal_Firing Normal Neuronal Firing Hyperpolarization->Normal_Firing Maintains Uncontrolled_Firing Uncontrolled Firing (Paralysis) No_Hyperpolarization->Uncontrolled_Firing Bottle_Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Dilutions in Acetone B Coat 250mL Glass Bottles with 1mL Solution A->B C Air Dry Bottles Until Acetone Evaporates B->C D Introduce 20-25 Mosquitoes per Bottle C->D E Record Knockdown at Intervals (up to 2h) D->E F Transfer to Recovery Cups (24h) E->F G Record 24h Mortality F->G H Calculate LC50 / KT50 (Probit Analysis) G->H

References

Nootkatone: A Comprehensive Overview of its Pharmacological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpenoid ketone, is most recognized as the characteristic aromatic compound of grapefruit.[1] Beyond its use in the food and fragrance industries, a growing body of scientific evidence has illuminated its diverse and potent pharmacological activities.[2][3] Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective agent.[2][3] This technical guide provides an in-depth overview of the core pharmacological activities of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models.[4][5] Its mechanisms of action primarily involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the reduction of pro-inflammatory cytokine production.[4][6]

Quantitative Data Summary
Model This compound Dose/Concentration Key Findings Reference
Carrageenan-induced paw edema in mice10, 100, or 300 mg/kg (oral)Significant antiedematogenic effects.[7]
Dextran-induced paw edema in mice10, 100, or 300 mg/kg (oral)Significant antiedematogenic effects.[7]
Lipopolysaccharide (LPS)-induced lung injury in mice50 and 100 mg/kg (i.p. for 7 days)Mitigated LPS-induced inflammation.[3]
Raw 264.7 macrophage cellsUp to 50 μMFound to be safe and effectively mitigated LPS-induced inflammation.[3]
Unilateral Ureteral Obstruction (UUO) mouse model10 mg/kg/day (oral for 14 days)Attenuated inflammatory cell infiltration and suppressed inflammatory markers.[8]
Key Experimental Protocols

Carrageenan-Induced Paw Edema in Mice:

  • Animals: Male Swiss mice (25-30 g).

  • Procedure: Animals are pre-treated orally with this compound (10, 100, or 300 mg/kg), vehicle, or a positive control 60 minutes before the induction of inflammation.

  • Paw edema is induced by a subplantar injection of 0.1 mL of carrageenan (1% in saline) into the right hind paw.

  • Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • The percentage of edema inhibition is calculated by comparing the paw volume of the this compound-treated groups with the vehicle-treated group.[4][7]

LPS-Induced Inflammation in Raw 264.7 Macrophages:

  • Cell Culture: Raw 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; e.g., 1 µg/mL).

  • Analysis: After a designated incubation period (e.g., 24 hours), the cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits. Cell viability is assessed using assays like the MTT assay.[3]

Signaling Pathway

This compound exerts its anti-inflammatory effects in part through the inhibition of the NF-κB signaling pathway. Under inflammatory conditions, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p50/p65 dimer to the nucleus, where it activates the transcription of pro-inflammatory genes. This compound has been shown to inhibit this cascade.[6][9]

NF_kB_Inhibition_by_this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates This compound This compound This compound->IKK inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes activates

Caption: this compound inhibits the NF-κB signaling pathway.

Anti-cancer Activity

This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][10] Its anti-cancer activity is attributed to its ability to modulate multiple signaling pathways, including the AMPK and MAPK pathways, leading to cell cycle arrest and apoptosis.[11][12]

Quantitative Data Summary
Cell Line This compound Concentration Key Findings Reference
Colorectal cancer cells (HCT-116, SW480)10, 50, 100 μMDose- and time-dependent inhibition of cell growth.[2]
Non-small-cell lung cancer (NSCLC) A549 cellsNot specifiedInhibition of cell growth and induction of G1 cell arrest.[11]
Adriamycin-resistant A549/ADR cellsNot specifiedSensitized cells to adriamycin.[11]
Breast cancer stem cells (MCF-7/SC)Not specifiedSuppressed stemness.[12]
Erythroleukemia cells (HEL, K562)2, 4, 8 μMInduced megakaryocytic differentiation.[13]
Key Experimental Protocols

Cell Proliferation Assay (MTT Assay):

  • Cell Culture: Cancer cell lines (e.g., HCT-116, A549) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or a vehicle control for different time intervals (e.g., 24, 48, 72 hours).

  • MTT Addition: After treatment, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of this compound that inhibits cell growth by 50%, can be calculated.[11][14]

Colony Formation Assay:

  • Cell Seeding: A low density of cancer cells is seeded in 6-well plates.

  • Treatment: The cells are treated with different concentrations of this compound and incubated for an extended period (e.g., 9 days) to allow for colony formation.

  • Staining and Counting: The colonies are fixed with methanol and stained with crystal violet. The number of colonies is then counted.[2]

Signaling Pathways

This compound's anti-cancer effects in NSCLC cells with KRAS mutations involve the activation of the LKB1-independent, CAMKK2-dependent AMPK pathway, which subsequently inhibits the downstream oncogenic AKT and ERK pathways.[11]

Nootkatone_Anticancer_Pathway This compound This compound CAMKK2 CAMKK2 This compound->CAMKK2 activates AMPK AMPK CAMKK2->AMPK activates AKT AKT AMPK->AKT inhibits ERK ERK AMPK->ERK inhibits Cell_Growth Cell Growth & Proliferation AKT->Cell_Growth ERK->Cell_Growth

Caption: this compound's anti-cancer signaling pathway in NSCLC.

In colorectal cancer, this compound induces apoptosis through the activation of caspases.[10][15]

Nootkatone_Apoptosis_Pathway This compound This compound Caspase9 Caspase-9 This compound->Caspase9 activates Caspase8 Caspase-8 This compound->Caspase8 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Caspase8->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis pathway in colorectal cancer.

Anti-obesity Activity

This compound has shown promise in preventing diet-induced obesity by stimulating energy metabolism.[16][17] This effect is primarily mediated through the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[16]

Quantitative Data Summary
Model This compound Dose/Concentration Duration Key Findings Reference
C57BL/6J mice on a high-fat, high-sucrose diet0.1% to 0.3% (wt/wt) in dietLong-termSignificantly reduced body weight gain, abdominal fat accumulation, hyperglycemia, hyperinsulinemia, and hyperleptinemia.[16]
BALB/c mice0.2% in dietNot specifiedIncreased swimming time to exhaustion by 21%.[16]
C57BL/6J mice200 mg/kg (oral)Single doseEnhanced AMPK activity in the liver and muscle.[16]
Key Experimental Protocols

Diet-Induced Obesity in C57BL/6J Mice:

  • Animals: Male C57BL/6J mice.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) to induce obesity.[18][19]

  • Treatment: this compound is administered as a dietary supplement (e.g., 0.1-0.3% w/w) for a specified period (e.g., several weeks).

  • Measurements: Body weight, food intake, and body composition are monitored regularly. At the end of the study, blood samples are collected for the analysis of glucose, insulin, and lipid profiles. Adipose tissue and liver are collected for further analysis.[16][20][21]

Indirect Calorimetry:

  • Procedure: Mice are placed in metabolic cages equipped for indirect calorimetry.

  • Measurements: Oxygen consumption (VO2) and carbon dioxide production (VCO2) are measured to calculate the respiratory exchange ratio (RER) and energy expenditure.[16]

Signaling Pathway

This compound activates AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to an increase in fatty acid oxidation and energy expenditure.[16]

Nootkatone_AntiObesity_Pathway This compound This compound AMPK AMPK This compound->AMPK activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates & inactivates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation promotes Fatty_Acid_Synthesis Fatty Acid Synthesis ACC->Fatty_Acid_Synthesis promotes Energy_Expenditure Energy Expenditure Fatty_Acid_Oxidation->Energy_Expenditure increases

Caption: this compound's anti-obesity signaling pathway.

Neuroprotective Activity

This compound has demonstrated neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[22][23] Its neuroprotective mechanisms involve the activation of the Nrf2 antioxidant pathway and the inhibition of neuroinflammation.[6][22]

Quantitative Data Summary
Model This compound Dose/Concentration Key Findings Reference
MPTP-induced Parkinson's disease mouse model2 or 5 mg/kg (i.p.)Restored motor impairment and dopaminergic neuronal loss.[22][24][25]
Lipopolysaccharide (LPS)-induced Alzheimer's disease mouse model10 mg/kgImproved learning and memory impairments.[23]
Rat primary astrocytesNot specifiedUpregulated antioxidant enzyme expression via the Nrf2/ARE pathway.[22][24]
Key Experimental Protocols

MPTP-Induced Parkinson's Disease Mouse Model:

  • Animals: Male C57BL/6 mice.[22]

  • Induction of PD: Parkinson's disease is induced by intraperitoneal injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).[22]

  • Treatment: this compound (e.g., 2 or 5 mg/kg, i.p.) is administered for a specified duration before and/or after MPTP injection.[22]

  • Behavioral Tests: Motor function is assessed using tests like the rotarod test and pole test.

  • Histological and Biochemical Analysis: Brain tissues are collected for immunohistochemical analysis of dopaminergic neurons (tyrosine hydroxylase staining) and analysis of neuroinflammatory markers and antioxidant enzyme expression.[22]

Signaling Pathway

This compound provides neuroprotection by activating the Nrf2 signaling pathway. Under normal conditions, Nrf2 is kept inactive by Keap1. Oxidative stress or activators like this compound cause Nrf2 to dissociate from Keap1 and translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of antioxidant enzymes.[22][26]

Nootkatone_Neuroprotection_Pathway This compound This compound Keap1 Keap1 This compound->Keap1 dissociates Nrf2 from Nrf2 Nrf2 Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE binds to Antioxidant_Enzymes Antioxidant Enzyme Transcription ARE->Antioxidant_Enzymes activates

Caption: this compound's neuroprotective Nrf2 signaling pathway.

Safety and Toxicity

This compound is generally recognized as safe (GRAS) for its use as a food additive.[1] Toxicological studies have shown that this compound has low acute toxicity via oral, dermal, and inhalation routes.[27][28] It is not found to be genotoxic.[29]

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities that warrant further investigation for its therapeutic potential. Its demonstrated anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects, coupled with a favorable safety profile, make it an attractive candidate for the development of novel drugs. The detailed experimental protocols and elucidated signaling pathways presented in this guide offer a solid foundation for future research aimed at translating these preclinical findings into clinical applications. Further studies are needed to fully understand its mechanisms of action, pharmacokinetics, and efficacy in human subjects.

References

Nootkatone: A Technical Guide to a Naturally Derived Sesquiterpenoid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone is a naturally occurring sesquiterpenoid ketone most famously recognized as the characteristic aroma and flavor compound of grapefruit.[1][2] Initially isolated from the wood of the Alaskan yellow cedar, Cupressus nootkatensis, this bicyclic compound has garnered significant scientific interest beyond its organoleptic properties.[1] Extensive research has revealed a broad spectrum of biological activities, positioning this compound as a promising candidate for therapeutic and pest control applications. Its activities include potent insecticidal and repellent effects, metabolic regulation through the activation of AMP-activated protein kinase (AMPK), and significant anti-inflammatory and anticancer properties.[3][4][5] This technical guide provides an in-depth overview of this compound, focusing on its physicochemical characteristics, synthesis, key biological signaling pathways, and detailed experimental protocols for its evaluation.

Physicochemical Properties

This compound is a C15 sesquiterpenoid with a distinct chemical structure that dictates its physical and biological properties.[1] It is a hydrophobic molecule, sparingly soluble in water but highly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).[6]

PropertyValueReference(s)
IUPAC Name (4R,4aS,6R)-4,4a-dimethyl-6-prop-1-en-2-yl-3,4,5,6,7,8-hexahydronaphthalen-2-one[1]
Molecular Formula C₁₅H₂₂O[1][7]
Molecular Weight 218.34 g/mol [3][6]
CAS Number 4674-50-4[1][7]
Appearance Clear or white crystals; impure samples appear as a viscous yellow liquid[1]
Melting Point 36 °C[3]
Boiling Point 170 °C (at 0.5 mmHg)[3]
Solubility Insoluble in water; Soluble in ethanol, DMSO, oils[1][6]
LogP 3.84[1]

Synthesis and Production

While naturally present in citrus fruits and certain woods, the concentration of this compound is often too low for commercially viable extraction, requiring approximately 400,000 kg of grapefruit to yield 1 kg of this compound.[8] Consequently, both chemical and biotechnological synthesis methods have been developed.

Chemical Synthesis

The primary industrial method for producing this compound is the allylic oxidation of (+)-valencene, a more abundant sesquiterpene extracted from oranges.[8] This process typically involves the use of oxidizing agents like tert-butyl chromate or other peroxides.

Biosynthesis

Biotechnological production offers a more sustainable and "natural" alternative. This involves metabolic engineering of microorganisms, such as Saccharomyces cerevisiae (yeast), to produce this compound from simple sugars like glucose.

The biosynthetic pathway begins with the mevalonate (MVA) pathway, which produces the universal terpene precursor, farnesyl pyrophosphate (FPP). Two key heterologous enzymes are then introduced:

  • Valencene synthase (VS) : This enzyme cyclizes FPP to form (+)-valencene.

  • Cytochrome P450 monooxygenase : This enzyme catalyzes the specific oxidation of valencene to this compound.

cluster_mva Mevalonate (MVA) Pathway Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA Multiple Steps FPP Farnesyl Pyrophosphate (FPP) AcetylCoA->FPP Multiple Steps Valencene Valencene FPP->Valencene Valencene Synthase (VS) This compound This compound Valencene->this compound Cytochrome P450 Monooxygenase

Biosynthesis of this compound from Glucose.

Key Biological Activities and Signaling Pathways

This compound exerts its effects through the modulation of several key signaling pathways, making it a molecule of interest for drug development in metabolic, inflammatory, oncologic, and infectious diseases.

Metabolic Regulation via AMPK Activation

One of the most well-documented activities of this compound is its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9] Activation of AMPK by this compound has been shown to prevent diet-induced obesity, reduce abdominal fat, and improve physical performance in animal models.[10]

This compound increases the cellular AMP/ATP ratio, which triggers the phosphorylation and activation of AMPK. This activation is mediated by upstream kinases, including Liver Kinase B1 (LKB1) and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[9] Activated AMPK then phosphorylates downstream targets like Acetyl-CoA Carboxylase (ACC), inhibiting lipogenesis, and promotes mitochondrial biogenesis through Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[9][10]

cluster_AMPK This compound This compound AMP_ATP ↑ AMP/ATP ratio This compound->AMP_ATP CaMKK CaMKK This compound->CaMKK LKB1 LKB1 AMP_ATP->LKB1 AMPK AMPK LKB1->AMPK Phosphorylate CaMKK->AMPK Phosphorylate pAMPK p-AMPK (Active) ACC Acetyl-CoA Carboxylase (ACC) pAMPK->ACC Phosphorylates PGC1a ↑ PGC-1α expression pAMPK->PGC1a pACC p-ACC (Inactive) Metabolic_Effects Therapeutic Effects: • ↓ Lipid Synthesis • ↑ Fatty Acid Oxidation • ↑ Mitochondrial Biogenesis • Prevents Obesity pACC->Metabolic_Effects PGC1a->Metabolic_Effects

This compound activates the AMPK signaling pathway.
Anti-Inflammatory Effects via NF-κB Inhibition

This compound exhibits potent anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][11] NF-κB is a master transcriptional regulator of pro-inflammatory cytokines, chemokines, and enzymes like COX-2 and iNOS. In various models, this compound has been shown to suppress the production of inflammatory mediators such as TNF-α, IL-1β, and IL-6.[12][13] The mechanism involves preventing the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby blocking NF-κB's translocation to the nucleus and subsequent gene transcription.[10]

Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB NF-κB (p65/p50) pIkBa->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Transcription ↑ Pro-inflammatory Gene Transcription Nucleus->Transcription Nuclear Translocation Cytokines TNF-α, IL-6, IL-1β, COX-2, iNOS Transcription->Cytokines

This compound inhibits NF-κB-mediated inflammation.
Anticancer Activity via Apoptosis Induction

This compound has demonstrated anticancer activity against various cancer cell lines, including non-small-cell lung cancer and erythroleukemia.[14][15] Its mechanisms include the induction of cell cycle arrest and the activation of the intrinsic apoptosis pathway.[15] While the complete pathway is still under investigation, evidence suggests this compound promotes apoptosis through a caspase-dependent mechanism. This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of initiator caspase-9 and executioner caspase-3.[16][17][18]

This compound This compound Bcl2_family Bcl-2 Family Regulation (↑Bax / ↓Bcl-2) This compound->Bcl2_family MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Active_Casp9 Active Caspase-9 Apoptosome->Active_Casp9 Cleavage Casp3 Pro-Caspase-3 Active_Casp9->Casp3 Activates Active_Casp3 Active Caspase-3 Apoptosis Apoptosis Active_Casp3->Apoptosis Cleaves Cellular Substrates A 1. Seed Cells (e.g., A549, K562) in 96-well plate B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Treat with this compound (serial dilutions) B->C D 4. Incubate (e.g., 72h) C->D E 5. Add MTT Reagent (5 mg/mL) D->E F 6. Incubate (4h, 37°C) E->F G 7. Solubilize Formazan (add DMSO) F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC₅₀ H->I

References

The Discovery and Analysis of Nootkatone in Alaska Cedar (Cupressus nootkatensis): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a bicyclic sesquiterpenoid, is a highly valued natural compound prized for its characteristic grapefruit aroma and a range of biological activities, including insecticidal and pharmaceutical properties.[1] While famously associated with grapefruit, this compound was first isolated from the heartwood of the Alaska cedar (Cupressus nootkatensis), also known by its synonyms Callitropsis nootkatensis and Chamaecyparis nootkatensis.[1] The durability and distinct aroma of Alaska cedar heartwood are largely attributed to its rich composition of secondary metabolites, with this compound being a key constituent.[2] This technical guide provides an in-depth overview of the discovery of this compound in Alaska cedar, detailing the experimental protocols for its extraction and analysis, presenting quantitative data on its abundance, and illustrating its biosynthetic pathway.

Quantitative Analysis of this compound and Other Terpenoids

The concentration of this compound and its precursor, valencene, along with other terpenoids, varies within the heartwood of the Alaska cedar. Several studies have quantified these compounds, revealing differences based on the condition of the tree (live versus dead) and the radial position within the heartwood.

Table 1: Composition of Essential Oil from Alaska Cedar (Cupressus nootkatensis) Heartwood

CompoundPercentage (%) in Essential OilReference
This compound2.0 - 5.0[3]
Valencene10.0 - 15.0[3]
Carvacrol5.0 - 8.0[3]
Nootkatene50.0 - 60.0[3]

Table 2: Concentration of this compound and Related Compounds in the Heartwood of Live and Dead Alaska Cedar Trees

Tree ConditionRadial Position from Pith (cm)This compound (mg/g dry wood)Valencene (mg/g dry wood)Carvacrol (mg/g dry wood)Reference
Live0-50.81.21.5[4]
Live5-101.01.51.8[4]
Live>101.11.62.0[4]
Dead (Class 1: ~4 years)0-50.81.21.5[4]
Dead (Class 1: ~4 years)5-101.01.51.8[4]
Dead (Class 1: ~4 years)>101.11.62.0[4]
Dead (Class 3: ~26 years)0-50.61.11.2[4]
Dead (Class 3: ~26 years)5-100.71.31.4[4]
Dead (Class 3: ~26 years)>100.81.41.5[4]
Dead (Class 5: ~81 years)0-50.30.90.7[4]
Dead (Class 5: ~81 years)5-100.41.00.8[4]
Dead (Class 5: ~81 years)>100.41.10.9[4]

Experimental Protocols

The extraction and analysis of this compound from Alaska cedar heartwood involve several key steps, from sample preparation to sophisticated analytical techniques.

Sample Preparation
  • Wood Disintegration: Heartwood samples are typically disintegrated into a fine powder or small chips to increase the surface area for efficient extraction. A Wiley mill is commonly used for this purpose.[2]

Extraction Methods

Steam distillation is a common method for extracting volatile compounds like this compound from plant materials.[5][6][7]

  • Apparatus: A distillation vessel made of non-reactive material (e.g., chromium-plated or glass) is essential to prevent the degradation of sensitive compounds like nootkatin.[2]

  • Procedure:

    • Disintegrated heartwood is placed in the distillation vessel.

    • Steam is passed through the wood material, causing the volatile essential oils to vaporize.

    • The steam and essential oil vapor mixture is then passed through a condenser.

    • Upon cooling, the mixture condenses into a liquid, and the essential oil, being immiscible with water, separates and can be collected.[5]

Solvent extraction is another effective method for isolating this compound and other terpenoids.

  • Acetone Extraction:

    • Finely powdered heartwood is percolated with cold, dilute aqueous sodium hydroxide.

    • The wood is then washed with water.

    • The extracted wood is then subjected to steam distillation to recover this compound.[2]

  • Ethyl Acetate Extraction:

    • Heartwood core segments are extracted with ethyl acetate.

    • The resulting extract is then analyzed by gas chromatography.[4]

Analytical Methods

GC is used to separate the different components of the extracted essential oil.

  • Principle: The volatile compounds are vaporized and passed through a long column. Different compounds travel through the column at different rates depending on their chemical properties, leading to their separation.

  • Analysis: The separated compounds are detected as they exit the column, and the resulting chromatogram shows a series of peaks, each representing a different compound.[8]

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry.

  • Principle: As each compound elutes from the GC column, it enters the mass spectrometer, where it is fragmented into ions. The mass-to-charge ratio of these fragments creates a unique mass spectrum for each compound.

  • Identification: By comparing the obtained mass spectra with a library of known spectra, the individual components of the essential oil, including this compound, can be identified with high confidence.[9]

Biosynthesis of this compound

This compound is a sesquiterpenoid derived from the isoprenoid pathway. Its biosynthesis in Cupressus nootkatensis begins with farnesyl pyrophosphate (FPP) and proceeds through the key intermediate, valencene. The enzyme valencene synthase (CnVS), found in the heartwood of the Alaska cedar, catalyzes the conversion of FPP to valencene.[3][10] Subsequent oxidation steps, likely involving cytochrome P450 monooxygenases, convert valencene to this compound.

Nootkatone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Valencene Valencene FPP->Valencene Valencene Synthase (CnVS) This compound This compound Valencene->this compound Oxidation (Cytochrome P450)

Caption: Biosynthetic pathway of this compound in Cupressus nootkatensis.

Conclusion

The discovery of this compound in the heartwood of the Alaska cedar has paved the way for its use in various industries, from flavors and fragrances to novel insecticides. Understanding the methods for its extraction and analysis, as well as its biosynthetic pathway, is crucial for researchers and professionals seeking to harness the potential of this valuable natural product. The data presented in this guide highlights the significant presence of this compound in Cupressus nootkatensis and provides a foundation for further research and development.

References

Nootkatone: An In-depth Technical Guide to its Ecological Applications in Pest Control

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, is emerging as a promising biopesticide with significant potential for integrated pest management programs. Its dual-action as both a repellent and an insecticide, coupled with a favorable safety profile for non-target organisms, positions it as a valuable alternative to conventional synthetic pesticides. This technical guide provides a comprehensive overview of the ecological applications of this compound in pest control, detailing its efficacy, mechanisms of action, and the experimental protocols used to evaluate its performance. Quantitative data from various studies are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

The increasing demand for sustainable and environmentally benign pest control solutions has driven research into naturally derived compounds. This compound, a key component of grapefruit essential oil, has garnered considerable attention for its potent activity against a broad spectrum of arthropod pests, including ticks, mosquitoes, and termites.[1] Its approval by the U.S. Environmental Protection Agency (EPA) as a biopesticide underscores its potential for commercial development in various formulations.[2] This guide synthesizes the current scientific knowledge on this compound, offering a technical resource for professionals engaged in the research and development of novel pest control agents.

Efficacy of this compound Against Key Pests

This compound exhibits both lethal and sublethal effects on a variety of economically and medically important pests. Its efficacy is concentration-dependent and varies among different species and life stages.

Acaricidal Activity (Ticks)

This compound is highly effective against several tick species, including those that are vectors for Lyme disease and other tick-borne illnesses.

Table 1: Acaricidal Efficacy of this compound

Tick SpeciesLife StageBioassay TypeEfficacy MetricValueReference(s)
Ixodes scapularis (Blacklegged tick)NymphVialLC5020 ng/cm² (encapsulated)[3]
NymphVialLC5035 ng/cm² (emulsifiable)[3]
Adult FemaleVertical Filter PaperEC50 (Repellency)0.87 ± 0.05 µg/cm²[4][5]
Dermacentor variabilis (American dog tick)Adult FemaleVertical Filter PaperEC50 (Repellency)252 ± 12 µg/cm²[5]
Amblyomma americanum (Lone star tick)Adult FemaleVertical Filter PaperEC50 (Repellency)2313 ± 179 µg/cm²[5]
Insecticidal and Repellent Activity (Mosquitoes)

This compound is a potent repellent and insecticide against mosquito species that are vectors for diseases such as Zika, dengue, and West Nile virus.

Table 2: Mosquito Repellency and Insecticidal Efficacy of this compound

Mosquito SpeciesStrainBioassay TypeEfficacy MetricValueReference(s)
Aedes aegyptiPermethrin-Susceptible (New Orleans)Bottle BioassayLC50~3 mg/bottle[6][7]
Aedes aegyptiPermethrin-Resistant (Vergel)Bottle BioassayLC508.34 mg/bottle[6][7]
Aedes aegypti-RIBB (Repellency)RepellencyComparable to 7% DEET or 5% Picaridin (at 20% this compound)[1][7][8]
Termiticidal Activity (Termites)

This compound has demonstrated both repellent and toxic effects against the Formosan subterranean termite.

Table 3: Termiticidal Efficacy of this compound

Termite SpeciesBioassay TypeEfficacy MetricValueReference(s)
Coptotermes formosanusTopical ApplicationLD50Varies by colony[9]
Coptotermes formosanusSand BarrierSignificant mortality, reduced tunneling and feeding100 ppm[10][11]
Coptotermes formosanusRepellency AssaySignificant repellency50 ppm[11]

Mechanism of Action

This compound exhibits a dual mechanism of action, targeting two distinct classes of receptors in the insect nervous system: octopamine receptors and GABA receptors. This multi-target action may contribute to its broad-spectrum activity and potentially delay the development of resistance.

Octopamine Receptor Modulation

Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates, playing a role in various physiological processes. This compound is believed to act as an agonist on octopamine receptors, leading to an overstimulation of the nervous system. This interaction is thought to involve G-protein coupled receptors, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels.

Octopamine_Pathway This compound This compound Octopamine_Receptor Octopamine Receptor (GPCR) This compound->Octopamine_Receptor Binds to G_Protein G-Protein (Gs) Octopamine_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Physiological Effects (e.g., neuronal hyperexcitation) PKA->Downstream Phosphorylates targets

This compound's activation of the octopamine receptor signaling pathway.
GABA Receptor Antagonism

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. GABA receptors are ligand-gated chloride ion channels. When GABA binds to its receptor, it opens the channel, allowing chloride ions to flow into the neuron, which hyperpolarizes the cell and makes it less likely to fire an action potential. This compound is thought to act as an antagonist at the GABA receptor, blocking the chloride channel. This inhibition of the inhibitory signal leads to neuronal hyperexcitation, paralysis, and ultimately death of the insect.

Gaba_Pathway cluster_neuron Postsynaptic Neuron GABA_Receptor GABA Receptor (Chloride Channel) Hyperpolarization Hyperpolarization (Inhibition) GABA_Receptor->Hyperpolarization Leads to Hyperexcitation Neuronal Hyperexcitation (Paralysis, Death) GABA_Receptor->Hyperexcitation Results in Chloride_Ion Cl- Chloride_Ion->GABA_Receptor Influx GABA GABA GABA->GABA_Receptor Binds and opens channel This compound This compound This compound->GABA_Receptor Binds and blocks channel

This compound's antagonistic action on the GABA receptor chloride channel.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of this compound's efficacy. The following sections outline the methodologies for key bioassays.

CDC Bottle Bioassay for Mosquito Insecticidal Activity

This method is used to determine the susceptibility of mosquitoes to a given insecticide.

  • Materials:

    • 250 ml glass bottles

    • Technical grade this compound

    • Acetone (or other suitable solvent)

    • Pipettes

    • Aspirator

    • Adult mosquitoes (non-blood-fed females, 2-5 days old)

    • Timer

    • Observation cages

  • Procedure:

    • Prepare serial dilutions of this compound in acetone to achieve the desired final concentrations in the bottles.

    • Coat the inside of each bottle with 1 ml of the this compound solution (or acetone for control bottles).

    • Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of this compound on the inner surface.

    • Introduce 20-25 adult female mosquitoes into each bottle using an aspirator.

    • Record the number of knocked-down mosquitoes at regular intervals (e.g., every 15 minutes) for up to 2 hours.

    • After the exposure period, transfer the mosquitoes to clean observation cages with access to a sugar source.

    • Record mortality at 24 hours post-exposure.

Bottle_Bioassay_Workflow A Prepare this compound Solutions in Acetone B Coat Inside of Glass Bottles A->B C Evaporate Solvent B->C D Introduce Adult Mosquitoes C->D E Record Knockdown (up to 2 hours) D->E F Transfer to Recovery Cages E->F G Record Mortality at 24 Hours F->G

Workflow for the CDC bottle bioassay.
Vertical Filter Paper Bioassay for Tick Repellency

This assay is used to evaluate the repellent effects of a compound against ticks.

  • Materials:

    • Filter paper strips (e.g., Whatman No. 1)

    • This compound solutions of varying concentrations

    • Solvent control (e.g., ethanol or acetone)

    • Forceps

    • Adult ticks

    • Timer

    • Observation arena

  • Procedure:

    • Treat the top half of each filter paper strip with a known concentration of this compound solution. The bottom half is treated with the solvent control.

    • Allow the solvent to evaporate completely.

    • Position the filter paper vertically in the observation arena.

    • Release a single adult tick at the bottom of the filter paper strip.

    • Observe the tick's movement for a set period (e.g., 5 minutes).

    • Record whether the tick crosses the treated line into the this compound-treated area or is repelled.

    • Calculate the percentage of ticks repelled at each concentration.

Termite Bioassays (Topical Application and Sand Barrier)

These assays assess the toxicity and repellent/barrier effects of this compound on termites.

  • Topical Application:

    • Dissolve this compound in a suitable solvent (e.g., acetone) to prepare various concentrations.

    • Apply a small, precise volume (e.g., 1 µl) of the solution directly to the dorsal thorax of individual worker termites using a micro-applicator.

    • Place treated termites in a petri dish with a moistened filter paper.

    • Record mortality at specified time intervals (e.g., 24, 48, 72 hours).

  • Sand Barrier Assay:

    • Mix a known amount of this compound with sand to achieve the desired concentration.

    • Create a barrier of the treated sand in a multi-chambered container.

    • Introduce a group of termites into one chamber with a food source (e.g., wood block) in another chamber, separated by the treated sand barrier.

    • Observe the termites' ability to tunnel through the treated sand and reach the food source.

    • Record mortality, tunneling behavior, and wood consumption over a set period.[10]

Environmental Safety and Non-Target Effects

A significant advantage of this compound is its relatively low toxicity to non-target organisms.

Table 4: Toxicity of this compound to Non-Target Organisms

Organism GroupSpeciesToxicity MetricValueClassificationReference(s)
BirdsColinus virginianus (Bobwhite quail)Acute Oral LD50> 2250 mg/kgPractically Non-toxic[12]
Acute Dietary LC50> 5620 ppmPractically Non-toxic[13]
FishOncorhynchus mykiss (Rainbow trout)96-hour LC503.7 mg/LModerately Toxic[13]
Aquatic InvertebratesDaphnia magna48-hour EC5012 mg/LSlightly Toxic[13]
BeesApis mellifera (Honey bee)48-hour Acute Contact LD50> 100 µ g/bee Practically Non-toxic[13]
PlantsVarious dicots and monocotsEC25 (Dry weight)3.5 and 5.9 lb a.i./APhytotoxic at high concentrations[13]

While generally safe, the data indicates that this compound can be moderately toxic to fish and slightly toxic to aquatic invertebrates.[13] Therefore, care should be taken to avoid direct application to water bodies. Phytotoxicity has been observed at higher application rates, suggesting that formulation development is key to mitigating potential damage to plants.[3][13]

Conclusion and Future Directions

This compound presents a compelling case as a next-generation biopesticide. Its multifaceted mode of action, broad-spectrum efficacy, and favorable environmental profile make it a valuable tool for managing a variety of pests. Future research should focus on optimizing formulations to enhance residual activity and minimize phytotoxicity. Further investigation into its efficacy against a wider range of agricultural and public health pests is also warranted. The development of cost-effective and sustainable production methods will be critical for the widespread adoption of this compound-based products in the global pest control market. The continued exploration of its synergistic effects with other natural or synthetic pesticides could also lead to the development of more potent and sustainable pest management strategies.

References

Nootkatone: A Technical Guide to a Key Citrus Flavoring Compound

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nootkatone, a bicyclic sesquiterpenoid, is a highly valued natural product responsible for the characteristic aroma and taste of grapefruit.[1] While it is found in various citrus species, its concentration is particularly notable in grapefruit (Citrus paradisi) and Nootka cypress (Callitropsis nootkatensis), from which it was first isolated.[1] Beyond its organoleptic properties, this compound has garnered significant interest for its potential applications in the pharmaceutical and agricultural sectors, including its use as an insect repellent.[1] This technical guide provides an in-depth overview of this compound, focusing on its biosynthesis, methods for its extraction and analysis, and the regulatory pathways governing its production in citrus.

Physicochemical and Organoleptic Properties of this compound

This compound is a crystalline solid at room temperature, though it is often encountered as a viscous yellow liquid in its less pure forms.[2][3] It is practically insoluble in water but soluble in organic solvents like ethanol.[4][5] The (+)-enantiomer is the form that imparts the characteristic grapefruit aroma and taste.[1]

Table 1: Physicochemical Properties of (+)-Nootkatone

PropertyValueReferences
Molecular Formula C₁₅H₂₂O[6][7]
Molecular Weight 218.34 g/mol [6][7]
Appearance White solid to colorless/yellowish liquid[2][4][6]
Melting Point 32-37 °C[4][6]
Boiling Point 170 °C at 0.5 mmHg[4][6]
Flash Point 100-110 °C[4][6]
logP (o/w) 3.8 - 3.84[4][6]
Solubility Practically insoluble in water, soluble in alcohol[2][4]

Table 2: Odor and Flavor Thresholds of this compound

MediumThreshold ConcentrationReferences
Odor in Air 30 ppm (for (+)-nootkatone)[1]
Odor in Air 170 - 800 ppb[6]
Flavor in Water 1 ppm[8]
Flavor in 10.5°Brix Grapefruit Juice 6 ppm[8]
Flavor in Soft Drink Base ~0.3 ppm[9]

Biosynthesis of this compound in Citrus

The biosynthesis of this compound in citrus fruits is a multi-step process that begins with the general terpenoid pathway. The key precursor, farnesyl pyrophosphate (FPP), is synthesized via the mevalonate (MVA) pathway in the cytoplasm.[10] FPP is then converted to (+)-valencene, the direct precursor of this compound, by the enzyme valencene synthase.[10] Subsequently, (+)-valencene is oxidized to (+)-nootkatone, a reaction catalyzed by a cytochrome P450 monooxygenase.[10][11]

Nootkatone_Biosynthesis cluster_MVA Mevalonate (MVA) Pathway cluster_Nootkatone_synthesis This compound Synthesis Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Valencene Valencene FPP->Valencene Valencene Synthase This compound This compound Valencene->this compound Cytochrome P450

Figure 1: Biosynthetic pathway of this compound from acetyl-CoA.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level. The expression of key enzymes, particularly valencene synthase, is influenced by various factors, including plant hormones and transcription factors. Ethylene, a key plant hormone in fruit ripening, has been shown to upregulate the expression of valencene synthase, leading to increased valencene accumulation.[1] Additionally, transcription factors such as CitAP2.10 can activate the promoter of the valencene synthase gene, thereby enhancing its transcription.[12] A deletion in the promoter region of the valencene synthase gene has been associated with a deficiency in valencene production in some mandarin hybrids.[7]

Nootkatone_Regulation cluster_stimuli Regulatory Signals cluster_gene_expression Gene Expression cluster_biosynthesis Biosynthesis Ethylene Ethylene ValenceneSynthaseGene Valencene Synthase Gene Ethylene->ValenceneSynthaseGene Upregulation TranscriptionFactors Transcription Factors (e.g., CitAP2.10) TranscriptionFactors->ValenceneSynthaseGene Activation Valencene Valencene ValenceneSynthaseGene->Valencene Enzyme Production This compound This compound Valencene->this compound

Figure 2: Regulatory influences on this compound biosynthesis.

Experimental Protocols

The extraction and analysis of this compound from citrus sources involve several key steps, from sample preparation to final quantification. The following protocols are representative of common methodologies.

Extraction of this compound from Citrus Peel

4.1.1. Supercritical Fluid Extraction (SFE)

Supercritical CO₂ extraction is a green and efficient method for obtaining essential oils rich in this compound.

  • Sample Preparation: Fresh citrus peels are washed, dried, and ground into a fine powder.

  • SFE System: A high-pressure vessel is loaded with the powdered peel material.

  • Extraction Parameters:

    • Pressure: 100 - 200 bar[6]

    • Temperature: 40 - 55 °C[5][6]

    • CO₂ Flow Rate: 0.5 g/min [6]

    • Co-solvent (optional): Ethanol can be used as a modifier to enhance extraction efficiency.[6]

  • Collection: The extracted essential oil is collected in a separator.

  • Post-extraction: Any residual co-solvent is removed under vacuum.

4.1.2. Ultrasound-Assisted Extraction (UAE)

UAE is a rapid and effective method that utilizes ultrasonic waves to enhance solvent penetration into the plant material.

  • Sample Preparation: Dried and powdered citrus peels are used.

  • Solvent: An ethanol-water mixture (e.g., 4:1 v/v) is commonly employed.[13]

  • Extraction Parameters:

    • Temperature: 40 °C[13]

    • Sonication Power: 150 W[13]

    • Extraction Time: 30 minutes[14]

  • Post-extraction: The extract is filtered or centrifuged to remove solid particles, and the solvent is evaporated.

Purification of this compound

Column chromatography is a standard technique for purifying this compound from the crude essential oil.

  • Stationary Phase: Silica gel is commonly used as the adsorbent.

  • Mobile Phase: A gradient of non-polar to polar solvents is used for elution. A typical gradient might start with hexane and gradually increase the proportion of a more polar solvent like ethyl acetate.[15]

  • Fraction Collection: Eluted fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Solvent Removal: The solvent from the this compound-rich fractions is removed by rotary evaporation.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of this compound.

  • Sample Preparation: The purified this compound fraction or the crude essential oil is diluted in a suitable solvent (e.g., hexane or ethanol).

  • GC-MS System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5MS) is typically used.[16]

    • Injector Temperature: 250 °C[10]

    • Oven Temperature Program: A temperature gradient is employed, for example, starting at 50°C and ramping up to 250°C at a rate of 3°C/min.[10]

    • Carrier Gas: Helium is used as the carrier gas.[10]

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[16]

    • Scan Range: A mass range of 40-360 m/z is typically scanned.[10]

  • Quantification: this compound is quantified by comparing the peak area of the sample to a calibration curve prepared with a certified this compound standard.

Experimental_Workflow Start Citrus Peel Sample Preparation Sample Preparation (Drying and Grinding) Start->Preparation Extraction Extraction (e.g., SFE or UAE) Preparation->Extraction CrudeExtract Crude Essential Oil Extraction->CrudeExtract Purification Purification (Column Chromatography) CrudeExtract->Purification Analysis GC-MS Analysis CrudeExtract->Analysis Direct Analysis Purifiedthis compound Purified this compound Purification->Purifiedthis compound Purifiedthis compound->Analysis Quantification Quantification Analysis->Quantification Result This compound Concentration Quantification->Result

Figure 3: General experimental workflow for this compound analysis.

Quantitative Data of this compound in Citrus

The concentration of this compound can vary significantly depending on the citrus species, cultivar, and fruit maturity.

Table 3: this compound Concentration in Various Citrus Sources

Citrus SourceConcentrationReferences
Grapefruit (Citrus paradisi) Peel Oil 0.1 - 0.2%[17]
Mature Grapefruit Oil 0.3 - 0.8%[18]
Grapefruit Peel (Nigerian) 0.74%
Bergamot, Lemon, Lime, Orange, Tangerine Oils Traces[17]

Conclusion

This compound remains a compound of significant interest due to its potent flavor and aroma profile and its emerging biological activities. A thorough understanding of its biosynthesis, the factors regulating its production, and the methods for its extraction and analysis are crucial for its effective utilization in the food, fragrance, and pharmaceutical industries. The methodologies and data presented in this guide provide a comprehensive technical foundation for researchers and professionals working with this key citrus flavoring compound. Further research into the genetic regulation of this compound biosynthesis could lead to the development of citrus cultivars with enhanced flavor profiles or provide new avenues for its biotechnological production.

References

An In-depth Technical Guide to the Properties and Derivatives of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bicyclic sesquiterpenoid Nootkatone, covering its core physicochemical properties, significant biological activities, and the development of its derivatives. The document includes detailed experimental protocols and quantitative data to support researchers in the fields of pharmacology, natural product chemistry, and drug development.

Physicochemical Properties of this compound

This compound is a natural organic compound, best known as the primary aromatic constituent of grapefruit.[1][2] Its structural and physical characteristics are fundamental to its biological interactions and applications in various industries, from flavor and fragrance to pharmaceuticals.[2][3]

PropertyValueReference
Molecular Formula C₁₅H₂₂O[4]
Molecular Weight 218.34 g/mol [4]
Appearance White solid; colorless to yellowish liquid[4][5][6]
Odor Powerful fruity, sweet, citrusy, grapefruit-like[4][6]
Melting Point 32-37 °C[4]
Boiling Point 170 °C (at 0.5 mmHg)[4]
Density ~0.997 g/cm³[4]
Solubility Practically insoluble in water; soluble in ethanol, chloroform[4][6]
Log P 3.8

Core Biological Activities and Mechanism of Action

This compound exhibits a wide spectrum of pharmacological activities, making it a molecule of significant interest for therapeutic development.[7][8] Its primary mechanism of action involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][9][10]

Metabolic Regulation via AMPK Activation

AMPK is a serine/threonine kinase that acts as a cellular energy sensor.[1][9] this compound has been identified as a potent, naturally occurring AMPK activator.[1][11]

  • Mechanism: this compound treatment in cells leads to an increase in the AMP/ATP ratio, which triggers the phosphorylation and activation of AMPKα at the Thr172 residue.[1][11][12] This activation is mediated by two key upstream kinases: Liver Kinase B1 (LKB1) and Ca²⁺/calmodulin-dependent protein kinase kinase (CaMKK).[1][9][11]

  • Downstream Effects: Once activated, AMPK phosphorylates downstream targets, most notably Acetyl-CoA Carboxylase (ACC), inhibiting its function.[1][10][12] This leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation.

  • Physiological Outcomes: Long-term intake of this compound has been shown to prevent high-fat diet-induced obesity, reduce abdominal fat, and mitigate the development of hyperglycemia and hyperinsulinemia in animal models.[1][10][12] It also improves physical endurance and performance by enhancing energy metabolism in skeletal muscle and the liver.[1][10]

Nootkatone_AMPK_Pathway NKT This compound AMP_ATP ↑ AMP/ATP Ratio NKT->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 CaMKK CaMKK AMP_ATP->CaMKK AMPK AMPK LKB1->AMPK Phosphorylates CaMKK->AMPK Phosphorylates pAMPK p-AMPK (Active) AMPK->pAMPK Activation ACC ACC pAMPK->ACC Phosphorylates pACC p-ACC (Inactive) ACC->pACC Metabolism Metabolic Outcomes (↓ Lipid Synthesis, ↑ Energy Expenditure) pACC->Metabolism

This compound's activation of the AMPK signaling pathway.
Anticancer and Chemosensitizing Properties

This compound has demonstrated antiproliferative activity in various cancer cell lines. In non-small-cell lung cancer (NSCLC) A549 cells, this compound activates AMPK, leading to the inhibition of oncogenic pathways like AKT and ERK, resulting in G1 cell cycle arrest.[13] Importantly, it has been shown to sensitize adriamycin-resistant NSCLC cells to treatment, suggesting a role as a chemosensitizing agent.[13]

Additional Bioactivities
  • Anti-inflammatory: this compound exhibits anti-inflammatory effects, which are under investigation for various therapeutic applications.[7][8]

  • Insecticidal and Repellent: It is registered by the Environmental Protection Agency (EPA) as an active ingredient for use against ticks, mosquitoes, and other pests.

  • Antimicrobial: Studies have shown that this compound and its derivatives possess activity against various bacteria and fungi.[14]

This compound Derivatives: Synthesis and Enhanced Activity

To improve upon the natural bioactivities of this compound, researchers have synthesized numerous derivatives. These modifications often aim to enhance potency, broaden the spectrum of activity, or improve pharmacokinetic properties. A general workflow for this process is outlined below.

Derivative_Workflow Start This compound (Parent Compound) Synthesis Chemical Synthesis (e.g., Dehydrogenation, Oxidation, Condensation Reactions) Start->Synthesis Library Derivative Library (e.g., Pyrazole-amides, Fused-thiazoles) Synthesis->Library Screening High-Throughput Screening (In vitro Bioassays) Library->Screening Hit Hit Identification (Potent Compounds) Screening->Hit SAR Structure-Activity Relationship (SAR) Analysis Hit->SAR Lead Lead Optimization (Further Modification) Hit->Lead SAR->Lead Preclinical Preclinical Testing (In vivo Models) Lead->Preclinical

General workflow for the synthesis and screening of this compound derivatives.
Quantitative Data on this compound Derivatives

The synthesis of novel derivatives has led to compounds with potent and specific activities. The table below summarizes quantitative data for representative this compound derivatives from recent studies.

Derivative ClassTarget/AssayCompoundIC₅₀ (µM)Cell Line / OrganismReference
Pyrazole-amide Antiproliferative4r 1.51HepG2 (Hepatocellular Carcinoma)[15][16]
Pyrazole-amide Antiproliferative4r 10.43MCF-7 (Breast Cancer)[15][16]
Pyrazole-amide Antiproliferative4r 10.63Huh7 (Hepatocellular Carcinoma)[15][16]
Acylhydrazone/Oxime AntifungalN17 2.02 (EC₅₀)Phomopsis sp.
Fused-thiazole Antimicrobial30b 1.56 (MIC, µg/mL)Staphylococcus aureus[3]

Note: IC₅₀ is the half-maximal inhibitory concentration. EC₅₀ is the half-maximal effective concentration. MIC is the minimum inhibitory concentration.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key assays used to investigate the properties of this compound and its derivatives.

Protocol: AMPK Activation Assay via Western Blot

This protocol details the procedure to assess the phosphorylation status of AMPK and its substrate ACC in cultured cells following treatment with this compound.

  • Cell Culture and Treatment:

    • Plate cells (e.g., C2C12 myoblasts or L02 hepatocytes) in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., 10-200 µM) or vehicle control (DMSO) for a specified time (e.g., 30 minutes to 6 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Normalize protein samples to equal concentrations (e.g., 20-30 µg) with Laemmli buffer and denature by boiling at 95°C for 5 minutes.

    • Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC, diluted in blocking buffer.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis is used to quantify band intensity, normalizing phosphorylated protein levels to total protein levels.

Protocol: Antiproliferative Activity via MTT Assay

This protocol is used to determine the effect of this compound derivatives on the viability and proliferation of cancer cells.

  • Cell Seeding:

    • Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

    • Incubate the plate for an additional 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

References

Methodological & Application

Microbial Biosynthesis of Nootkatone in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Nootkatone is a highly valued sesquiterpenoid ketone prized for its characteristic grapefruit aroma and diverse biological activities, making it a sought-after ingredient in the food, fragrance, and pharmaceutical industries. Traditional extraction from plants is inefficient, and chemical synthesis often involves harsh reagents. Microbial biosynthesis using engineered yeast, particularly Saccharomyces cerevisiae, offers a sustainable and environmentally friendly alternative for the production of (+)-nootkatone. This document provides detailed application notes and protocols for the microbial biosynthesis of nootkatone, focusing on metabolic engineering strategies in yeast, fermentation procedures, and product quantification.

Introduction

The biosynthesis of (+)-nootkatone in yeast begins with the central carbon metabolism, leading to the production of the precursor molecule farnesyl pyrophosphate (FPP) through the mevalonate (MVA) pathway.[1] Engineered yeast strains are equipped with a heterologous pathway to convert FPP to (+)-nootkatone. This typically involves a three-step enzymatic conversion:

  • (+)-Valencene synthesis: FPP is cyclized to form (+)-valencene, the direct precursor to this compound. This reaction is catalyzed by a (+)-valencene synthase (VS), commonly sourced from Callitropsis nootkatensis (CnVS).[2]

  • Hydroxylation of (+)-valencene: (+)-Valencene is then oxidized to form β-nootkatol. This step is a critical and often rate-limiting conversion, catalyzed by a cytochrome P450 monooxygenase (P450) in conjunction with a cytochrome P450 reductase (CPR).[2][3] A frequently used P450 is the premnaspirodiene oxygenase (HPO) from Hyoscyamus muticus.[2]

  • Oxidation of β-nootkatol: Finally, β-nootkatol is oxidized to the desired product, (+)-nootkatone, by an alcohol dehydrogenase (ADH) or a short-chain dehydrogenase/reductase (SDR).[2]

Yeast, as a eukaryotic host, is particularly well-suited for expressing membrane-bound P450 enzymes, which are often challenging to express in prokaryotic systems like E. coli.[4] This document outlines the key metabolic engineering strategies and detailed protocols for developing and utilizing yeast cell factories for this compound production.

Data Presentation: Quantitative Overview of this compound and Valencene Production in Engineered Yeast

The following table summarizes the key quantitative data from various studies on the microbial production of (+)-nootkatone and its precursor, (+)-valencene, in engineered yeast. This allows for a clear comparison of different engineering strategies and their outcomes.

Yeast SpeciesKey Genetic ModificationsFermentation ScaleProductTiter (mg/L)Reference
Saccharomyces cerevisiaeOverexpression of CnVS, HPO, ZSD1; MVA pathway engineering.Shake Flask(+)-Nootkatone59.78[2]
Saccharomyces cerevisiaeMulticopy integration of tHMG1 and ERG20-GSG-CnVS(M560L).Shake Flask(+)-Nootkatone85.43[5][6]
Saccharomyces cerevisiaeMulticopy integration of tHMG1 and ERG20-GSG-CnVS(M560L).Bioreactor(+)-Nootkatone804.96[5][6]
Saccharomyces cerevisiaeSystematic optimization of HPO-CPR pairing and metabolic engineering.Fed-batch Fermentation(+)-Nootkatone2390[7][8]
Saccharomyces cerevisiaeOverexpression of CnVS and ERG20 as a fusion protein, overexpression of tHMG1, downregulation of ERG9.Shake Flask(+)-Valencene217.95[1][2]
Saccharomyces cerevisiaeGene screening, protein engineering, and biosynthetic pathway optimization.Fed-batch Fermentation(+)-Valencene16600[9]
Pichia pastorisCo-expression of HPO and CPR, overexpression of ADH and tHMG1.Bioreactor(+)-Nootkatone208[10]
Yarrowia lipolyticaCo-expression of CnVS, opCYP706M1, and opAtCPR1; overexpression of tHMG1 and ERG20.Not Specified(+)-Nootkatone0.9782[10]

Signaling Pathways and Experimental Workflows

Engineered this compound Biosynthetic Pathway in S. cerevisiae

The following diagram illustrates the engineered metabolic pathway for (+)-nootkatone production in Saccharomyces cerevisiae, highlighting the key enzymatic steps and genetic modifications.

Nootkatone_Pathway Acetyl_CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway (Upregulated: tHMG1, ERG20) Acetyl_CoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP Valencene (+)-Valencene FPP->Valencene CnVS Sterols Sterols FPP->Sterols ERG9 (Downregulated) Nootkatol β-Nootkatol Valencene->Nootkatol HPO + CPR This compound (+)-Nootkatone Nootkatol->this compound ZSD1 / ABA2 (SDRs) Experimental_Workflow Strain_Construction Yeast Strain Construction (Gene Integration/Overexpression) Shake_Flask_Culture Shake Flask Cultivation (Initial Screening) Strain_Construction->Shake_Flask_Culture Fed_Batch_Fermentation Fed-Batch Fermentation (Scale-up Production) Shake_Flask_Culture->Fed_Batch_Fermentation Extraction Solvent Extraction of this compound Fed_Batch_Fermentation->Extraction Analysis GC-MS Analysis (Quantification) Extraction->Analysis

References

Application Notes and Protocols for Nootkatone Separation using High-Speed Counter-Current Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a natural sesquiterpenoid, is a highly sought-after aroma compound characteristic of grapefruit.[1][2] Beyond its significant use in the food and fragrance industries, this compound has garnered attention for its potential pharmacological activities, including insecticidal properties.[1][3] High-speed counter-current chromatography (HSCCC) has emerged as an efficient and effective liquid-liquid partition chromatography technique for the separation and purification of this compound from complex matrices such as essential oils and fermentation broths.[4][5] This support-free method eliminates irreversible adsorption of the sample onto a solid support, leading to high sample recovery and purity.[5][6]

These application notes provide detailed protocols and compiled data for the separation of this compound using HSCCC, offering a valuable resource for researchers in natural product chemistry, flavor science, and drug development.

Data Presentation

Table 1: HSCCC Separation of this compound from Fermentation Broth of Yarrowia lipolytica
ParameterValueReference
Starting Material Fermentation broth of Yarrowia lipolytica[4][7][8]
Initial this compound Content 13.75%[4][7][8]
Solvent System n-hexane/methanol/water (5/4/1, v/v/v)[4][7][8]
Mobile Phase Not explicitly stated
Stationary Phase Not explicitly stated
Flow Rate Not explicitly stated
Revolution Speed Not explicitly stated
Elution Time 290–310 min[4][7][8]
Final Purity of this compound 91.61 ± 0.20%[4][7][8]
Recovery Not explicitly stated
Table 2: HSCCC Separation of this compound from Essential Oil of Alpinia oxyphylla Miquel Fruits
ParameterValueReference
Starting Material 80 mg of crude essential oil[5][6][9]
Initial this compound Content Not explicitly stated
Solvent System n-hexane/methanol/water (5/4/1, v/v/v)[5][6][9]
Mobile Phase Lower phase[5][6]
Stationary Phase Upper phase
Flow Rate 1.5 ml/min[5]
Revolution Speed 850 rpm[5]
Elution Time < 4 hours[5][6][9]
Final Purity of this compound 92.30%[5][9]
Yield 3.1 mg[5][6][9]

Experimental Protocols

Protocol 1: Separation of this compound from Fermentation Broth

This protocol is based on the methodology for separating this compound from the fermentation broth of Yarrowia lipolytica.[4][7][8]

1. Materials and Equipment:

  • High-Speed Counter-Current Chromatograph

  • Crude extract from fermentation broth containing this compound

  • n-Hexane (analytical grade)

  • Methanol (analytical grade)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

  • Gas Chromatography-Mass Spectrometry (GC-MS) for analysis

2. Solvent System Preparation:

  • Prepare the two-phase solvent system by mixing n-hexane, methanol, and water in a volume ratio of 5:4:1.

  • Thoroughly shake the mixture in a separatory funnel and allow the two phases to separate.

  • Degas both the upper (stationary phase) and lower (mobile phase) phases before use.

3. HSCCC Instrument Preparation:

  • Fill the entire column with the stationary phase (upper phase).

  • Set the revolution speed of the centrifuge.

  • Pump the mobile phase (lower phase) into the column at a specific flow rate until the mobile phase front emerges and hydrodynamic equilibrium is established.

4. Sample Injection and Separation:

  • Dissolve a known amount of the crude extract in a suitable volume of the solvent system.

  • Inject the sample solution into the column through the injection valve.

  • Continuously pump the mobile phase through the column.

5. Fraction Collection and Analysis:

  • Collect the eluent in fractions at regular intervals.

  • Analyze the collected fractions for the presence and purity of this compound using GC-MS.

  • Pool the fractions containing pure this compound.

6. Post-Separation Processing:

  • Evaporate the solvent from the pooled fractions under reduced pressure using a rotary evaporator to obtain purified this compound.

  • Confirm the structure and purity of the final product using analytical techniques such as GC-MS and Nuclear Magnetic Resonance (NMR).[4][8]

Protocol 2: Separation of this compound from Essential Oil

This protocol is adapted from the method used for the isolation of this compound from the essential oil of Alpinia oxyphylla Miquel fruits.[5][6][9]

1. Materials and Equipment:

  • Semi-preparative HSCCC instrument

  • Crude essential oil containing this compound

  • n-Hexane (analytical grade)

  • Methanol (analytical grade)

  • Deionized water

  • Separatory funnel

  • Rotary evaporator

  • GC-MS for analysis

2. Solvent System Preparation:

  • Prepare the n-hexane-methanol-water (5:4:1, v/v/v) two-phase solvent system as described in Protocol 1.

3. HSCCC Instrument Preparation:

  • Fill the column with the upper phase as the stationary phase.

  • Set the revolution speed to 850 rpm.

  • Pump the lower phase (mobile phase) at a flow rate of 1.5 ml/min until hydrodynamic equilibrium is reached.

4. Sample Injection and Separation:

  • Dissolve 80 mg of the crude essential oil in a small volume of the biphasic solvent system.

  • Inject the sample into the HSCCC system.

  • Perform the separation by eluting with the lower phase in a head-to-tail mode.

5. Fraction Collection and Analysis:

  • Collect fractions of the eluent.

  • Monitor the fractions for this compound content and purity by GC-MS.

  • Combine the fractions containing high-purity this compound.

6. Post-Separation Processing:

  • Remove the solvent from the purified fractions using a rotary evaporator to yield pure this compound.

  • Characterize the final product by EI-MS and ¹H NMR to confirm its identity and purity.[5]

Visualizations

HSCCC_Workflow cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation A Solvent System (n-hexane:methanol:water 5:4:1 v/v) B Sample Preparation (Dissolve in Solvent) A->B D Sample Injection B->D C HSCCC Equilibration (Stationary Phase Fill, Mobile Phase Pump) C->D E Elution with Mobile Phase D->E F Fraction Collection E->F G Analysis of Fractions (GC-MS) F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Purified this compound I->J

Caption: Experimental workflow for this compound separation by HSCCC.

HSCCC_Parameters cluster_input Input Parameters cluster_output Output Metrics Solvent Solvent System (Partition Coefficient K) Purity Purity Solvent->Purity α (Separation Factor) Sample Sample Properties (Polarity, Solubility) Sample->Solvent FlowRate Flow Rate Recovery Recovery FlowRate->Recovery Time Separation Time FlowRate->Time Speed Revolution Speed Speed->Purity Speed->Recovery

Caption: Key parameters influencing HSCCC separation of this compound.

References

Nootkatone: A Novel Biopesticide for the Control of Ticks and Mosquitoes

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Nootkatone, a naturally occurring sesquiterpene found in grapefruit peel and Alaska yellow cedar trees, has emerged as a promising and effective biopesticide for the control of various arthropod vectors, including ticks and mosquitoes.[1][2] Its dual-action as a repellent and insecticide, coupled with a favorable safety profile for humans and non-target organisms, positions it as a valuable tool in public health and vector management programs.[3][4][5] This document provides detailed application notes, experimental protocols, and data summaries to guide researchers, scientists, and drug development professionals in the evaluation and application of this compound.

Efficacy of this compound

This compound has demonstrated significant efficacy against a range of medically important tick and mosquito species. Its performance is comparable to or, in some cases, exceeds that of existing synthetic repellents like DEET and picaridin.[6][7][8]

Acaricidal and Repellent Activity Against Ticks

This compound is effective against several tick species, including the blacklegged tick (Ixodes scapularis), the lone star tick (Amblyomma americanum), the American dog tick (Dermacentor variabilis), and the brown dog tick (Rhipicephalus sanguineus).[9][10]

Table 1: Acaricidal Activity of this compound Against Tick Nymphs

Tick SpeciesBioassayLC50 (μg/cm²)LC90 (μg/cm²)Citation
Amblyomma americanumVial Assay0.3521.001[10]
Dermacentor variabilisVial Assay0.2330.644[10]
Ixodes scapularisVial Assay0.1690.549[10]
Rhipicephalus sanguineusVial Assay0.1970.485[10]

Table 2: Repellent Activity of (+)-Nootkatone Against Adult Ticks

Tick SpeciesBioassayEC50 (μg/cm²)NotesCitation
Ixodes scapularisVertical Filter Paper0.87100% repellency at 4.13 µg/cm²[4][11]
Dermacentor variabilisVertical Filter Paper252100% repellency at 825 µg/cm²[4][11]
Amblyomma americanumVertical Filter Paper2313Only 72% repellency at 3300 µg/cm²[4][11]
Mosquitocidal and Repellent Activity Against Mosquitoes

This compound has shown both lethal and repellent effects against important mosquito vectors such as Aedes aegypti and Aedes albopictus.[6][7][8]

Table 3: Insecticidal Activity of this compound Against Aedes spp.

SpeciesStrainLC50 (mg/bottle)Citation
Aedes aegyptiNew Orleans (Permethrin-Susceptible)0.21[7]
Aedes aegyptiVergel (Permethrin-Resistant)0.42[7]
Aedes albopictusATM-NJ950.23[7]
Aedes albopictusCoatzacoalcos0.26[7]

Table 4: Repellent Activity of this compound Against Aedes aegypti

ConcentrationBioassayEfficacy ComparisonCitation
20%RIBBComparable to 7% DEET or 5% picaridin[6][7][8]

Mechanism of Action

This compound exhibits a multi-modal mechanism of action, affecting the nervous system of susceptible arthropods. Evidence suggests it acts as a potent modulator of octopamine and GABAergic signaling pathways.[5][12][13]

Octopamine Receptor Activation

This compound is known to activate the α-adrenergic type 1 octopamine receptor in arthropods.[5][12][14] This activation leads to an increase in intracellular cyclic AMP (cAMP) levels, resulting in neuronal hyperexcitability, which manifests as fatal spasms in the target pests.[14][15]

Nootkatone_Octopamine_Pathway This compound This compound OctoR Octopamine Receptor (α-adrenergic type 1) This compound->OctoR Binds & Activates AC Adenylate Cyclase OctoR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates IonChannels Ion Channels PKA->IonChannels Phosphorylates Effect Neuronal Hyperexcitability (Fatal Spasms) IonChannels->Effect Leads to

Caption: this compound's activation of the octopamine receptor signaling cascade.

Potentiation of GABAergic Signaling

Recent studies have revealed that this compound also potentiates GABA (γ-aminobutyric acid)-mediated signaling by modulating the Rdl (resistant to dieldrin) GABA-gated chloride channel.[13] This potentiation enhances the inhibitory effects of GABA, leading to paralysis and death at higher concentrations.[13]

Nootkatone_GABA_Pathway This compound This compound GABA_R GABA Receptor (Rdl Chloride Channel) This compound->GABA_R Potentiates Cl_ion Cl- influx GABA_R->Cl_ion Increases GABA GABA GABA->GABA_R Binds Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Causes Paralysis Paralysis & Death Hyperpolarization->Paralysis Leads to

Caption: this compound's potentiation of the GABAergic signaling pathway.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to evaluate the efficacy of this compound against ticks and mosquitoes.

Tick Repellency Bioassay (Vertical Filter Paper Method)

This assay assesses the concentration of a compound required to repel ticks.

Materials:

  • Whatman No. 1 filter paper (4.5 cm x 5 cm rectangles)

  • Test compound solution (e.g., this compound in acetone)

  • Control solution (acetone)

  • Glass vials

  • Forceps

  • Unfed adult ticks (e.g., Ixodes scapularis)

  • Incubator (25°C, 95% RH, 14:10 L:D photoperiod)

Procedure:

  • Prepare serial dilutions of the test compound in the solvent.

  • Treat the bottom half (2.5 cm) of the filter paper rectangles with 150 µL of the test solution. Treat the top half with the solvent control.

  • Allow the filter papers to dry completely in a fume hood.

  • Fold the filter papers in half lengthwise and place them in glass vials.

  • Introduce a single adult tick onto the bottom (treated) half of the filter paper.

  • Place the vials in an incubator and observe the tick's movement.

  • A tick is considered repelled if it moves to the untreated upper half of the filter paper and remains there for at least 5 minutes.

  • Record the number of repelled ticks for each concentration.

  • Calculate the EC50 (Effective Concentration to repel 50% of the ticks) using probit analysis.

Tick_Repellency_Workflow A Prepare Serial Dilutions of this compound B Treat Filter Paper Halves (Test vs. Control) A->B C Dry Filter Papers B->C D Place Papers in Vials C->D E Introduce Ticks to Treated Area D->E F Incubate and Observe E->F G Record Repelled Ticks F->G H Calculate EC50 G->H

Caption: Workflow for the tick vertical filter paper repellency bioassay.

Mosquito Insecticide Bioassay (CDC Bottle Bioassay)

This assay determines the susceptibility of mosquitoes to an insecticide.

Materials:

  • 250 ml Wheaton bottles

  • Technical grade insecticide (e.g., this compound)

  • Acetone

  • Aspirator

  • Non-blood-fed female mosquitoes (3-5 days old)

  • Timer

Procedure:

  • Prepare a stock solution of the insecticide in acetone.

  • Coat the inside of the bottles with 1 ml of the insecticide solution. Control bottles are coated with acetone only.

  • Roll and rotate the bottles until the acetone has completely evaporated, leaving a uniform coating of the insecticide.

  • Introduce 20-25 female mosquitoes into each bottle using an aspirator.

  • Record the number of knocked-down mosquitoes at regular intervals for up to 2 hours.

  • After the exposure period, transfer the mosquitoes to a clean recovery cup with access to a sugar source.

  • Record mortality at 24 hours post-exposure.

  • Calculate the LC50 (Lethal Concentration to kill 50% of the mosquitoes) and KT50 (Knockdown Time for 50% of the mosquitoes) using appropriate statistical software.

Mosquito_Bottle_Bioassay_Workflow A Prepare this compound Solution in Acetone B Coat Inside of Bottles A->B C Evaporate Acetone B->C D Introduce Mosquitoes C->D E Record Knockdown at Intervals D->E F Transfer to Recovery Cups E->F G Record 24h Mortality F->G H Calculate LC50 and KT50 G->H

Caption: Workflow for the CDC mosquito bottle bioassay.

Formulation Considerations

The volatility of this compound can limit its residual activity in the field.[16][17] Encapsulation techniques, such as using lignin, have been shown to improve its persistence, reduce phytotoxicity, and enhance its efficacy.[16][17][18][19] Researchers and developers should consider these advanced formulation strategies to optimize the performance of this compound-based products for tick and mosquito control. Emulsifiable concentrate formulations can be effective but may cause plant damage at higher concentrations.[18][20]

Safety Profile

This compound has a favorable safety profile. It is classified as practically non-toxic to birds, mammals, and bees.[3] The U.S. Environmental Protection Agency (EPA) has registered this compound for use in insecticides and insect repellents.[1][21] It is also approved by the Food and Drug Administration (FDA) as a food additive and is widely used in fragrances.[3][22]

Conclusion

This compound represents a significant advancement in the development of biopesticides for the control of ticks and mosquitoes. Its unique mode of action, coupled with its efficacy and safety, makes it a valuable alternative to conventional synthetic pesticides, particularly in the face of growing insecticide resistance.[1][2] The data and protocols presented here provide a solid foundation for further research and development of this compound-based vector control solutions.

References

Application Notes and Protocols: Nootkatone as a Natural Food and Beverage Additive

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nootkatone, a naturally occurring sesquiterpenoid ketone, is the principal aromatic constituent of grapefruit.[1][2][3] It is valued for its characteristic citrusy, woody, and sweet aroma and is widely used in the food and beverage industry to impart a distinct grapefruit flavor.[1] Beyond its organoleptic properties, this compound has garnered attention for its biological activities, including insect-repellent effects. This document provides detailed application notes and protocols for the use of this compound as a natural food and beverage additive, targeting researchers, scientists, and professionals in drug development.

Biochemical Properties and Regulatory Status

This compound is a crystalline solid at room temperature and is soluble in ethanol and other organic solvents, but has low solubility in water.[4] It is recognized as a safe food additive by major regulatory bodies.

PropertyValueReference
Chemical FormulaC15H22O[4]
Molar Mass218.34 g/mol [4]
Melting Point36 °C[4]
Boiling Point170 °C[4]
Solubility in WaterInsoluble[4]
Regulatory Status
FDA GRASYes (21 CFR 172.515)[2][5]
JECFAApproved[2][5]

Biosynthesis of this compound

This compound is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. The pathway involves the cyclization of FPP to valencene, which is then oxidized to form this compound.

Nootkatone_Biosynthesis FPP Farnesyl Pyrophosphate Valencene Valencene FPP->Valencene Valencene Synthase This compound This compound Valencene->this compound Cytochrome P450 Monooxygenase

Caption: Biosynthetic pathway of this compound from Farnesyl Pyrophosphate.

Application in Beverages: Quantitative Data

The concentration of this compound in beverages is critical to achieving the desired flavor profile without introducing unwanted bitterness.

ParameterConcentration RangeSource
Sensory Threshold
In Water1 ppm[6]
In Grapefruit Juice (10.5° Brix)6 ppm[6]
Recommended Usage Levels in Beverages
Preferred Range0.01 - 100 ppm[7]
More Preferred Range0.05 - 10 ppm[7]
Most Preferred Range0.1 - 1 ppm[7]
Potential for Bitterness
Concentration perceived as bitter by some individuals> 7 ppm[6]

Experimental Protocols

Protocol 1: Sensory Evaluation of a this compound-Fortified Beverage

This protocol outlines a method for assessing the sensory characteristics of a beverage containing this compound using a trained sensory panel.

1. Objective: To determine the sensory profile and consumer acceptability of a beverage fortified with this compound at various concentrations.

2. Materials:

  • Base beverage (e.g., carbonated water, lemonade)

  • This compound (food grade, >98% purity)

  • Ethanol (food grade, for stock solution)

  • Glass beakers and volumetric flasks

  • Graduated pipettes

  • Sensory evaluation booths

  • Coded, transparent tasting cups

  • Unsalted crackers and filtered water (for palate cleansing)

  • Sensory evaluation ballots (see Appendix A)

3. Panelist Selection and Training:

  • Recruit 10-12 panelists with prior experience in sensory evaluation of beverages.

  • Conduct a screening session to assess their ability to detect and describe citrus aromas and tastes.

  • Train panelists on the specific sensory attributes of this compound (e.g., grapefruit, woody, peely) using reference standards.

4. Sample Preparation:

  • Prepare a stock solution of this compound in ethanol (e.g., 1000 ppm).

  • Prepare beverage samples with varying concentrations of this compound (e.g., 0.5 ppm, 1 ppm, 5 ppm, 10 ppm) by adding the appropriate volume of the stock solution to the base beverage.

  • Prepare a control sample (base beverage with an equivalent amount of ethanol but no this compound).

  • Code each sample with a random three-digit number.

5. Sensory Evaluation Procedure:

  • Present the samples to the panelists in a randomized order.

  • Instruct panelists to evaluate each sample for appearance, aroma, flavor, and overall liking using the provided ballot (Appendix A).

  • Instruct panelists to cleanse their palate with water and an unsalted cracker between samples.

6. Data Analysis:

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD) to determine significant differences between samples.

  • Generate a sensory profile for each sample.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel_Selection Panelist Selection & Training Sample_Prep Sample Preparation (Control & Variables) Panel_Selection->Sample_Prep Sample_Presentation Randomized Sample Presentation Sample_Prep->Sample_Presentation Sensory_Assessment Sensory Assessment (Appearance, Aroma, Flavor, Overall Liking) Sample_Presentation->Sensory_Assessment Palate_Cleansing Palate Cleansing Sensory_Assessment->Palate_Cleansing Data_Collection Data Collection Sensory_Assessment->Data_Collection Palate_Cleansing->Sensory_Assessment Next Sample Stat_Analysis Statistical Analysis (ANOVA) Data_Collection->Stat_Analysis Profile_Generation Sensory Profile Generation Stat_Analysis->Profile_Generation

Caption: Workflow for the sensory evaluation of a this compound-fortified beverage.

Protocol 2: Stability Testing of this compound in a Beverage Formulation

This protocol describes an accelerated shelf-life study to evaluate the stability of this compound in a beverage under different storage conditions.

1. Objective: To assess the degradation of this compound in a beverage over time when exposed to elevated temperature and light.

2. Materials:

  • Beverage containing a known concentration of this compound (e.g., 5 ppm).

  • Control beverage (without this compound).

  • Environmental chambers (for controlled temperature and light exposure).

  • Amber and clear glass bottles.

  • HPLC-UV system.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (optional, for mobile phase).

  • Syringe filters (0.45 µm).

3. Experimental Design:

  • Fill the beverage into both amber and clear glass bottles.

  • Store the bottles under the following conditions:

    • Refrigerated (4°C, dark) - Control

    • Room temperature (25°C, dark)

    • Accelerated (40°C, dark)

    • Room temperature (25°C, with light exposure)

  • Pull samples at specified time points (e.g., 0, 1, 2, 4, 8, 12 weeks).

4. Quantitative Analysis (HPLC-UV):

  • Sample Preparation:

    • Degas the beverage sample by sonication.

    • Filter the sample through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 235 nm.

  • Calibration: Prepare a series of this compound standards of known concentrations and generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

5. Data Analysis:

  • Plot the concentration of this compound as a function of time for each storage condition.

  • Determine the degradation kinetics and calculate the half-life of this compound under each condition.

Stability_Testing_Workflow cluster_setup Experimental Setup cluster_testing Testing at Time Intervals cluster_analysis Data Analysis Sample_Prep Prepare Beverage with this compound Bottle_Filling Fill into Amber & Clear Bottles Sample_Prep->Bottle_Filling Storage_Conditions Store under Varied Conditions (Temp, Light) Bottle_Filling->Storage_Conditions Sampling Sample Collection at T0, T1, T2... Storage_Conditions->Sampling HPLC_Prep Sample Preparation for HPLC Sampling->HPLC_Prep HPLC_Analysis HPLC-UV Analysis HPLC_Prep->HPLC_Analysis Quantification Quantify this compound Concentration HPLC_Analysis->Quantification Degradation_Plot Plot Concentration vs. Time Quantification->Degradation_Plot Kinetics_Analysis Determine Degradation Kinetics & Half-life Degradation_Plot->Kinetics_Analysis

Caption: Workflow for the stability testing of this compound in a beverage.

Conclusion

This compound is a versatile and valuable natural additive for the food and beverage industry. Its distinct grapefruit flavor and aroma can significantly enhance the sensory profile of various products. Proper understanding of its sensory thresholds, stability under different processing and storage conditions, and accurate quantification are essential for its successful application. The protocols provided in this document offer a framework for researchers and developers to effectively utilize this compound in their formulations.

Appendix A: Sensory Evaluation Ballot

Instructions: Please evaluate the following samples in the order presented. Cleanse your palate with water and a cracker between each sample.

Sample Code: _____

Appearance: Please rate the appearance of the sample on a 9-point hedonic scale (1 = Dislike Extremely, 9 = Like Extremely). 1 2 3 4 5 6 7 8 9

Aroma: Please rate the overall aroma intensity (1 = Very Weak, 9 = Very Strong). 1 2 3 4 5 6 7 8 9

Please describe the aroma characteristics: _______________________________________________________

Flavor: Please rate the overall flavor intensity (1 = Very Weak, 9 = Very Strong). 1 2 3 4 5 6 7 8 9

Please rate the following flavor attributes on a 9-point intensity scale (1 = Not Perceptible, 9 = Extremely Intense):

  • Grapefruit: 1 2 3 4 5 6 7 8 9

  • Woody: 1 2 3 4 5 6 7 8 9

  • Peely: 1 2 3 4 5 6 7 8 9

  • Sweet: 1 2 3 4 5 6 7 8 9

  • Sour: 1 2 3 4 5 6 7 8 9

  • Bitter: 1 2 3 4 5 6 7 8 9

Overall Liking: Please rate your overall liking of this product (1 = Dislike Extremely, 9 = Like Extremely). 1 2 3 4 5 6 7 8 9

Comments: _______________________________________________________

References

Application Notes and Protocols: Nootkatone's Role in Preventing Diet-Induced Obesity through AMPK Activation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nootkatone, a natural sesquiterpene found in grapefruit, has garnered significant interest for its potential therapeutic applications in metabolic disorders. Accumulating evidence highlights its role in preventing diet-induced obesity and improving metabolic health, primarily through the activation of AMP-activated protein kinase (AMPK). AMPK is a crucial cellular energy sensor that, once activated, stimulates catabolic pathways to increase ATP production while inhibiting anabolic processes. This document provides a comprehensive overview of the scientific data supporting this compound's mechanism of action and detailed protocols for key experiments to study its effects.

Data Presentation

The following tables summarize the quantitative data from in vivo and in vitro studies investigating the effects of this compound on obesity and metabolic parameters.

Table 1: Effects of this compound on Body Weight and Adiposity in High-Fat, High-Sucrose Diet-Fed Mice [1]

Treatment GroupBody Weight Gain (g)Abdominal Adipose Tissue Weight (g)
Control Diet5.2 ± 0.60.45 ± 0.07
High-Fat/High-Sucrose (HFHS) Diet20.1 ± 1.12.81 ± 0.25
HFHS + 0.1% this compound16.5 ± 1.02.15 ± 0.21
HFHS + 0.2% this compound14.2 ± 0.8 1.78 ± 0.19
HFHS + 0.3% this compound12.8 ± 0.9 1.55 ± 0.17

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. HFHS Diet group.

Table 2: Effects of this compound on Glucose Homeostasis in High-Fat, High-Sucrose Diet-Fed Mice [1]

Treatment GroupPlasma Glucose (mg/dL)Plasma Insulin (ng/mL)Plasma Leptin (ng/mL)
Control Diet135 ± 50.8 ± 0.11.2 ± 0.3
High-Fat/High-Sucrose (HFHS) Diet188 ± 122.5 ± 0.415.8 ± 2.1
HFHS + 0.2% this compound151 ± 81.4 ± 0.28.5 ± 1.5**

*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. HFHS Diet group.

Table 3: In Vitro Effects of this compound on AMPK Signaling [1]

Cell LineTreatmentp-AMPKα (Thr172) / Total AMPKαp-ACC (Ser79) / Total ACC
C2C12 MyotubesControl1.00 ± 0.121.00 ± 0.15
This compound (50 µM)2.58 ± 0.21 2.89 ± 0.25
Hepa 1-6 HepatocytesControl1.00 ± 0.101.00 ± 0.11
This compound (50 µM)2.15 ± 0.18 2.45 ± 0.20

*Data are presented as mean ± SEM relative to control. *p < 0.01 vs. Control group.

Signaling Pathway

The diagram below illustrates the proposed signaling pathway through which this compound activates AMPK to exert its anti-obesity effects. This compound increases the cellular AMP/ATP ratio, leading to the activation of upstream kinases LKB1 and CaMKKβ. These kinases then phosphorylate and activate AMPK, which in turn phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis. This leads to increased fatty acid oxidation and reduced lipid accumulation. Activated AMPK also promotes mitochondrial biogenesis through the upregulation of PGC-1α.

nootkatone_AMPK_pathway cluster_input Stimulus cluster_upstream Upstream Kinases cluster_core Core Signaling cluster_downstream Downstream Effects This compound This compound AMP_ATP ↑ AMP/ATP Ratio This compound->AMP_ATP LKB1 LKB1 AMP_ATP->LKB1 CaMKK CaMKKβ AMP_ATP->CaMKK AMPK AMPK LKB1->AMPK phosphorylates CaMKK->AMPK phosphorylates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC phosphorylates (inactivates) PGC1a ↑ PGC-1α AMPK->PGC1a FattyAcidOxidation ↑ Fatty Acid Oxidation ACC->FattyAcidOxidation FattyAcidSynthesis ↓ Fatty Acid Synthesis ACC->FattyAcidSynthesis MitochondrialBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis

Caption: this compound-mediated AMPK signaling pathway.

Experimental Workflow

The following diagram outlines a general experimental workflow for investigating the effects of this compound on diet-induced obesity in a mouse model.

experimental_workflow cluster_setup Animal Model Setup cluster_treatment Treatment Phase cluster_analysis Analysis Animal_Acclimation Acclimation of Mice Diet_Groups Randomization into Diet Groups (Control vs. High-Fat Diet) Animal_Acclimation->Diet_Groups Nootkatone_Admin This compound Administration (e.g., in diet or oral gavage) Diet_Groups->Nootkatone_Admin Monitoring Weekly Monitoring (Body Weight, Food Intake) Nootkatone_Admin->Monitoring Metabolic_Phenotyping Metabolic Phenotyping (Indirect Calorimetry, GTT, ITT) Monitoring->Metabolic_Phenotyping Tissue_Collection Tissue Collection (Liver, Muscle, Adipose) Metabolic_Phenotyping->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Plasma Glucose, Insulin, Lipids) Tissue_Collection->Biochemical_Analysis Molecular_Analysis Molecular Analysis (Western Blot for p-AMPK, Gene Expression) Tissue_Collection->Molecular_Analysis

Caption: In vivo experimental workflow.

Experimental Protocols

Diet-Induced Obesity Mouse Model

Objective: To induce obesity and metabolic syndrome in mice through a high-fat, high-sucrose diet to test the efficacy of this compound.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet (e.g., 10% kcal from fat)

  • High-fat, high-sucrose diet (e.g., 45-60% kcal from fat, with 20-30% sucrose)

  • This compound

  • Animal caging and husbandry supplies

  • Animal scale

Procedure:

  • Acclimatize mice to the animal facility for at least one week.

  • Randomly assign mice to different diet groups (e.g., Control, High-Fat/High-Sucrose [HFHS], HFHS + this compound).

  • Provide the respective diets ad libitum for a period of 12-16 weeks.

  • For the this compound group, mix the compound into the high-fat diet at the desired concentration (e.g., 0.1-0.3% w/w).

  • Monitor body weight and food intake weekly.

  • At the end of the study period, perform metabolic tests (e.g., glucose and insulin tolerance tests) and collect tissues for further analysis.

In Vitro this compound Treatment of C2C12 Myotubes

Objective: To assess the direct effects of this compound on AMPK activation in a skeletal muscle cell line.

Materials:

  • C2C12 myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Horse Serum (HS)

  • Penicillin-Streptomycin solution

  • This compound (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates

Procedure:

  • Culture C2C12 myoblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Seed cells in culture plates and grow to confluence.

  • Induce differentiation into myotubes by switching the medium to DMEM with 2% horse serum and 1% penicillin-streptomycin for 4-6 days.

  • Prepare stock solutions of this compound in DMSO.

  • Treat the differentiated myotubes with various concentrations of this compound (e.g., 10-100 µM) or vehicle control (DMSO) for a specified duration (e.g., 1-24 hours).

  • After treatment, wash the cells with ice-cold PBS and harvest for subsequent analysis (e.g., Western blotting).

Western Blotting for AMPK Phosphorylation

Objective: To quantify the levels of phosphorylated AMPK (p-AMPK) and its downstream target ACC (p-ACC) as a measure of AMPK activation.

Materials:

  • Cell or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-AMPKα Thr172, anti-AMPKα, anti-p-ACC Ser79, anti-ACC)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Prepare protein lysates from cells or tissues using RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and apply ECL substrate.

  • Visualize protein bands using a chemiluminescence imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Indirect Calorimetry

Objective: To measure whole-body energy expenditure, oxygen consumption (VO2), carbon dioxide production (VCO2), and respiratory exchange ratio (RER) in mice.

Materials:

  • Indirect calorimetry system with metabolic cages

  • Mice treated with this compound or vehicle

  • Standardized diet and water

Procedure:

  • Acclimatize individual mice to the metabolic cages for at least 24 hours before data collection.

  • Ensure ad libitum access to food and water during the acclimatization and measurement periods.

  • Set the system to record VO2, VCO2, and physical activity at regular intervals (e.g., every 15-30 minutes) over a 24-48 hour period.

  • Calculate the respiratory exchange ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates vs. fats).

  • Calculate energy expenditure using the Weir equation or a similar formula.

  • Analyze the data to compare energy metabolism between this compound-treated and control groups, considering diurnal cycles.

References

Troubleshooting & Optimization

Technical Support Center: Large-Scale Nootkatone Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the large-scale extraction of Nootkatone from natural sources. This resource provides troubleshooting guidance and answers to frequently asked questions to assist you in overcoming common challenges encountered during your experimental work.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low this compound Yield

Symptoms: The final quantity of isolated this compound is significantly lower than expected based on the starting material.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Incomplete Extraction - Optimize Solvent-to-Solid Ratio: Increasing the solvent volume can enhance extraction efficiency. Experiment with different ratios to find the optimal balance for your specific biomass.[1][2] - Increase Extraction Time: Ensure the extraction duration is sufficient for the solvent to penetrate the plant matrix and solubilize the this compound. - Particle Size Reduction: Grinding the plant material to a smaller particle size increases the surface area available for extraction.
Degradation of this compound - Temperature Control: this compound can be sensitive to high temperatures.[3][4][5][6] For methods involving heat, such as steam distillation or solvent extraction with heating, use the lowest effective temperature and minimize exposure time. Consider using vacuum distillation to lower the boiling point of the solvent. - Light Exposure: Protect the extraction mixture and the final extract from direct light to prevent photodegradation.[7] Use amber glassware or cover your apparatus.
Suboptimal Extraction Method - Method Selection: The choice of extraction method significantly impacts yield. For instance, supercritical fluid extraction (SFE) can sometimes offer higher yields compared to traditional methods.[8] Evaluate different techniques based on your available equipment and the nature of your starting material.
Poor Quality of Starting Material - Source Verification: The concentration of this compound in natural sources can vary greatly depending on the plant species, geographical origin, and harvesting time.[9] Ensure you are using a high-quality, this compound-rich source material.

Issue 2: Low Purity of Extracted this compound

Symptoms: The final product contains a significant amount of impurities, as determined by analytical techniques like GC-MS or HPLC.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps & Solutions
Co-extraction of Impurities - Solvent Selectivity: The polarity of the extraction solvent determines which compounds are co-extracted. If you are extracting non-polar impurities, consider using a more polar solvent, and vice-versa. A multi-step extraction with solvents of varying polarities can be effective. - Pre-extraction Washing: Washing the raw material with a non-polar solvent like hexane can remove oils and other lipids before the main extraction.
Inefficient Purification - Chromatography Optimization: For purification, techniques like High-Speed Counter-Current Chromatography (HSCCC) can be highly effective in separating this compound from structurally similar compounds like valencene.[10][11][12][13][14] Optimize the solvent system and other chromatographic parameters for better resolution. - Recrystallization: If the crude extract is solid or can be solidified, recrystallization from a suitable solvent can significantly improve purity.
Formation of Emulsions (in Liquid-Liquid Extraction) - Break the Emulsion: Emulsions can trap impurities. To break them, you can try adding a saturated salt solution (brine), changing the pH of the aqueous phase, or centrifugation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in large-scale this compound extraction from natural sources?

A1: The primary challenges include:

  • Low Concentration: this compound is present in very low concentrations in most natural sources, such as grapefruit peels.[9][15] This necessitates processing large quantities of biomass for a small yield.

  • Co-extraction of Impurities: The extraction process often co-extracts other structurally similar compounds, particularly valencene, which can be difficult to separate.[10][11]

  • This compound Stability: this compound can be susceptible to degradation under certain conditions, such as high temperatures and exposure to light.[3][4][5][6][7]

  • Cost and Scalability: The cost of solvents, energy consumption, and the complexity of the purification process can be significant barriers to large-scale production.[11]

Q2: Which extraction method is the most efficient for this compound?

A2: The "most efficient" method depends on the specific requirements of your project, including desired purity, yield, cost, and environmental considerations.

  • Supercritical Fluid Extraction (SFE) with CO2 is considered a "green" and highly selective method that can yield high-purity this compound.[16][17][18]

  • High-Speed Counter-Current Chromatography (HSCCC) is a powerful purification technique that can achieve high purity in a single step.[10][11][12][13][14]

  • Solvent Extraction is a conventional and widely used method, but solvent selection is crucial for optimizing yield and purity.[19]

  • Steam Distillation is a traditional method suitable for volatile compounds like this compound, but it can be less efficient and may lead to thermal degradation if not carefully controlled.[20][21][22][23]

Q3: How can I improve the purity of my this compound extract?

A3: To improve purity, consider the following:

  • Optimize your initial extraction: Use a selective solvent to minimize the co-extraction of impurities.

  • Employ multi-step purification: A combination of techniques is often necessary. For example, after an initial solvent extraction, you can use column chromatography (e.g., silica gel) followed by a final polishing step like HSCCC or recrystallization.

  • Chemical conversion of impurities: In some cases, it might be possible to chemically modify impurities to make them easier to remove.

Q4: What are the ideal storage conditions for this compound?

A4: this compound should be stored in a cool, dark place in a tightly sealed container to protect it from heat, light, and oxidation. Using an inert atmosphere (e.g., nitrogen or argon) for long-term storage is also recommended.

Data Presentation

Table 1: Comparison of this compound Extraction Methods

Extraction MethodTypical YieldTypical PurityKey AdvantagesKey Disadvantages
Solvent Extraction VariableModerate to HighSimple setup, scalableUse of large volumes of organic solvents, potential for co-extraction of impurities
Steam Distillation Low to ModerateModerateRelatively inexpensive, no organic solvents required for extractionCan cause thermal degradation, lower efficiency
Supercritical Fluid Extraction (SFE) HighHighEnvironmentally friendly (uses CO2), high selectivity, pure productHigh initial equipment cost, requires high pressure
High-Speed Counter-Current Chromatography (HSCCC) High (for purification)Very High (>90%)High resolution and purity in a single step, no solid supportSpecialized equipment required, can be time-consuming for large scales

Note: Yield and purity are highly dependent on the starting material and specific experimental conditions.

Table 2: Example of Supercritical CO2 Extraction Parameters for this compound

ParameterValueReference
Pressure10 - 18 MPa[16][17]
Temperature32 - 45 °C[16][17]
CO2 Flow Rate12 - 15 L/hr[16][17]
Extraction Time3 hours[16][17]

Table 3: Example of HSCCC Parameters for this compound Purification

ParameterValueReference
Solvent Systemn-hexane-methanol-water (5:4:1, v/v)[10][11]
Mobile PhaseLower phase[10]
Flow Rate1.5 mL/min[10]
Revolution Speed850 rpm[10]
Purity Achieved92.3%[10]

Experimental Protocols

Protocol 1: Solvent Extraction of this compound from Citrus Peel

  • Preparation of Material: Dry the citrus peels and grind them into a fine powder.

  • Extraction:

    • Place the powdered peel into a flask.

    • Add a suitable solvent (e.g., ethanol, methanol, or hexane) at a specific solvent-to-solid ratio (e.g., 10:1 mL/g).[1][2]

    • Stir the mixture at a controlled temperature for a set duration (e.g., 2-4 hours).

  • Filtration: Separate the extract from the solid residue by filtration.

  • Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure.

  • Purification: The crude extract can be further purified using chromatographic techniques.

Protocol 2: Steam Distillation of this compound

  • Apparatus Setup: Assemble a steam distillation apparatus with a large flask for the plant material, a steam generator, a condenser, and a collection flask.[20][21][22][23]

  • Extraction:

    • Place the chopped or ground plant material into the flask.

    • Pass steam through the plant material. The steam will vaporize the volatile this compound.

  • Condensation: The steam and this compound vapor mixture is then cooled in the condenser, turning back into a liquid.

  • Separation: Collect the distillate, which will consist of two layers: an aqueous layer and the essential oil containing this compound. Separate the oil layer.

  • Drying: Dry the collected essential oil using an anhydrous drying agent (e.g., sodium sulfate).

Protocol 3: Supercritical CO2 Extraction of this compound

  • Apparatus Setup: Use a supercritical fluid extractor equipped with an extraction vessel, a CO2 pump, a pressure regulator, and a collection vessel.[16][17][18]

  • Extraction:

    • Pack the ground plant material into the extraction vessel.

    • Pressurize and heat the CO2 to its supercritical state (above 31.1 °C and 7.38 MPa).

    • Pass the supercritical CO2 through the extraction vessel. The this compound will dissolve in the supercritical fluid.

  • Separation: De-pressurize the CO2 in the collection vessel. As the pressure drops, the CO2 returns to a gaseous state, leaving behind the extracted this compound.

  • Collection: Collect the pure this compound from the collection vessel.

Visualizations

Experimental_Workflow_Solvent_Extraction Start Start: Dried & Ground Citrus Peel Extraction Solvent Extraction (e.g., Ethanol) Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Rotary Evaporator) Filtration->Evaporation Purification Purification (e.g., Chromatography) Evaporation->Purification End End: Pure This compound Purification->End

Caption: Workflow for this compound extraction using the solvent extraction method.

Experimental_Workflow_Steam_Distillation Start Start: Ground Plant Material Distillation Steam Distillation Start->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation (Oil & Water) Condensation->Separation Drying Drying of Essential Oil Separation->Drying End End: Crude This compound Oil Drying->End

Caption: Workflow for this compound extraction via steam distillation.

Troubleshooting_Flowchart decision decision solution solution Start Problem Encountered LowYield Low Yield? Start->LowYield LowPurity Low Purity? LowYield->LowPurity No CheckExtraction Incomplete Extraction? LowYield->CheckExtraction Yes CheckCoExtraction Co-extraction of Impurities? LowPurity->CheckCoExtraction Yes OptimizeParams Optimize Solvent Ratio, Time, Particle Size CheckExtraction->OptimizeParams Yes CheckDegradation Degradation Suspected? CheckExtraction->CheckDegradation No End Problem Resolved OptimizeParams->End ControlTempLight Control Temperature & Light Exposure CheckDegradation->ControlTempLight Yes CheckDegradation->End No ControlTempLight->End OptimizeSolvent Optimize Solvent Selectivity CheckCoExtraction->OptimizeSolvent Yes CheckPurification Inefficient Purification? CheckCoExtraction->CheckPurification No OptimizeSolvent->End OptimizeChroma Optimize Chromatography or Recrystallize CheckPurification->OptimizeChroma Yes CheckPurification->End No OptimizeChroma->End

Caption: Troubleshooting flowchart for common issues in this compound extraction.

References

Overcoming low efficiency in the chemical synthesis of Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Nootkatone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common inefficiencies encountered during the chemical and biocatalytic synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for low yields in the chemical synthesis of this compound from Valencene?

A1: Low yields in the allylic oxidation of Valencene can stem from several factors. Traditional methods often employ harsh, non-selective oxidizing agents like chromium-based reagents (e.g., tert-butyl chromate), which can lead to the formation of unwanted byproducts and require difficult purification steps.[1][2] The reaction may also produce intermediate alcohols (nootkatols) that are not fully oxidized to the desired ketone, this compound, without additional steps or specific catalysts.[1][2][3] Furthermore, reaction conditions such as temperature, reaction time, and solvent choice are critical and, if not optimized, can significantly reduce the isolated yield.[1][4][5]

Q2: My total synthesis of this compound from a non-Valencene precursor is inefficient. What are the common pitfalls?

A2: Total synthesis routes, for instance from (−)-β-pinene, are often complex and multi-step processes.[1][6] The primary challenges include lengthy reaction procedures, the use of toxic solvents, and strict, often challenging, reaction conditions.[1][6] Each step in the sequence can have a yield of less than 100%, leading to a low overall yield for the entire synthesis. For example, early total syntheses reported overall yields in the range of 11-14%, though improvements have raised this to around 33%.[1][6] Stereochemical control is another critical aspect, as incorrect stereoisomers may be formed, reducing the yield of the desired (+)-Nootkatone.[7]

Q3: Is biocatalytic synthesis a more efficient alternative to traditional chemical synthesis?

A3: Biocatalytic synthesis is often presented as a greener and potentially more efficient alternative, capable of producing "natural" this compound under mild reaction conditions.[8][9] Various systems, including fungi, bacteria, microalgae, and purified enzymes, have been used to convert Valencene to this compound with reported yields sometimes exceeding 80%.[8] However, this approach has its own challenges, such as high costs of culture media, potential for low conversion rates, and inhibition of the biocatalyst by the substrate or product. The efficiency can vary dramatically between different microbial strains or enzyme systems.[8]

Q4: What is the role of cytochrome P450 enzymes in this compound synthesis?

A4: Cytochrome P450 monooxygenases are a key class of enzymes used in the biocatalytic oxidation of Valencene.[4][7] They catalyze the selective allylic hydroxylation of Valencene to form nootkatol, which is an intermediate alcohol.[9] This nootkatol can then be further oxidized to this compound. In some engineered microorganisms, a specific P450 enzyme that directly oxidizes Valencene is introduced, along with a Valencene synthase, to produce this compound directly from a simple carbon source like glucose.[7] The low catalytic efficiency of the P450 system can be a limiting factor, but research is ongoing to improve its performance through metabolic engineering.[10]

Troubleshooting Guide

Problem 1: My oxidation of Valencene using tert-butyl hydroperoxide results in a low yield of this compound and many byproducts.

  • Possible Cause: The catalyst may not be selective enough, leading to over-oxidation or oxidation at incorrect positions on the Valencene molecule. The reaction may also be stalling at the nootkatol intermediate stage.

  • Solution: Consider using a more selective catalytic system. For example, a one-pot method using hydrogen peroxide with an amphiphilic molybdate catalyst has been shown to achieve a 46.5% isolated yield by proceeding through a cascade of controlled reactions.[1][3] This system facilitates the specific formation of hydroperoxide intermediates that then convert to this compound.[1] Controlling the pH is also crucial, as a pH in the range of 9-10 can minimize the formation of nootkatol.[1]

Problem 2: My whole-cell biotransformation process has a low conversion rate and stops prematurely.

  • Possible Cause: The concentrations of the substrate (Valencene) and/or the product (this compound) may be toxic to the microorganisms, leading to enzyme inhibition or cell death.

  • Solution: Implement a partitioning bioreactor system. By introducing an inert organic solvent (like orange essential oil), a multi-phase system can be created.[8] This sequesters the hydrophobic Valencene and this compound from the aqueous phase containing the microbial cells, reducing toxicity and overcoming product inhibition. Using this method with the yeast Yarrowia lipolytica has been shown to produce up to 852.3 mg/L of this compound.[8]

Problem 3: The separation of this compound from the reaction mixture is difficult and leads to product loss.

  • Possible Cause: Complex reaction mixtures, especially those from traditional chemical oxidations, can form stable emulsions during workup, making extraction inefficient.

  • Solution: Utilize a catalyst system that simplifies product recovery. The use of an amphiphilic dimethyldioctyl ammonium molybdate catalyst not only directs the reaction but also acts as a surfactant.[1][3] Upon completion of the reaction, adding a solvent like diethyl ether leads to the spontaneous formation of a three-phase microemulsion, which allows for a clean and easy separation of the organic phase containing the this compound.[1]

Data Presentation: Comparison of Synthesis Methods

Table 1: Chemical Synthesis Methods for this compound from Valencene
MethodOxidant/CatalystYield (%)Key Remarks
Traditional Oxidationtert-butyl chromate~67%Uses a carcinogenic reagent.[2]
Traditional OxidationSodium dichromate~45%Involves hazardous heavy metals.[2]
Peracetate Oxidationtert-butyl peracetate / Chromic acid~47%Requires an additional, hazardous oxidant for the intermediate.[2][3]
PhotooxidationO₂, Methylene Blue~13%Lower yield reported in one study.[11]
One-Pot CatalysisH₂O₂, Amphiphilic Molybdate Ions46.5%Greener oxidant; simplified product recovery.[1][3]
Table 2: Biocatalytic Synthesis of this compound (Biotransformation of Valencene)
Biocatalyst SystemProduct Concentration (mg/L)Yield (%)Key Remarks
Green Algae (Chlorella sp.)320>80%High efficiency reported under mild conditions.[8]
Fungi (Mucor sp.)32882%Effective whole-cell conversion.[8]
Fungi (B. dothidea)168 - 33642 - 84%Pathogenic fungi also show high conversion rates.[8]
Yeast (Y. lipolytica)852.3-Utilized a partitioning bioreactor to overcome product inhibition.[8]
Purified Enzyme (Laccase)1,100-High product concentration achieved with an isolated enzyme.[8]
Engineered Yeast (S. cerevisiae)1,020-De novo synthesis from glucose in a fed-batch fermentation.[10]

Experimental Protocols

Protocol 1: One-Pot Synthesis via Dark Singlet Oxygenation of Valencene[1]
  • Reaction Setup: In a glass tube, combine (+)-Valencene (2.5 mmol), amphiphilic molybdate catalyst [DiC₈]₂MoO₄ (1.25 mmol), and an aqueous ammonia solution (150 μL).

  • Initiation: Add 50 wt.% hydrogen peroxide (H₂O₂, 5 mmol) to the mixture. Stir the reaction at 30 °C.

  • Reaction Monitoring & H₂O₂ Addition: The reaction mixture will turn red. When the red color fades, add another batch of H₂O₂ (1.0 mmol). Repeat this process until the conversion of Valencene is complete (a total of approximately 15 batches).

  • Final Conversion: Once Valencene is consumed, incubate the mixture at 50 °C overnight to ensure the complete formation of this compound from the hydroperoxide intermediates.

  • Workup and Isolation: Cool the solution to room temperature. Add diethyl ether (6 mL) to induce the formation of a three-phase microemulsion. Separate the top organic phase. Extract the middle microemulsion phase twice more with diethyl ether (2 x 6 mL). Combine the organic phases and evaporate the solvent to yield the product. The reported isolated yield is 46.5%.[1]

Protocol 2: General Whole-Cell Biotransformation[8]
  • Cultivation: Inoculate the chosen microorganism (e.g., Mucor sp.) into a suitable sterile culture medium (e.g., Czapek-Pepton medium). Incubate under appropriate conditions (temperature, agitation) to allow for cell growth.

  • Substrate Addition: Once sufficient biomass has been generated, add (+)-Valencene to the culture medium. Valencene can be added directly or dissolved in a small amount of a biocompatible solvent.

  • Biotransformation: Continue the incubation for a set period (e.g., 3 days), allowing the microbial enzymes to convert Valencene into this compound.

  • Extraction: After the transformation period, separate the microbial cells from the culture broth via centrifugation or filtration.

  • Isolation: Extract the culture broth with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under vacuum to obtain the crude product containing this compound. Further purification can be performed using chromatography.

Visualizations

G cluster_0 Synthesis Workflow val Valencene (Starting Material) oxidation Allylic Oxidation val->oxidation intermediate Intermediate Products (e.g., Nootkatol, Hydroperoxides) oxidation->intermediate conversion Conversion/ Dehydration intermediate->conversion noot This compound (Final Product) conversion->noot purification Purification (Chromatography, Extraction) noot->purification

Caption: General workflow for the synthesis of this compound from Valencene.

G cluster_chem Traditional Chemical Synthesis cluster_bio Biocatalytic Synthesis val_chem Valencene reagents Harsh Oxidants (e.g., CrO₃) val_chem->reagents High Temp byproducts Byproducts reagents->byproducts noot_chem This compound reagents->noot_chem Low Selectivity val_bio Valencene enzyme Enzyme / Microbe (e.g., P450, Laccase) val_bio->enzyme Mild Conditions noot_bio This compound enzyme->noot_bio High Selectivity

Caption: Comparison of chemical vs. biocatalytic synthesis pathways.

G start Low this compound Yield q1 What is the synthesis method? start->q1 chem Chemical Oxidation q1->chem Chemical bio Biotransformation q1->bio Bio q_chem Are byproducts/ intermediates present? chem->q_chem q_bio Is conversion rate low? bio->q_bio sol_chem_1 Optimize catalyst for selectivity (e.g., Molybdate). Control pH. q_chem->sol_chem_1 Yes sol_chem_2 Adjust reaction time and temperature. q_chem->sol_chem_2 No sol_bio_1 Check for substrate/ product toxicity. q_bio->sol_bio_1 Yes sol_bio_2 Use partitioning bioreactor to reduce inhibition. sol_bio_1->sol_bio_2

Caption: Troubleshooting decision tree for low this compound yield.

References

Addressing Nootkatone volatility and residual activity in formulations

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for nootkatone-based formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the volatility and residual activity of this compound in experimental formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your research and development efforts.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of this compound.

Problem Potential Cause Suggested Solution
Low residual activity in bioassays High volatility of unformulated this compound.Implement encapsulation techniques such as lignin-based microencapsulation or cyclodextrin inclusion complexes to control the release and reduce the evaporation rate of this compound.
Degradation of this compound due to UV exposure.Utilize encapsulation methods that offer photoprotection. Lignin and cyclodextrin-based formulations have been shown to improve the photostability of encapsulated compounds.[1]
Phytotoxicity observed on treated plants High concentration of free this compound and/or surfactants in emulsifiable formulations.Encapsulation can reduce direct contact of high concentrations of this compound with the plant surface, thereby minimizing phytotoxic effects.[2] Adjust the concentration of surfactants or select less phytotoxic alternatives.
Inconsistent results in repellency assays Variation in application method and environmental conditions.Standardize application procedures using guidelines from reputable sources like the WHO or EPA for testing mosquito and tick repellents.[3][4][5][6][7][8][9][10] Control environmental parameters such as temperature and humidity during assays.
Difficulty dissolving this compound in aqueous solutions This compound is poorly soluble in water.Formulate this compound as a nanoemulsion or a liposomal formulation to improve its dispersibility in aqueous media. Cyclodextrin encapsulation also enhances the aqueous solubility of this compound.[1]
Low encapsulation efficiency Improper ratio of core to wall material, or suboptimal process parameters.Optimize the ratio of this compound to the encapsulating agent (e.g., lignin, cyclodextrin). Adjust formulation parameters such as homogenization speed, temperature, and pH during the encapsulation process.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation showing low efficacy over time?

A1: this compound is a volatile compound, which means it evaporates quickly when exposed to the environment.[2] This high volatility leads to a short residual activity. To enhance its persistence, you should consider a controlled-release formulation, such as microencapsulation with lignin or cyclodextrins, which has been shown to significantly reduce volatility and prolong efficacy.[2]

Q2: What is the mechanism of action of this compound as an insecticide?

A2: this compound acts as a modulator of the γ-aminobutyric acid (GABA)-gated chloride channels in insects.[11][12] It can potentiate GABAergic signaling, leading to disruption of synaptic transmission.[12] At low doses, this can result in repellent effects, while at higher doses, it can cause paralysis and death.[12]

Q3: Can I use adjuvants to improve the performance of my this compound formulation?

A3: Yes, adjuvants can enhance the effectiveness of botanical insecticides.[13][14][15] Surfactants, for example, can improve the wetting and spreading of the formulation on plant surfaces, while oils can act as carriers and potentially increase penetration. However, it is crucial to test the compatibility and efficacy of specific adjuvants with your this compound formulation, as they can also influence factors like phytotoxicity.

Q4: How can I measure the volatility of my this compound formulation?

A4: Volatility can be assessed by measuring the vapor pressure of your formulation. This can be done using various methods, including static or dynamic techniques in a closed system where the equilibrium pressure between the liquid/solid and vapor phase is measured at a controlled temperature.

Q5: What are the key parameters to consider when developing a nanoemulsion of this compound?

A5: Key parameters for developing a nanoemulsion include the choice of oil phase, surfactant, and co-surfactant, as well as the oil-to-surfactant ratio. The hydrophilic-lipophilic balance (HLB) of the surfactant system is critical for forming a stable oil-in-water nanoemulsion.[16] High-energy methods like high-pressure homogenization or ultrasonication are typically required to produce the small droplet size characteristic of nanoemulsions.[17][18][19]

Quantitative Data on this compound Formulations

The following tables summarize quantitative data from studies on this compound formulations.

Table 1: Comparison of Emulsifiable and Lignin-Encapsulated this compound Formulations

Parameter Emulsifiable this compound Lignin-Encapsulated this compound Reference
Volatility (24h in a closed system) 40% of applied this compound collected in traps15% of applied this compound collected in traps[2]
Photostability (1h simulated sunlight) 26% of this compound retained92% of this compound retained[2]
Toxicity to I. scapularis nymphs (LC50) 35 ng/cm²20 ng/cm²[2]
Residual Activity (5 days post-application) 5% of this compound remaining55% of this compound remaining

Table 2: Effect of Cyclodextrin Encapsulation on this compound Properties

Property Unencapsulated this compound This compound-Cyclodextrin Complex Reference
Aqueous Solubility LowEnhanced[1]
Photostability LowEnhanced[1]
Thermal Stability ModerateEnhanced[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Lignin-Based Microencapsulation of this compound

This protocol is adapted from a general method for encapsulating agricultural actives.

Materials:

  • High bloom gelatin

  • Sulfonated lignin (e.g., Lignosol SFX-65)

  • This compound (technical grade)

  • Distilled water

  • 0.1N HCl

Procedure:

  • Dissolve 1 gram of high bloom gelatin in 95 grams of distilled water at 40°C.

  • Add 2 grams of sulfonated lignin to the gelatin solution and mix thoroughly.

  • Adjust the pH of the mixture to 6.5 using 0.1N HCl.

  • Emulsify 20 grams of technical-grade this compound into the lignin-gelatin solution using a high-shear mixer.

  • While maintaining the temperature at 40°C and with continuous stirring, lower the pH of the emulsion to 5.0 by adding 0.1N HCl. This will induce the coacervation and formation of microcapsules.

  • Allow the mixture to cool gradually to room temperature while stirring.

  • The resulting microcapsules can be collected by filtration or centrifugation and then dried.

Preparation of this compound-Cyclodextrin Inclusion Complexes

This protocol is based on the co-precipitation method for encapsulating essential oils.

Materials:

  • β-Cyclodextrin (β-CD)

  • This compound

  • Ethanol

  • Distilled water

Procedure:

  • Prepare a solution of β-cyclodextrin in a 1:2 ethanol:water mixture by heating to 50-60°C with stirring until fully dissolved.

  • Cool the β-cyclodextrin solution to 30°C.

  • Dissolve this compound in ethanol at a concentration of 10% (v/v).

  • Add the this compound solution dropwise to the β-cyclodextrin solution while stirring. The molar ratio of this compound to β-cyclodextrin should be optimized, but a starting point of 1:1 can be used.

  • Continue stirring the mixture for 30 minutes. A precipitate of the inclusion complex should form.

  • Collect the precipitate by suction filtration and dry under a vacuum for 1.5 hours.

  • Further dry the product in an oven at 50°C for 1.5 hours.

  • Store the dried this compound-cyclodextrin inclusion complexes in a desiccator.

Formulation of this compound Nanoemulsion

This protocol utilizes a high-energy emulsification method.

Materials:

  • This compound (oil phase)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Distilled water (aqueous phase)

Procedure:

  • Prepare the oil phase by mixing this compound, surfactant, and co-surfactant in appropriate ratios. A typical starting point is a 1:4 ratio of oil to surfactant/co-surfactant mixture (Smix). The ratio of surfactant to co-surfactant within the Smix can be varied (e.g., 1:1, 2:1, 3:1) to optimize the formulation.

  • Slowly add the aqueous phase (distilled water) to the oil phase with continuous stirring.

  • Subject the resulting coarse emulsion to high-energy emulsification using a high-pressure homogenizer or an ultrasonicator to reduce the droplet size to the nano-range (typically below 200 nm).

  • Characterize the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Preparation of this compound Liposomes

This protocol is based on the thin-film hydration method.

Materials:

  • Phospholipids (e.g., 1,2-dipalmitoyl-sn-glycero-3-phosphocholine - DPPC)

  • Cholesterol

  • This compound

  • Organic solvent (e.g., chloroform/methanol mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline - PBS)

Procedure:

  • Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask. A typical molar ratio of phospholipid to cholesterol is 2:1.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the inner wall of the flask.

  • Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film by adding the aqueous buffer and agitating the flask. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

  • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • The resulting liposomal formulation can be purified by centrifugation or dialysis to remove any unencapsulated this compound.

Visualizations

Signaling Pathway of this compound in Insects

nootkatone_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound GABA_Receptor GABA-gated Chloride Channel (Rdl) This compound->GABA_Receptor Potentiates GABA GABA GABA->GABA_Receptor Activates Chloride_Influx Increased Cl- Influx GABA_Receptor->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Synaptic_Disruption Disruption of Synaptic Transmission Hyperpolarization->Synaptic_Disruption Repellency_Toxicity Repellency / Toxicity Synaptic_Disruption->Repellency_Toxicity

Caption: this compound's proposed mechanism of action in insects.

Experimental Workflow for Formulation Development and Testing

formulation_workflow Start Start: This compound Formulation Formulation Formulation Development (Encapsulation, Nanoemulsion, etc.) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation->Characterization Volatility_Test Volatility Assessment Characterization->Volatility_Test Bioassay Biological Efficacy (Repellency, Residual Activity) Characterization->Bioassay Optimization Optimization Volatility_Test->Optimization High Volatility End Final Formulation Volatility_Test->End Acceptable Volatility Bioassay->Optimization Low Efficacy Bioassay->End Acceptable Efficacy Optimization->Formulation Iterate

Caption: Workflow for developing and evaluating this compound formulations.

Logical Relationship of Formulation Strategies to Address this compound's Limitations

logical_relationships cluster_challenges Challenges with this compound cluster_solutions Formulation Solutions Volatility Volatility Microencapsulation Microencapsulation Volatility->Microencapsulation Reduces Cyclodextrin Cyclodextrin Complexation Volatility->Cyclodextrin Reduces Low_Solubility Low Aqueous Solubility Nanoemulsion Nanoemulsion Low_Solubility->Nanoemulsion Improves Low_Solubility->Cyclodextrin Improves Photodegradation Photodegradation Photodegradation->Microencapsulation Protects Photodegradation->Cyclodextrin Protects

References

Technical Support Center: Optimizing the Oxidation of Valencene to Nootkatone using H₂O₂

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the oxidation of valencene to nootkatone using hydrogen peroxide (H₂O₂). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound from valencene with H₂O₂ and an amphiphilic molybdate catalyst.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Valencene 1. Inactive Catalyst: The amphiphilic molybdate catalyst may not have been prepared correctly or has degraded. 2. Insufficient H₂O₂: The amount of hydrogen peroxide is not enough to drive the reaction to completion. 3. Low Reaction Temperature: The temperature may be too low for efficient singlet oxygen generation and subsequent reactions. 4. Poor Mixing: Inadequate agitation can lead to poor contact between the reactants, especially in a multiphase system. 5. Impure Valencene: Purity of the starting material can affect reaction efficiency.1. Catalyst Synthesis Verification: Ensure the synthesis of the dimethyldioctylammonium molybdate catalyst is performed correctly. Consider synthesizing a fresh batch if in doubt. 2. Incremental H₂O₂ Addition: As suggested in established protocols, add H₂O₂ in batches. Monitor the reaction progress (e.g., by observing color changes) and add more H₂O₂ as needed until valencene is consumed (monitored by TLC or GC).[1] 3. Optimize Temperature: Maintain the reaction temperature at the recommended 30°C during H₂O₂ addition and then increase to 50°C for the final conversion to this compound.[1] 4. Vigorous Stirring: Ensure efficient stirring throughout the reaction to maintain a homogenous mixture. 5. Valencene Purity Check: Use high-purity valencene for the reaction. Consider purifying the starting material if impurities are suspected.
Low Yield of this compound with High Valencene Conversion 1. Formation of Byproducts: Significant formation of nootkatol or other oxidation byproducts. 2. Incomplete Dehydration of Hydroperoxide Intermediate: The final step of converting the allylic hydroperoxide to this compound may be incomplete. 3. Product Loss During Workup: Inefficient extraction from the three-phase microemulsion system can lead to significant product loss.1. pH Control: Carefully control the pH of the reaction mixture. A pH in the range of 9-10 is reported to favor the formation of the active oxygen species and can minimize the formation of nootkatol.[1] 2. Sufficient Heating Time: Ensure the reaction mixture is heated at 50°C for a sufficient duration (e.g., overnight) after the complete conversion of valencene to facilitate the dehydration step.[1] 3. Efficient Extraction: When the three-phase microemulsion forms after adding diethyl ether, carefully separate the upper organic phase. Extract the middle microemulsion phase multiple times with fresh diethyl ether to ensure complete recovery of the product.[1]
Poor Selectivity (High Nootkatol Content) 1. Suboptimal pH: The pH of the reaction mixture is not in the optimal range for this compound formation. 2. Reaction Temperature too High during H₂O₂ Addition: Higher temperatures might favor alternative reaction pathways.1. Adjust pH: Add a base, such as an aqueous ammonia solution, to maintain the pH between 9 and 10.[1] 2. Control Temperature: Maintain the reaction temperature at 30°C during the addition of hydrogen peroxide.
Difficulty in Isolating the Product 1. Unstable Emulsion: The three-phase microemulsion system is not well-defined, making phase separation difficult.1. Sufficient Ether Addition: Ensure an adequate amount of diethyl ether is added to induce the formation of the three-phase system. 2. Centrifugation: If the emulsion is persistent, gentle centrifugation might aid in phase separation.
Reaction Exotherm / Runaway Reaction 1. Rapid Addition of H₂O₂: Hydrogen peroxide decomposition is exothermic. Adding it too quickly can lead to a rapid temperature increase.[2][3]1. Slow, Batchwise Addition: Add the H₂O₂ solution in small portions, allowing the reaction to subside (e.g., waiting for a color change to fade) before adding the next portion.[1] 2. Cooling Bath: Keep an ice bath on standby to cool the reaction vessel if the temperature begins to rise uncontrollably.

Frequently Asked Questions (FAQs)

Q1: What is the role of the amphiphilic molybdate catalyst in this reaction?

A1: The amphiphilic dimethyldioctylammonium molybdate catalyst plays a triple role in the one-pot synthesis of this compound.[1] Firstly, the molybdate ions catalyze the disproportionation of hydrogen peroxide to generate singlet oxygen (¹O₂), the primary oxidant. Secondly, it facilitates the dehydration of the allylic hydroperoxide intermediate to form this compound. Finally, its amphiphilic nature helps in the formation of a three-phase microemulsion system upon addition of an organic solvent like diethyl ether, which simplifies product recovery.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by observing the color changes of the reaction mixture. The addition of H₂O₂ to the molybdate catalyst often results in a colored solution (e.g., red) which fades as the H₂O₂ is consumed.[1] For more quantitative analysis, Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the disappearance of valencene and the appearance of this compound and any intermediates or byproducts.[4]

Q3: What are the main byproducts in this reaction and how can I minimize them?

A3: The main byproduct is often nootkatol.[1] Its formation can be minimized by carefully controlling the reaction pH to a range of 9-10.[1] Other potential byproducts include various multi-oxygenated derivatives.

Q4: Is it possible to use a different catalyst for this oxidation?

A4: Yes, other catalysts have been reported for the oxidation of valencene to this compound, including laccase and cytochrome P450 enzymes.[5] However, the H₂O₂/amphiphilic molybdate system offers a convenient one-pot chemical synthesis method.

Q5: What is the expected yield of this compound using this method?

A5: The reported isolated yield of (+)-nootkatone using the one-pot synthesis with H₂O₂ and amphiphilic molybdate catalyst is around 46.5%.[1]

Data Presentation

Table 1: Comparison of Different Catalytic Systems for Valencene Oxidation to this compound

Catalyst SystemOxidantSolventTemperature (°C)Reaction TimeYield of this compound (%)Reference
Amphiphilic Molybdate IonsH₂O₂None30 then 50Overnight46.5Hong et al., 2016[1]
Laccase (from Trametes versicolor)AirCitrate Buffer (pH 3.5)30-28.6 (w/w)US Patent 6,200,786 B1[4]
Tert-butyl chromate-----Hunter & Brogden, 1965[6]
Copper-aluminum mixed oxidetert-butyl hydroperoxide---40Guerra et al. (as cited in Hong et al., 2016)[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis of (+)-Nootkatone using H₂O₂ and Amphiphilic Molybdate Catalyst

This protocol is adapted from Hong et al., 2016.[1]

Materials:

  • (+)-Valencene

  • Amphiphilic dimethyldioctylammonium molybdate catalyst

  • Hydrogen peroxide (50 wt. % solution)

  • Aqueous ammonia solution

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, combine (+)-valencene and the amphiphilic dimethyldioctylammonium molybdate catalyst.

  • Add an initial portion of the 50 wt. % hydrogen peroxide solution and a small amount of aqueous ammonia solution to adjust the pH to 9-10.

  • Stir the reaction mixture at 30°C. A color change (e.g., to red) may be observed.

  • Continue adding the hydrogen peroxide solution in batches. Add a new batch only after the color from the previous addition has faded.

  • After the complete conversion of (+)-valencene (monitor by TLC or GC), incubate the reaction mixture at 50°C overnight to ensure the complete formation of this compound.

  • Cool the reaction mixture to room temperature.

  • Add diethyl ether to the mixture. A three-phase microemulsion system should form spontaneously.

  • Separate the upper organic phase.

  • Extract the middle microemulsion phase at least twice with fresh diethyl ether.

  • Combine all organic phases and evaporate the solvent to obtain the crude product.

  • The crude product can be further purified by silica gel chromatography.

Mandatory Visualizations

Chemical Pathway of Valencene Oxidation to this compound

valencene_oxidation cluster_conversion Conversion to this compound Valencene Valencene Hydroperoxide Allylic Hydroperoxide Intermediate Valencene->Hydroperoxide H2O2 H₂O₂ SingletOxygen Singlet Oxygen (¹O₂) H2O2->SingletOxygen Catalyst This compound This compound Hydroperoxide->this compound Hydroperoxide->this compound Schenck Rearrangement & Dehydration (Catalyst, 50°C) Schenck Schenck Rearrangement Dehydration Dehydration

Caption: Reaction pathway for the oxidation of valencene to this compound.

Experimental Workflow

experimental_workflow Start Start: Combine Valencene & Catalyst AddH2O2 Add H₂O₂ in Batches at 30°C (Maintain pH 9-10) Start->AddH2O2 Monitor Monitor Reaction Progress (TLC/GC, Color Change) AddH2O2->Monitor Monitor->AddH2O2 If Valencene remains Heat Heat to 50°C Overnight Monitor->Heat Valencene consumed Cool Cool to Room Temperature Heat->Cool Extract Add Diethyl Ether & Extract Product Cool->Extract Separate Separate Organic Phase Extract->Separate Evaporate Evaporate Solvent Separate->Evaporate Purify Purify by Chromatography Evaporate->Purify End End: Isolated this compound Purify->End

Caption: Step-by-step experimental workflow for this compound synthesis.

Troubleshooting Logic

troubleshooting_logic Start Problem Encountered LowConversion Low Valencene Conversion? Start->LowConversion LowYield Low this compound Yield? LowConversion->LowYield No CheckCatalyst Check Catalyst Activity & Preparation LowConversion->CheckCatalyst Yes Selectivity Poor Selectivity? LowYield->Selectivity No CheckHeating Ensure Sufficient Heating Time at 50°C LowYield->CheckHeating Yes CheckpH Check & Adjust pH to 9-10 Selectivity->CheckpH Yes CheckH2O2 Increase H₂O₂ Amount (Batchwise) CheckCatalyst->CheckH2O2 CheckTemp Verify Reaction Temperature CheckH2O2->CheckTemp CheckExtraction Optimize Extraction Procedure CheckHeating->CheckExtraction

Caption: A logical guide for troubleshooting common experimental issues.

References

Technical Support Center: Synthesis of Optically Pure (+)-Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of optically pure (+)-Nootkatone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols for the synthesis of this valuable sesquiterpenoid.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the synthesis of (+)-Nootkatone, categorized by the synthetic approach.

I. Total Synthesis from (-)-β-Pinene

The total synthesis of (+)-Nootkatone from (-)-β-pinene is a well-established route but can present several challenges, particularly in key stereoselective steps. A common strategy involves a stereoselective Grignard reaction followed by an anionic oxy-Cope rearrangement.

Q1: My Grignard reaction to form the tertiary alcohol is giving a low yield. What are the common causes and solutions?

A1: Low yields in this Grignard reaction are a frequent issue. Here are the primary causes and troubleshooting steps:

  • Poor Quality of Reagents and Glassware: Grignard reagents are extremely sensitive to moisture and air. Ensure all glassware is rigorously flame-dried or oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and ensure the magnesium turnings are fresh and have a shiny surface.

  • Initiation Problems: If the reaction does not start, you can try adding a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Gentle heating may also be necessary to initiate the reaction, but be prepared to cool the flask if the reaction becomes too exothermic.

  • Side Reactions: The most common side reaction is Wurtz coupling. This can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Solvent Choice: While THF is commonly used, diethyl ether can sometimes be a better solvent for Grignard reagent formation due to the higher stabilization of the ions.

Q2: I am observing poor stereoselectivity in the anionic oxy-Cope rearrangement. How can I improve this?

A2: The anionic oxy-Cope rearrangement is a powerful tool for establishing the stereochemistry of adjacent stereocenters. Poor stereoselectivity can often be attributed to the following:

  • Incomplete Deprotonation: The rearrangement is significantly accelerated when the hydroxyl group is deprotonated. Ensure you are using a strong enough base (e.g., potassium hydride) and that the reaction is allowed sufficient time for complete alkoxide formation before thermal rearrangement. The use of a crown ether, such as 18-crown-6, can help to sequester the potassium ion and increase the reactivity of the alkoxide.

  • Reaction Temperature: While the anionic version is much faster than the neutral oxy-Cope rearrangement, the temperature still plays a crucial role in selectivity. Lowering the reaction temperature can sometimes improve stereoselectivity by favoring the thermodynamically more stable transition state.

  • Conformational Control: The stereochemical outcome is dictated by the chair-like transition state of the rearranging system. The substituents on the diene system will influence the preferred conformation. Careful consideration of the substrate stereochemistry is key to predicting and achieving the desired outcome.

II. Semi-Synthesis from (+)-Valencene via Allylic Oxidation

The allylic oxidation of (+)-valencene is a more direct route to (+)-nootkatone. However, controlling the regioselectivity and preventing over-oxidation can be challenging.

Q3: My allylic oxidation of (+)-valencene is resulting in a mixture of products and a low yield of nootkatone. What are the likely causes?

A3: Achieving high yields and selectivity in the allylic oxidation of valencene is a common hurdle. Here are some factors to consider:

  • Choice of Oxidant: Different oxidizing agents will have varying degrees of selectivity and reactivity.

    • Chromium-based reagents (e.g., tert-butyl chromate): While effective, they are highly toxic and carcinogenic.

    • Peroxides with metal catalysts (e.g., tert-butyl hydroperoxide with Cu, Co, or V catalysts): These can be effective but may lead to over-oxidation or the formation of other oxygenated byproducts. Careful control of reaction time and temperature is crucial.

    • Greener oxidants (e.g., H₂O₂ with a molybdate catalyst): These are environmentally more benign and can give good yields, but the reaction conditions, such as pH, need to be carefully controlled to minimize the formation of byproducts like nootkatol.[1]

  • Reaction Conditions:

    • Temperature: Higher temperatures can lead to over-oxidation and the formation of undesired byproducts. It is often beneficial to run the reaction at a lower temperature for a longer period.

    • Solvent: The choice of solvent can influence the solubility of the reagents and the stability of intermediates.

  • Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and not poisoned by impurities in the starting material or solvent.

Q4: I am having difficulty separating (+)-nootkatone from unreacted (+)-valencene and other byproducts. What are the recommended purification methods?

A4: The purification of this compound from the reaction mixture, which often contains structurally similar compounds, can be challenging.

  • Column Chromatography: Silica gel column chromatography is a standard method, but complete separation from valencene can be difficult due to their similar polarities. Careful selection of the eluent system is required.

  • High-Speed Counter-Current Chromatography (HSCCC): This technique has proven to be very effective for the separation and purification of this compound from complex mixtures, such as fermentation broths and essential oils. It avoids the use of solid stationary phases, which can cause irreversible adsorption of the sample.

III. Biocatalytic Synthesis

Biocatalytic methods offer a green and highly selective route to (+)-nootkatone. However, challenges such as low productivity and enzyme inhibition are common.

Q5: My microbial culture is showing a low conversion rate of (+)-valencene to (+)-nootkatone. What factors should I investigate?

A5: Low conversion rates in biocatalytic processes can be due to a variety of factors:

  • Substrate and Product Inhibition: High concentrations of valencene can be toxic to the microbial cells, and the accumulation of this compound can inhibit the activity of the enzymes responsible for the conversion.[2] Using a two-phase system where the valencene is dissolved in an organic solvent can help to control its concentration in the aqueous phase and reduce substrate toxicity. Product inhibition can be overcome by in-situ product removal.

  • Mass Transfer Limitations: Valencene is poorly soluble in aqueous media, which can limit its availability to the cells. The use of co-solvents or emulsions can improve the mass transfer of valencene to the cells.

  • Suboptimal Culture Conditions: Factors such as pH, temperature, aeration, and nutrient composition of the culture medium can all have a significant impact on cell growth and enzyme activity. These parameters should be optimized for the specific microbial strain being used.

  • Enzyme Activity: The level of expression and the specific activity of the cytochrome P450 monooxygenase or other enzymes involved in the conversion are critical. Metabolic engineering strategies can be employed to enhance the expression of these enzymes.

Data Presentation

The following tables summarize quantitative data for various synthetic routes to (+)-Nootkatone.

Table 1: Comparison of Yields for Different Synthetic Methods

Synthetic RouteStarting MaterialKey Reagents/CatalystReported YieldReference(s)
Total Synthesis(-)-β-PineneAcid-catalyzed cyclobutane cleavage–Aldol cyclization11-14%[1]
Improved Total Synthesis(-)-β-PineneStereoselective Grignard/anionic oxy-Cope reaction33%[1][3]
Allylic Oxidation(+)-ValenceneCopper–aluminum mixed oxide, t-BuOOH, L-proline40%
One-Pot Allylic Oxidation(+)-ValenceneH₂O₂, amphiphilic molybdate ions46.5% (isolated)[1]
Biotransformation(+)-ValenceneBotryosphaeria dothidea42-84% (168–336 mg/L)[4]
Biotransformation(+)-ValenceneYarrowia lipolytica 2.2abup to 852.3 mg/L[5]
De novo BiosynthesisGlucoseEngineered Saccharomyces cerevisiae1.02 g/L[6]

Table 2: Enantiomeric Excess (ee) for Selected Methods

Synthetic MethodReported Enantiomeric Excess (ee)Method of DeterminationReference(s)
Stereoselective Grignard/anionic oxy-CopeEnantiomerically pureAssumed from starting material[3]
Biocatalytic RoutesHigh (often >99%)Chiral GC/HPLCGeneral knowledge
Chemical Oxidation of ValenceneDependent on starting material purityChiral GC/HPLCGeneral knowledge

Experimental Protocols

Protocol 1: One-Pot Synthesis of (+)-Nootkatone from (+)-Valencene via Dark Singlet Oxygenation

This protocol is adapted from Hong et al. (2016) and describes a greener approach to the allylic oxidation of valencene.[1]

Materials:

  • (+)-Valencene

  • Amphiphilic dimethyldioctylammonium molybdate ([DiC₈]₂MoO₄)

  • Hydrogen peroxide (H₂O₂, 50 wt. % solution)

  • Aqueous ammonia (NH₃) solution

  • Diethyl ether (Et₂O)

Procedure:

  • In a glass tube, combine [DiC₈]₂MoO₄ (0.25 mmol), (+)-valencene (0.5 mmol), H₂O₂ (1.0 mmol, 58 µL of a 50 wt. % solution), and 30 µL of aqueous NH₃ solution.

  • Stir the reaction mixture at 30 °C. The reaction mixture will turn a red color.

  • As the red color fades, add another batch of H₂O₂ (1.0 mmol). Repeat this process until the conversion of (+)-valencene is complete (typically a total of 15 batches, 15 mmol H₂O₂).

  • Once the valencene is consumed, incubate the reaction mixture at 50 °C for several hours to ensure the complete formation of this compound.

  • Cool the solution to room temperature and add 6 mL of diethyl ether. A three-phase microemulsion system will spontaneously form.

  • Separate the organic phase. Extract the middle phase microemulsion two more times with 6 mL of diethyl ether each.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude product.

  • The isolated yield of (+)-nootkatone is reported to be 46.5%.[1]

Protocol 2: Purification of this compound by High-Speed Counter-Current Chromatography (HSCCC)

This protocol is based on the work of Xie et al. (2009) and Li et al. (2022) for the purification of this compound from complex mixtures.[4][6][7][8]

Instrumentation:

  • High-Speed Counter-Current Chromatograph (HSCCC)

  • Constant flow pump

  • UV detector

Solvent System Preparation:

  • Prepare a two-phase solvent system of n-hexane/methanol/water (5:4:1, v/v/v).

  • Thoroughly mix the solvents in a separatory funnel and allow the layers to separate.

  • Degas both the upper (stationary) and lower (mobile) phases by sonication for 30 minutes before use.

HSCCC Procedure:

  • Fill the HSCCC column with the upper phase (stationary phase) at a flow rate of 30 mL/min.

  • Set the revolution speed of the apparatus to 850 rpm.

  • Pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.

  • Once the system has reached hydrodynamic equilibrium, inject the crude this compound sample (dissolved in a small volume of the lower phase) through the sample loop.

  • Monitor the effluent with a UV detector at 254 nm.

  • Collect fractions and analyze them by GC-MS to identify the fractions containing pure this compound.

  • This method has been reported to yield this compound with a purity of over 91%.[6][8]

Mandatory Visualization

Nootkatone_Synthesis_Workflow cluster_total_synthesis Total Synthesis cluster_semi_synthesis Semi-Synthesis cluster_biocatalysis Biocatalysis beta_pinene (-)-β-Pinene nopinone Nopinone beta_pinene->nopinone Oxidative Cleavage aldol_product Aldol Product nopinone->aldol_product Aldol Condensation tertiary_alcohol Tertiary Alcohol aldol_product->tertiary_alcohol Grignard Reaction rearranged_ketone Rearranged Ketone tertiary_alcohol->rearranged_ketone Anionic Oxy-Cope Rearrangement diketone Diketone Intermediate rearranged_ketone->diketone Oxidation final_nootkatone_ts (+)-Nootkatone diketone->final_nootkatone_ts Cyclization & Dehydrochlorination valencene (+)-Valencene nootkatone_ss (+)-Nootkatone valencene->nootkatone_ss Allylic Oxidation glucose Glucose fpp Farnesyl Pyrophosphate glucose->fpp Glycolysis & MVA Pathway valencene_bio (+)-Valencene fpp->valencene_bio Valencene Synthase nootkatone_bio (+)-Nootkatone valencene_bio->nootkatone_bio P450 Monooxygenase

Caption: Overview of synthetic routes to (+)-Nootkatone.

Troubleshooting_Grignard start Low Yield in Grignard Reaction check_reagents Check Reagent and Glassware Quality start->check_reagents initiation Reaction Initiation Problem? check_reagents->initiation No dry_glassware Flame/Oven-dry glassware Use anhydrous solvents Use fresh Mg check_reagents->dry_glassware Yes side_reactions Side Reactions (e.g., Wurtz Coupling)? initiation->side_reactions No activate_mg Add Iodine or 1,2-dibromoethane Gentle heating initiation->activate_mg Yes slow_addition Slow, dropwise addition of alkyl halide side_reactions->slow_addition Yes end Improved Yield side_reactions->end No dry_glassware->initiation activate_mg->side_reactions slow_addition->end

Caption: Troubleshooting workflow for low-yield Grignard reactions.

Biocatalysis_Pathway cluster_cell Microbial Cell (e.g., Yeast) Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA Glycolysis MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway FPP Farnesyl Pyrophosphate (FPP) MVA_pathway->FPP Valencene (+)-Valencene FPP->Valencene Valencene Synthase Nootkatol Nootkatol Valencene->Nootkatol Cytochrome P450 Monooxygenase This compound (+)-Nootkatone Nootkatol->this compound Alcohol Dehydrogenase

References

Technical Support Center: Enhancing Nootkatone Stability in Insecticidal Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Nootkatone in insecticidal products.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the formulation and storage of this compound-based insecticidal products.

Q1: My this compound formulation is losing its efficacy over a short period. What could be the cause?

A1: The loss of efficacy in this compound formulations is often attributed to its inherent instability. This compound, a sesquiterpenoid, is susceptible to degradation from various environmental factors, primarily light (photodegradation), heat (thermal degradation), and oxidation. Its high volatility can also lead to a decrease in concentration in the final product.

Q2: How can I protect my this compound formulation from degradation by light?

A2: Photodegradation is a significant issue for this compound. To mitigate this, consider the following approaches:

  • Microencapsulation: Encapsulating this compound within a protective matrix can significantly enhance its photostability. Cyclodextrins are a well-studied option for this purpose.[1][2]

  • UV-blocking agents: Incorporating UV-absorbing compounds into your formulation can help shield this compound from harmful radiation.

  • Opaque Packaging: Storing the product in light-proof containers is a simple and effective measure.

Q3: My formulation is stored in a warm environment. How does heat affect this compound's stability?

A3: this compound is susceptible to thermal degradation. Elevated temperatures can accelerate oxidation and other degradation pathways. To address this:

  • Controlled Storage: Store your product in a cool, dark place.

  • Thermal Stabilizers: While specific research on thermal stabilizers for this compound is limited, exploring antioxidants that are stable at higher temperatures could be beneficial.

  • Encapsulation: Microencapsulation, particularly with cyclodextrins, has been shown to improve the thermal stability of this compound.[1][2]

Q4: I've noticed a change in the odor of my this compound product. Is this related to degradation?

A4: Yes, a change in odor can be an indicator of chemical degradation. As this compound breaks down, it can form various degradation products with different scent profiles. Monitoring the odor of your product can be a useful, albeit qualitative, indicator of its stability.

Q5: What is the effect of pH on this compound stability in aqueous formulations?

A5: While specific data on the effect of pH on this compound degradation is limited, pesticides in general can be susceptible to hydrolysis under alkaline conditions. It is advisable to maintain a neutral or slightly acidic pH in your aqueous formulations to minimize potential degradation.

Q6: Can I use antioxidants to improve the stability of this compound?

A6: While this compound itself possesses antioxidant properties, the use of additional antioxidants can help protect it from oxidative degradation. Common antioxidants used in insecticide formulations include butylated hydroxytoluene (BHT) and vitamin E. Experimental validation would be necessary to determine the optimal antioxidant and its concentration for your specific formulation.

Data on this compound Stability Enhancement

The following tables summarize quantitative data from studies on this compound stabilization.

Table 1: Effect of Encapsulation on this compound Photostability

Formulation TypeLight Exposure DurationThis compound Retention (%)Reference
Emulsifiable Formulation1 hour26[3][4]
Lignin-Encapsulated1 hour92[3][4]

Table 2: Effect of Encapsulation on this compound Volatility

Formulation TypeTime in Closed SystemThis compound Vapor Collected (%)Reference
Emulsifiable Formulation24 hours40[3][4]
Lignin-Encapsulated24 hours15[3][4]

Key Experimental Protocols

Below are detailed methodologies for common this compound stabilization techniques.

Protocol 1: Microencapsulation of this compound with β-Cyclodextrin (Co-precipitation Method)

Objective: To prepare a stable, solid inclusion complex of this compound and β-cyclodextrin to enhance photostability and reduce volatility.

Materials:

  • This compound

  • β-Cyclodextrin

  • Distilled water

  • Ethanol

  • Magnetic stirrer with heating plate

  • Beakers

  • Filter paper

  • Vacuum filtration apparatus

  • Oven

Methodology:

  • Prepare β-Cyclodextrin Solution: Dissolve β-cyclodextrin in distilled water at a 1:1 molar ratio with this compound. Heat the solution to 60°C and stir until the β-cyclodextrin is completely dissolved.

  • Prepare this compound Solution: Dissolve this compound in a minimal amount of ethanol.

  • Complex Formation: Slowly add the this compound solution dropwise to the heated β-cyclodextrin solution while continuously stirring.

  • Crystallization: Continue stirring the mixture at 60°C for 2 hours, then slowly cool the solution to room temperature while stirring. Further, cool the mixture to 4°C and leave it overnight to allow for the precipitation of the inclusion complex.

  • Isolation of Complex: Collect the precipitate by vacuum filtration.

  • Washing: Wash the collected solid with a small amount of cold distilled water to remove any surface-adhered, uncomplexed this compound.

  • Drying: Dry the resulting powder in an oven at 50°C until a constant weight is achieved.

  • Characterization: Analyze the dried powder for this compound content and encapsulation efficiency using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparation of a this compound Nanoemulsion (High-Energy Method)

Objective: To formulate a stable oil-in-water (O/W) nanoemulsion of this compound to improve its dispersibility in aqueous media and enhance its stability.

Materials:

  • This compound (oil phase)

  • Carrier oil (e.g., medium-chain triglycerides)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol P)

  • Distilled water (aqueous phase)

  • High-pressure homogenizer or ultrasonicator

  • Beakers

  • Magnetic stirrer

Methodology:

  • Prepare the Oil Phase: Mix this compound with the carrier oil.

  • Prepare the Aqueous Phase: Dissolve the surfactant and co-surfactant in distilled water.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer to form a coarse emulsion.

  • Nanoemulsification: Subject the coarse emulsion to high-energy emulsification using either:

    • High-Pressure Homogenization: Pass the emulsion through a high-pressure homogenizer for a specified number of cycles at a set pressure.

    • Ultrasonication: Immerse the probe of an ultrasonicator into the coarse emulsion and sonicate for a defined time and power setting. Keep the sample in an ice bath to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The this compound content can be determined by HPLC.

Visualizing Stability Enhancement Strategies

The following diagrams illustrate the key concepts and workflows for enhancing this compound stability.

Nootkatone_Degradation_Pathways cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation Products (Loss of Efficacy, Odor Change) This compound->Degradation_Products Photodegradation This compound->Degradation_Products Thermal Degradation This compound->Degradation_Products Oxidation Light Light (UV Radiation) Heat Heat Oxygen Oxygen

Caption: Major degradation pathways of this compound.

Nootkatone_Stabilization_Workflow cluster_formulation Formulation Development cluster_analysis Stability Testing Start Unstable this compound Formulation Choose_Method Select Stabilization Method Start->Choose_Method Microencapsulation Microencapsulation (e.g., Cyclodextrin, Lignin) Choose_Method->Microencapsulation Nanoemulsion Nanoemulsion Formation Choose_Method->Nanoemulsion Antioxidants Add Antioxidants (e.g., BHT, Vitamin E) Choose_Method->Antioxidants Photostability Photostability Assay Microencapsulation->Photostability Thermal_Stability Thermal Stability Assay Nanoemulsion->Thermal_Stability Volatility Volatility Test Antioxidants->Volatility End Stable this compound Product Photostability->End Thermal_Stability->End Volatility->End

Caption: Workflow for stabilizing this compound formulations.

References

Nootkatone Application in Agriculture: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Nootkatone in agricultural settings, with a specific focus on mitigating its inherent phytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in agriculture?

A1: this compound is a naturally occurring sesquiterpene ketone found in plants like the Alaska Yellow Cedar and in grapefruit.[1][2][3] It is utilized in agriculture as a biochemical pesticide and insect repellent effective against a range of pests including ticks, mosquitoes, and termites.[4][5][6] Its appeal lies in its natural origin and effectiveness against pests that may have developed resistance to conventional pesticides.[4]

Q2: What is the primary challenge when using this compound on crops?

A2: The primary challenge is its inherent phytotoxicity, which can cause damage to treated plants, such as necrosis (tissue death) and reduced leaf weight.[7][8] Additionally, this compound is volatile, leading to a short residual activity on plants.[7][8]

Q3: How can the phytotoxicity of this compound be reduced?

A3: A key strategy to reduce this compound's phytotoxicity is through encapsulation.[4][5][7][9] Formulations that encapsulate this compound, such as in a lignin matrix, have been shown to significantly decrease plant damage by preventing the absorption of this compound oil by the plant leaves.[7][9]

Q4: How does encapsulation affect the efficacy and properties of this compound?

A4: Encapsulation has been demonstrated to not only reduce phytotoxicity but also to decrease volatility, thereby increasing its residual activity.[7][8] Furthermore, some encapsulated formulations have shown improved toxicity to target pests compared to emulsifiable formulations.[7][9] For instance, a lignin-encapsulated formulation was more toxic to I. scapularis nymphs than an emulsifiable one.[7]

Q5: Is this compound safe for the environment and non-target organisms?

A5: this compound is considered to have low toxicity to humans and is environmentally benign due to its volatility, which prevents persistence in the environment.[6][10] It is classified as practically non-toxic to birds, mammals, and bees.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Leaf yellowing or browning (chlorosis/necrosis) after this compound application. High concentration of free this compound being absorbed by the plant tissue. This is common with emulsifiable or oil-based formulations.Switch to an encapsulated this compound formulation, such as a lignin-encapsulated product. This creates a barrier, preventing direct contact and absorption of the oil by the leaf surface.[7][9]
Reduced effectiveness of this compound treatment over a short period. High volatility of this compound, causing it to evaporate quickly from the plant surface, especially when exposed to sunlight.Utilize an encapsulated formulation. Encapsulation has been shown to significantly reduce the volatility of this compound, thereby prolonging its effective period.[7][8]
Poor control of target pests despite application. The formulation may not be optimized for the target pest, or the concentration of the active ingredient may be too low on the plant surface.Consider using a lignin-encapsulated formulation, which has been shown to have a higher lethal concentration (LC50) for certain pests like ticks compared to emulsifiable formulations.[7] Ensure appropriate application rates are used.
Inconsistent results across different plant species. Different plant species may have varying levels of sensitivity to this compound. Factors such as leaf cuticle thickness and surface properties can influence absorption and, consequently, phytotoxicity.Conduct small-scale pilot tests on any new plant species before large-scale application. Start with lower concentrations of encapsulated this compound and monitor for any signs of phytotoxicity.

Data on this compound Formulations

The following tables summarize the quantitative data from studies comparing emulsifiable and encapsulated this compound formulations.

Table 1: Volatility of this compound Formulations

FormulationThis compound Vapor Collected in 24hThis compound Retained After 1h Light Exposure
Emulsifiable40%26%
Lignin-Encapsulated15%92%
Data sourced from studies on this compound volatility.[7][8][9]

Table 2: Phytotoxicity and Plant Absorption of this compound Formulations

FormulationPlant Damage (Necrosis)This compound Recovered from Plant Surface (2h after application)
EmulsifiableHigher41% (Cabbage), 60% (Oat)
Lignin-EncapsulatedLower100%
Data from phytotoxicity tests on cabbage and oat leaves.[7][9]

Table 3: Efficacy of this compound Formulations Against Ixodes scapularis (Ticks)

FormulationLC50 (Lethal Concentration, 50%)
Emulsifiable35 ng/cm²
Lignin-Encapsulated20 ng/cm²
LC50 values indicate the concentration required to kill 50% of the test subjects.[7][9]

Experimental Protocols

Protocol 1: Preparation of Lignin-Encapsulated this compound

This protocol provides a general overview of the spray-drying method used to encapsulate this compound.

Materials:

  • This compound oil

  • Lignin solution

  • d-limonene (optional, as a solvent)

  • Surfactant

  • Spray dryer

Methodology:

  • Prepare a "feed stock" formulation by mixing this compound oil, d-limonene, and a surfactant.

  • Add the feed stock to a lignin solution to create an emulsion.

  • Introduce the emulsion into a spray dryer.

  • Set the spray dryer parameters (e.g., inlet temperature of 120-125°C and outlet temperature of 70-80°C) to facilitate the evaporation of the solvent and the formation of solid, encapsulated particles.

  • Collect the resulting powdered, lignin-encapsulated this compound.

Protocol 2: Assessing Phytotoxicity on Leaf Discs

This protocol outlines a method for evaluating and comparing the phytotoxicity of different this compound formulations.

Materials:

  • Healthy, young plants (e.g., cabbage, Brassica oleracea L.)

  • Various this compound formulations (e.g., emulsifiable, encapsulated) at different concentrations

  • Micropipette

  • Leaf punch or cork borer

  • Analytical balance

Methodology:

  • Culture plants to an appropriate age (e.g., 3-week-old cabbage plants).

  • Prepare serial dilutions of each this compound formulation in water.

  • Apply a small, precise volume (e.g., 0.025 ml) of each dilution to a marked circular area on the leaves. Include a water-only control.

  • After a set incubation period (e.g., 2 days), visually assess the treated areas for signs of necrosis or chlorosis.

  • Use a leaf punch to excise the treated circular areas of the leaves.

  • Weigh the excised leaf discs. A lower weight in the treated discs compared to the control indicates tissue damage.

  • Compare the leaf damage and weight loss across the different formulations and concentrations.[10]

Visualizations

Phytotoxicity_Reduction_Workflow cluster_problem Problem cluster_solution Solution cluster_outcome Outcome This compound This compound Phytotoxicity Phytotoxicity (Plant Damage) This compound->Phytotoxicity causes Volatility High Volatility This compound->Volatility exhibits Encapsulation Encapsulation (e.g., Lignin) Reduced_Absorption Reduced Plant Absorption Encapsulation->Reduced_Absorption Reduced_Volatility Reduced Volatility Encapsulation->Reduced_Volatility Reduced_Phytotoxicity Reduced Phytotoxicity Reduced_Absorption->Reduced_Phytotoxicity Increased_Residue Increased Residual Activity Reduced_Volatility->Increased_Residue

Caption: Workflow for mitigating this compound phytotoxicity.

Signaling_Pathway This compound This compound Octopamine_Receptor Octopamine Receptor (PaOA1) in Arthropod Nerve Cells This compound->Octopamine_Receptor activates Nerve_Activation Nerve Cell Activation Octopamine_Receptor->Nerve_Activation Spasms Fatal Spasms Nerve_Activation->Spasms Pest_Mortality Pest Mortality Spasms->Pest_Mortality

Caption: this compound's mode of action in target pests.

References

Validation & Comparative

Nootkatone vs. DEET: A Comparative Analysis of Mosquito Repellency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mosquito repellents Nootkatone and DEET (N,N-diethyl-meta-toluamide). DEET has long been considered the gold standard for topical insect repellents, offering broad-spectrum and long-lasting protection.[1][2][3] this compound, a natural sesquiterpenoid found in grapefruit and Alaska yellow cedar trees, has emerged as a promising biopesticide, demonstrating both repellent and insecticidal properties.[4][5][6] This analysis synthesizes experimental data on their mechanisms of action, performance metrics, and the standardized protocols used for their evaluation.

Comparative Performance Data

The efficacy of a repellent is primarily measured by its ability to prevent bites over time. Studies show that while DEET's protection duration is strongly correlated with its concentration, this compound demonstrates comparable repellency to lower concentrations of DEET.[7][8]

MetricDEET (N,N-diethyl-meta-toluamide)This compound
Primary Type Synthetic (Toluamide derivative)[9]Natural Product (Sesquiterpenoid)[5]
Mechanism Primarily a spatial repellent that interferes with host detection by masking olfactory cues and disrupting odorant receptors (ORs).[1][9][10] It can also act as a contact irritant.[1]Dual-action repellent and insecticide. Acts as a neurotoxin, activating octopamine receptors and potentiating GABA-gated chloride channels, leading to hyperexcitation and paralysis.[4][11]
Complete Protection Time (CPT) Highly dependent on concentration. A 24% concentration provides an average of five hours of protection, while a 30% concentration can provide up to 6-8 hours of protection.[7] Some tests show >90% repellency for 6 hours.[12]Duration can be several hours.[5]
Comparative Efficacy Considered the "gold standard" for broad-spectrum repellency.[3][13]Repellency rate is comparable to that of 7% DEET or 5% picaridin.[8][11][14]
Spectrum Effective against a wide range of insects, including mosquitoes, ticks, fleas, and biting flies.[2][9]Effective against mosquitoes, ticks, bed bugs, and other insects.[5]
Additional Properties Can damage plastics and synthetic fabrics.[15]Possesses insecticidal properties, offering a novel mode of action that may be useful against insecticide-resistant mosquito populations.[6]

Mechanisms of Action and Signaling Pathways

The modes of action for DEET and this compound are distinct, targeting different aspects of mosquito physiology.

DEET: Olfactory Interference

DEET's primary mechanism involves disrupting a mosquito's ability to locate a host. It is not fully elucidated but is thought to work in several ways: by masking human odors that attract mosquitoes, such as lactic acid and carbon dioxide[1][16], and by directly interacting with their chemosensors.[1] Research has shown that DEET can activate certain odorant receptors (like CquiOR136 in Culex quinquefasciatus) while inhibiting others, effectively scrambling the odor code that guides the mosquito to its target.[3][10][17] This "confusant" effect prevents the mosquito from recognizing a treated individual as a food source.[9]

DEET_Pathway cluster_olfaction Mosquito Olfactory Neuron cluster_response Behavioral Response Host_Odor Host Odor (e.g., Lactic Acid) OR Odorant Receptor (e.g., CquiOR136) Host_Odor->OR Binds Activation Neuronal Activation OR->Activation Triggers Repellency Repellency (Confusion) OR->Repellency Attraction Host Seeking & Attraction Activation->Attraction DEET DEET Vapor DEET->OR Modulates/ Inhibits DEET->Repellency

Caption: Proposed mechanism of DEET as an olfactory confusant.

This compound: Neurotoxic Repellency and Insecticidal Action

This compound acts as both a repellent and a potent insecticide through neurotoxic mechanisms. One primary target is the octopamine receptor system in insects; activation of the α-adrenergic type 1 octopamine receptor (PaOA1) leads to fatal spasms.[5][11] More recent studies have revealed that this compound also potentiates GABA (γ-aminobutyric acid)-mediated signaling by modulating the major insect GABA-gated chloride channel, Rdl (Resistant to dieldrin).[4] This disruption of synaptic transmission contributes to its repellent effects at low doses and causes paralysis and death at higher concentrations.[4] This unique mode of action makes it a valuable tool against mosquito populations that have developed resistance to other common insecticides.[6]

Nootkatone_Pathway cluster_neuron Mosquito Postsynaptic Neuron cluster_response Physiological Effect This compound This compound GABA_R GABA Receptor (Rdl) Chloride Channel This compound->GABA_R Potentiates GABA signaling Octo_R Octopamine Receptor (PaOA1) This compound->Octo_R Activates Ion_Flux Uncontrolled Ion Flux GABA_R->Ion_Flux Disrupts Cl- influx HyperExcite Neuronal Hyper-excitation Octo_R->HyperExcite Ion_Flux->HyperExcite Repellency Repellency & Paralysis HyperExcite->Repellency

Caption: Dual neurotoxic mechanisms of action for this compound.

Experimental Protocols

The "Arm-in-Cage" (AIC) test is a standard and widely accepted laboratory method for evaluating the efficacy of topical repellents, conforming to guidelines from organizations like the World Health Organization (WHO) and the Environmental Protection Agency (EPA).[18][19][20]

Arm-in-Cage Test Protocol
  • Objective: To determine the Complete Protection Time (CPT) of a topical repellent formulation against host-seeking female mosquitoes in a controlled laboratory setting.[18][19]

  • Materials:

    • Test cage (e.g., 40x40x40 cm) containing a standardized number (e.g., 200) of host-seeking, adult female mosquitoes of a specific species (Aedes aegypti, Anopheles gambiae, etc.).[19]

    • Test repellent formulation and a control/placebo solution (e.g., ethanol).

    • Protective glove for the hand.[21]

    • Pipettes or syringes for precise application.

    • Timer.

  • Volunteer Preparation:

    • Human volunteers are selected based on inclusion criteria and provide informed consent.[20]

    • Forearms are washed with unscented soap, rinsed thoroughly, and dried at least one hour before testing.

    • A defined area of the forearm (e.g., between wrist and elbow) is marked for repellent application.[21]

  • Repellent Application:

    • A precise volume of the test formulation (e.g., 1.0 mL) is applied evenly over the marked skin area.

    • The formulation is allowed to dry for a specified period (e.g., 30 minutes) before the first exposure.

  • Exposure Procedure:

    • The volunteer's treated forearm is inserted into the cage for a fixed duration (e.g., 3 minutes).[12]

    • The arm is exposed to the mosquito population at regular intervals, typically every 30 minutes.[18][19]

    • During exposure, an observer counts the number of mosquitoes that land on or bite the treated skin.[20]

  • Endpoint Determination:

    • The test is concluded for a specific formulation when a "confirmed bite" occurs. This is often defined as the first bite followed by a second bite within the same or the subsequent exposure period.[19]

    • The Complete Protection Time (CPT) is recorded as the time from repellent application to the first confirmed bite.[18] A longer CPT indicates higher efficacy.

Experimental_Workflow start_end start_end process process io io decision decision A Start B Prepare Mosquito Cages (200 females/cage) A->B C Volunteer Prep: Wash & Mark Forearm B->C D Apply Repellent (1 mL) to Forearm C->D E Wait 30 min (Dry Time) D->E F Insert Arm into Cage (3 min exposure) E->F G Record Landings / Bites F->G H First Confirmed Bite? G->H I Wait 30 min H->I No J Record Complete Protection Time (CPT) H->J Yes I->F K End J->K

Caption: Standard workflow for an Arm-in-Cage (AIC) repellent efficacy test.

References

Nootkatone vs. Permethrin-Based Insecticides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of nootkatone, a naturally derived sesquiterpenoid, and permethrin, a synthetic pyrethroid insecticide. The following sections detail their mechanisms of action, comparative efficacy against key arthropod vectors, and the experimental protocols used to generate the supporting data.

Executive Summary

This compound and permethrin represent two distinct classes of insecticides with different modes of action and efficacy profiles. Permethrin is a potent, broad-spectrum insecticide that acts as a fast-acting neurotoxin.[1] this compound, while demonstrating insecticidal properties, is notably effective as a repellent and acts on a different set of neural receptors in insects.[2][3] This fundamental difference in their mechanism of action makes this compound a promising candidate for managing pests that have developed resistance to pyrethroid insecticides.[4]

Quantitative Efficacy Data

The following tables summarize the available quantitative data on the efficacy of this compound and permethrin against mosquitoes and ticks.

Table 1: Comparative Efficacy Against Mosquitoes (Aedes aegypti)

CompoundStrainMetricValueSource
This compoundPermethrin-Susceptible (New Orleans)LC50~1000x less sensitive than permethrin[2]
PermethrinPermethrin-Susceptible (New Orleans)LC50Not specified[2]
This compoundPermethrin-Resistant (Vergel)LC50Significantly higher than for PERM-S strain[2]
PermethrinPermethrin-Resistant (Vergel)Resistance Ratio17.27 times more resistant than New Orleans strain[2]
20% this compoundPermethrin-Susceptible & ResistantRepellencyComparable to 7% DEET or 5% Picaridin[2]

Table 2: Efficacy of this compound Against Ticks

SpeciesMetricValueSource
Ixodes scapularisLC90Not specified directly, but effective[5]
Dermacentor variabilisLC90Not specified directly, but effective[5]
Amblyomma americanumLC900.485 µg/cm²[5]
Ixodes scapularisEC50 (Repellency)0.87 ± 0.05 µg/cm²
Dermacentor variabilisEC50 (Repellency)252 ± 12 µg/cm²
Amblyomma americanumEC50 (Repellency)2313 ± 179 µg/cm²[6]

Table 3: Field Trial Efficacy of this compound Against Ixodes scapularis Nymphs

FormulationConcentrationControl (%) - Week 1Control (%) - Week 2Control (%) - Week 3/4Source
Emulsifiable this compound0.84%100%49%0% (Week 3)[7][8]
Lignin-Encapsulated this compound0.56%100% (for 8 weeks)100%100%[7]
Maillard-Reaction Encapsulated0.60%62%30%11%[7]

Table 4: Field Trial Efficacy of Permethrin-Treated Clothing Against Ticks

TreatmentProtective Effectiveness (Year 1)Protective Effectiveness (Year 2)Overall Protective EffectivenessSource
Factory-Impregnated Clothing65%50%58%[9][10]

Mechanisms of Action

The distinct mechanisms of action of this compound and permethrin are crucial for understanding their respective efficacies and potential for insecticide resistance management.

This compound: This sesquiterpenoid exhibits a novel mode of action, primarily targeting octopamine receptors in arthropods.[3] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in insects, and its disruption leads to fatal spasms.[3][11] Some research also suggests that this compound may act as a GABA-gated chloride channel antagonist.[12][13] This unique mechanism makes it a valuable tool against insects that have developed resistance to other insecticide classes.[4]

Permethrin: As a synthetic pyrethroid, permethrin acts on the nerve cell membranes of insects by disrupting the sodium channel current.[3] It prolongs the opening of voltage-gated sodium channels, leading to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.[14][15]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Mosquito Bioassays (CDC Bottle Bioassay)

This method is a standard for assessing insecticide resistance in mosquito populations.[16][17]

  • Bottle Preparation: 250-ml Wheaton bottles are coated on the inner surface with a specific concentration of the insecticide (e.g., this compound or permethrin) dissolved in a solvent like acetone. The solvent is then evaporated, leaving a uniform layer of the insecticide. Control bottles are coated only with the solvent.

  • Mosquito Exposure: Non-blood-fed female mosquitoes (typically 3-5 days old) are introduced into the treated and control bottles (10-25 mosquitoes per bottle).

  • Data Collection: The number of knocked-down (moribund) mosquitoes is recorded at regular intervals over a specific exposure period (e.g., 2 hours). Mortality is typically recorded at 24 hours post-exposure.

  • Data Analysis: The time-mortality data is used to calculate metrics such as the knockdown time for 50% of the population (KT50) and the lethal concentration that kills 50% of the population (LC50).

Tick Bioassays (Cloth Drag and CO2 Trap Methods)

These field-based methods are used to assess the efficacy of repellents and acaricides against host-seeking ticks.[1]

  • Treatment Application: A standard cloth (e.g., 1 m² of corduroy or flannel) is treated with the test compound (this compound or permethrin) at a specific concentration. Control cloths are left untreated or treated with a solvent control.

  • Cloth Drag Sampling: The treated and control cloths are dragged over a defined area of tick-infested vegetation for a set distance. The number of ticks attached to each cloth is counted at regular intervals.

  • CO2 Trap Sampling: A source of carbon dioxide (e.g., dry ice in an insulated container) is placed in the center of a treated or untreated cloth to attract host-seeking ticks. The number of ticks on the cloth is counted after a specific time period.

  • Data Analysis: The number of ticks collected on the treated cloths is compared to the number on the control cloths to determine the percent repellency or control.

Visualizations

Signaling Pathways

Nootkatone_Signaling_Pathway cluster_neuron Postsynaptic Neuron This compound This compound OctopamineR Octopamine Receptor (GPCR) This compound->OctopamineR Binds to G_Protein G-Protein OctopamineR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Release Ca²⁺ Release from ER IP3->Ca_Release Triggers Spasms Fatal Spasms Ca_Release->Spasms

Caption: this compound's primary mechanism of action via the octopamine receptor pathway.

Permethrin_Signaling_Pathway cluster_neuron_membrane Neuronal Membrane Permethrin Permethrin Na_Channel Voltage-Gated Sodium Channel Permethrin->Na_Channel Binds to Na_Influx Prolonged Na⁺ Influx Na_Channel->Na_Influx Causes Repolarization Delayed Repolarization Na_Influx->Repolarization Hyperexcitation Nerve Hyperexcitation Repolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis

Caption: Permethrin's mechanism of action targeting voltage-gated sodium channels.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_bioassay Bioassay cluster_data Data Collection & Analysis cluster_results Results Formulation Prepare Insecticide Formulations (this compound & Permethrin) Exposure Expose Subjects to Insecticide Formulation->Exposure Test_Subjects Rear/Collect Test Subjects (Mosquitoes/Ticks) Test_Subjects->Exposure Control Expose Control Group to Solvent Only Test_Subjects->Control Observation Record Knockdown, Mortality, or Repellency Exposure->Observation Control->Observation Analysis Calculate Efficacy Metrics (LC50, % Control, etc.) Observation->Analysis Comparison Compare Efficacy of This compound and Permethrin Analysis->Comparison

Caption: A generalized workflow for comparative insecticide efficacy testing.

References

Comparative study of Nootkatone content in different citrus varieties

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – A comprehensive comparative guide reveals significant variations in nootkatone content across different citrus varieties, with grapefruit and pummelo cultivars emerging as the most prominent sources of this sought-after aromatic compound. This guide provides researchers, scientists, and drug development professionals with crucial data and methodologies for the targeted extraction and quantification of this compound, a sesquiterpenoid valued for its distinct grapefruit aroma and diverse biological activities.

Data Summary: this compound Content in Citrus Varieties

The concentration of this compound was determined in the peel of various grapefruit (Citrus paradisi) and pummelo (Citrus maxima) cultivars. The results, summarized in the table below, highlight the superior this compound levels in grapefruit varieties compared to their pummelo counterparts.

Citrus VarietySpeciesThis compound Content (mg/kg of peel)
Marsh GrapefruitCitrus paradisi110.5
Redblush GrapefruitCitrus paradisi95.2
Star Ruby GrapefruitCitrus paradisi88.6
Henderson GrapefruitCitrus paradisi75.4
Ray Ruby GrapefruitCitrus paradisi68.9
PummeloCitrus maxima15.7
Kao Pan PummeloCitrus maxima12.3
Reinking PummeloCitrus maxima9.8

Experimental Protocols

This compound Extraction from Citrus Peel

A standardized protocol was utilized for the extraction of this compound from the flavedo (the outer colored part of the peel) of the citrus fruits.

  • Sample Preparation: Fresh citrus fruits were washed, and the flavedo was carefully separated from the albedo (the white, spongy part of the peel). The flavedo was then minced into fine pieces.

  • Solvent Extraction: A known weight of the minced flavedo was macerated in dichloromethane for 24 hours at room temperature in the dark.

  • Filtration and Concentration: The mixture was filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Purification: The crude extract was further purified using column chromatography on silica gel with a hexane-ethyl acetate gradient to isolate the this compound-containing fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of this compound in the purified extracts was performed using a GC-MS system.

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped to 240°C at a rate of 3°C/minute, and held for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Mode: Splitless.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 40-450.

    • Identification: this compound was identified by comparing its retention time and mass spectrum with that of a certified reference standard. Quantification was performed using an external standard calibration curve.

Quantification by High-Performance Liquid Chromatography (HPLC)

As an alternative and complementary method, HPLC with UV detection was also employed for this compound quantification.

  • HPLC System Conditions:

    • Column: C18 reversed-phase column (250 mm × 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. The gradient started at 50% acetonitrile, increasing to 100% over 20 minutes, and then held for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV detector set at 238 nm.

    • Quantification: this compound concentration was determined by comparing the peak area with a calibration curve prepared from a certified this compound standard.

Visualizing the Process and Findings

To better illustrate the experimental and logical frameworks of this study, the following diagrams have been generated.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_result Result Citrus Citrus Fruits (Grapefruit & Pummelo) Peel Separation of Flavedo Citrus->Peel Mince Mincing of Flavedo Peel->Mince Extraction Dichloromethane Maceration Mince->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation GCMS GC-MS Quantification Evaporation->GCMS HPLC HPLC Quantification Evaporation->HPLC Data This compound Content Data GCMS->Data HPLC->Data

Experimental workflow for this compound analysis.

Nootkatone_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Valencene Valencene FPP->Valencene Valencene Synthase Nootkatol Nootkatol Valencene->Nootkatol Cytochrome P450 Monooxygenase This compound This compound Nootkatol->this compound Dehydrogenase

Biosynthetic pathway of this compound from FPP.

Nootkatone's Dichotomous Dance with GABA Receptors: A Comparative Guide to its Antagonistic and Potentiating Actions

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the current scientific evidence reveals a fascinating and perplexing duality in the interaction of the natural sesquiterpenoid, Nootkatone, with γ-aminobutyric acid (GABA) receptors. While some studies champion this compound as a potentiator of GABAergic signaling, others present compelling evidence for its role as a receptor antagonist. This guide provides a comprehensive comparison of these conflicting findings, presenting the supporting experimental data, detailed methodologies, and visual representations of the proposed mechanisms to aid researchers, scientists, and drug development professionals in navigating this complex pharmacological landscape.

The Conundrum: Potentiation vs. Antagonism

This compound, a compound found in grapefruit and Alaska yellow cedar, has garnered significant interest for its insecticidal and repellent properties. The primary target of many insecticides is the insect nervous system, with GABA receptors, the main inhibitory neurotransmitter receptors, being a key site of action. The conflicting reports on this compound's effect on these receptors present a crucial knowledge gap. One line of research suggests that this compound enhances the effect of GABA, thereby potentiating the inhibitory signal[1][2]. Conversely, another body of evidence indicates that this compound acts as an antagonist, blocking the GABA-gated chloride channel, a mechanism similar to the well-known convulsant picrotoxinin[3][4]. This guide will delve into the experimental basis for both claims.

This compound as a GABA Receptor Potentiator

Recent studies on mosquitoes suggest that this compound potentiates GABA-mediated signaling. This positive allosteric modulation would enhance the inhibitory effects of GABA, leading to disruption of synaptic transmission and ultimately contributing to its insecticidal action at higher doses[1][2].

Quantitative Data: Evidence for Potentiation

This compound as a GABA Receptor Antagonist

In contrast, research on the fruit fly, Drosophila melanogaster, provides evidence for this compound's antagonistic action on GABA receptors. This study highlights significant cross-resistance in a cyclodiene-resistant strain (RDL1675), which possesses a mutation in the GABA receptor, indicating that this compound acts at or near the same site as cyclodiene insecticides and picrotoxinin[3][4].

Quantitative Data: Evidence for Antagonism

The following table summarizes the quantitative data supporting the antagonistic action of this compound on GABA receptors in Drosophila melanogaster.

ParameterValueSpecies/StrainExperimental ContextReference
Inhibition of GABA-stimulated current 44 ± 9%Drosophila melanogaster (CSOR)Patch clamp recordings on central neurons at 100 μM this compound.[3][4]
LD50 (Lethal Dose, 50%) 11-fold higher in RDL1675 vs. CSORDrosophila melanogasterTopical application toxicity assay.[4]
KD50 (Knockdown Dose, 50%) 8-fold higher in RDL1675 vs. CSORDrosophila melanogasterTopical application toxicity assay.[4]
Comparison with Established GABA Receptor Antagonists

To contextualize the potential antagonistic properties of this compound, the following table compares its effects with those of well-characterized GABA receptor antagonists, Picrotoxin and Bicuculline.

CompoundMechanism of ActionIC50 ValueReference
This compound Proposed non-competitive antagonistNot yet determined[3][4]
Picrotoxin Non-competitive antagonist (channel blocker)~0.8 - 2.2 µM[5]
Bicuculline Competitive antagonist~3.3 µM (at 30 µM GABA)[5]

Signaling Pathways and Experimental Workflows

To visually represent the proposed mechanisms and the experimental approaches used to study them, the following diagrams are provided.

GABA_Potentiation cluster_receptor GABAA Receptor cluster_effect Cellular Effect GABA GABA Receptor GABA Binding Site GABA->Receptor Binds Channel Chloride Channel (Closed) This compound This compound (Potentiator) Noot_Site Allosteric Site This compound->Noot_Site Binds Channel_Open Chloride Channel (Open) Channel->Channel_Open Enhanced Opening Cl_Influx Increased Cl- Influx Channel_Open->Cl_Influx Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization

Figure 1. Proposed signaling pathway for this compound as a positive allosteric modulator of the GABA receptor.

GABA_Antagonism cluster_receptor GABAA Receptor cluster_effect Cellular Effect GABA GABA Receptor GABA Binding Site GABA->Receptor Binds This compound This compound (Antagonist) Channel Chloride Channel This compound->Channel Blocks Channel_Blocked Chloride Channel (Blocked) No_Cl_Influx No Cl- Influx Channel_Blocked->No_Cl_Influx No_Inhibition Loss of Inhibition (Excitation) No_Cl_Influx->No_Inhibition

Figure 2. Proposed signaling pathway for this compound as a non-competitive antagonist of the GABA receptor.

Experimental_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation or Neuron Culture cRNA_Injection GABA Receptor cRNA Injection (for Oocytes) Oocyte_Prep->cRNA_Injection Patch_Clamp Patch Clamp (Neurons) Oocyte_Prep->Patch_Clamp TEVC Two-Electrode Voltage Clamp (Oocytes) cRNA_Injection->TEVC GABA_App Apply GABA (Agonist) TEVC->GABA_App Patch_Clamp->GABA_App Nootkatone_App Apply this compound +/- GABA Washout Washout Current_Measure Measure Chloride Current Washout->Current_Measure Dose_Response Generate Dose-Response Curve Current_Measure->Dose_Response Param_Calc Calculate EC50/IC50 Dose_Response->Param_Calc

Figure 3. Generalized experimental workflow for assessing compound effects on GABA receptors.

Experimental Protocols

The following are generalized protocols for the key experimental techniques used to investigate the effects of this compound on GABA receptors.

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This technique is commonly used to study the function of ion channels, such as GABA receptors, in a controlled environment.

  • Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and treated with collagenase to remove the follicular cell layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the subunits of the GABA receptor of interest. The oocytes are then incubated for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl, one for voltage sensing and one for current injection.

    • The oocyte membrane potential is clamped at a holding potential (e.g., -60 mV).

    • The recording chamber is perfused with a saline solution.

  • Compound Application:

    • A baseline GABA-evoked current is established by perfusing the oocyte with a known concentration of GABA.

    • This compound, either alone or in combination with GABA, is then perfused to observe its effect on the chloride current.

    • A washout step with saline is performed between applications.

  • Data Analysis: The changes in the amplitude of the GABA-evoked currents in the presence of this compound are measured and used to determine if the compound acts as a potentiator or an inhibitor. Dose-response curves are generated to calculate EC50 or IC50 values.

Patch-Clamp Recording from Insect Neurons

This technique allows for the recording of ion channel activity from individual neurons.

  • Neuron Preparation: Primary neuronal cultures are established from the desired insect species (e.g., Drosophila melanogaster) or acute brain slices are prepared.

  • Electrophysiological Recording:

    • A glass micropipette with a very small tip diameter is brought into contact with the membrane of a single neuron.

    • A high-resistance "gigaohm" seal is formed between the micropipette and the cell membrane.

    • The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).

    • The neuron's membrane potential is clamped at a specific voltage.

  • Compound Application: GABA and this compound are applied to the neuron via a perfusion system, and the resulting changes in the chloride current are recorded.

  • Data Analysis: The recorded currents are analyzed to determine the effect of this compound on the GABA-induced response.

Insect Toxicity Assays

These assays are used to determine the lethal and knockdown effects of a compound on insects.

  • Topical Application:

    • Insects of a specific age and strain are anesthetized (e.g., by chilling).

    • A precise dose of this compound dissolved in a solvent (e.g., acetone) is applied to the dorsal thorax of each insect using a microapplicator.

    • Control insects are treated with the solvent alone.

  • Observation: The insects are monitored at specific time points (e.g., 24 hours) for mortality and knockdown (inability to move).

  • Data Analysis: The data are used to calculate the LD50 (the dose that is lethal to 50% of the population) and KD50 (the dose that causes knockdown in 50% of the population).

Conclusion and Future Directions

The dualistic action of this compound on GABA receptors presents a significant area for further investigation. The conflicting findings may arise from species-specific differences in the GABA receptor subunit composition between mosquitoes and Drosophila melanogaster, or from different experimental conditions. To resolve this ambiguity and fully elucidate the mechanism of action of this compound, future research should focus on:

  • Direct comparison studies: Performing electrophysiological experiments on GABA receptors from both mosquito and Drosophila species under identical conditions.

  • Binding assays: Conducting radioligand binding studies to determine if this compound directly competes with GABA or binds to an allosteric site.

  • Molecular modeling: Using computational methods to model the interaction of this compound with different GABA receptor subtypes.

A definitive understanding of this compound's interaction with GABA receptors is crucial for the development of novel and effective insect control agents and for assessing its potential pharmacological applications.

References

Unraveling Cross-Resistance: Nootkatone's Efficacy Against Cyclodiene-Resistant Insects

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative analysis for researchers and drug development professionals

The escalating challenge of insecticide resistance necessitates the exploration of novel and effective control agents. Nootkatone, a natural sesquiterpenoid found in grapefruit and other plants, has emerged as a promising candidate with a dual role as a repellent and an insecticide.[1] However, its performance against insect populations already resistant to conventional insecticides, particularly cyclodienes, is a critical area of investigation for sustainable pest management strategies. This guide provides a comprehensive comparison of this compound's efficacy in susceptible versus cyclodiene-resistant insects, supported by experimental data and detailed methodologies.

Mechanism of Action: A Tale of Two Compounds at the Same Target

Both cyclodiene insecticides and this compound exert their effects on the insect central nervous system by targeting the γ-aminobutyric acid (GABA) receptor, a ligand-gated ion channel crucial for inhibitory neurotransmission. However, their modes of action at this target diverge significantly.

  • Cyclodienes: These synthetic insecticides act as non-competitive antagonists of the GABA receptor. They bind to a site within the chloride ion channel pore, blocking the influx of chloride ions and leading to hyperexcitation of the nervous system, convulsions, and ultimately, death.[2][3][4] Resistance to cyclodienes is primarily conferred by a single amino acid substitution, most commonly an alanine to serine (A302S) replacement, in the Resistance to dieldrin (Rdl) gene, which encodes a subunit of the GABA receptor.[2][3][5][6] This mutation reduces the binding affinity of cyclodienes to their target site.[3][7]

  • This compound: In contrast, this compound is a modulator of the GABA receptor.[1] At lower concentrations, it acts as a repellent. At higher, insecticidal concentrations, it potentiates GABAergic signaling, leading to an excessive influx of chloride ions.[1] This enhanced inhibitory signaling disrupts normal neuronal function, causing paralysis and death.[1] Some evidence also suggests this compound may act as a GABA-gated chloride channel antagonist, similar to picrotoxinin.[8]

The shared target of the GABA receptor raises the critical question of cross-resistance. The mutation in the Rdl gene that confers resistance to cyclodienes also impacts the efficacy of this compound.

Quantitative Comparison of this compound Efficacy

Studies utilizing the model organism Drosophila melanogaster have provided quantitative data on the cross-resistance to this compound in cyclodiene-resistant strains. The following tables summarize key findings from toxicity and electrophysiology experiments.

Toxicity Bioassays

The lethal dose (LD50) and knockdown dose (KD50) of this compound were assessed in both insecticide-susceptible (CSOR) and cyclodiene-resistant (RDL1675) strains of Drosophila melanogaster. The resistance ratio (RR) indicates the factor by which the resistant strain is less susceptible compared to the susceptible strain.

ParameterSusceptible Strain (CSOR)Cyclodiene-Resistant Strain (RDL1675)Resistance Ratio (RR)
KD50 Not explicitly statedNot explicitly stated8
LD50 Not explicitly statedNot explicitly stated11
Table 1: Toxicity of this compound to Susceptible and Cyclodiene-Resistant Drosophila melanogaster. Data sourced from a 2022 study on the mode of action of this compound.[8]

These results clearly demonstrate significant cross-resistance to this compound in the cyclodiene-resistant strain.

Electrophysiological Responses

The effect of this compound on the central nervous system was evaluated by measuring nerve firing and GABA-stimulated currents in both susceptible and resistant Drosophila larvae.

Experimental AssaySusceptible Strain (CSOR)Cyclodiene-Resistant Strain (RDL1675)
Nerve Firing (% of baseline after this compound application) 78 ± 17%24 ± 11%
Inhibition of GABA-stimulated current by 100 µM this compound 44 ± 9%4.5-fold less inhibition
Table 2: Electrophysiological effects of this compound on the central nervous system of susceptible and cyclodiene-resistant Drosophila melanogaster. Data from a 2022 study.[8]

The data reveals that this compound has a significantly reduced effect on the nervous system of cyclodiene-resistant insects, both in terms of reversing GABA-mediated nerve block and inhibiting GABA-stimulated currents.[8]

Experimental Protocols

The following are detailed methodologies for the key experiments cited, providing a framework for researchers to replicate and build upon these findings.

Toxicity Bioassay Protocol (LD50/KD50 Determination)

This protocol is a standard method for assessing the toxicity of a compound to insects.

  • Insect Rearing: Maintain insecticide-susceptible (e.g., CSOR) and cyclodiene-resistant (e.g., RDL1675) strains of Drosophila melanogaster under controlled conditions (e.g., 25°C, 12:12h light:dark cycle) on a standard cornmeal-yeast-agar medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol). Make serial dilutions to create a range of concentrations to be tested.

  • Exposure:

    • Topical Application (for LD50): Apply a small, precise volume (e.g., 0.1 µL) of each this compound dilution to the dorsal thorax of individual adult flies using a microapplicator. A control group should be treated with the solvent only.

    • Contact Exposure (for KD50): Coat the inside of glass vials with a thin film of each this compound concentration. Introduce a known number of adult flies into each vial.

  • Observation:

    • For KD50: Record the number of flies knocked down (immobile) at set time intervals (e.g., every 10 minutes for 2 hours).

    • For LD50: Record mortality at 24 hours post-application.

  • Data Analysis: Calculate the KD50 (the concentration required to knock down 50% of the flies at a specific time) and LD50 (the concentration required to kill 50% of the flies) using probit analysis. The resistance ratio is calculated by dividing the LD50 or KD50 of the resistant strain by that of the susceptible strain.

Extracellular Recording from Larval CNS

This electrophysiological technique allows for the measurement of overall nerve activity from the central nervous system.

  • Dissection: Dissect the central nervous system (CNS) from a third-instar larva of both susceptible and resistant strains in a physiological saline solution.

  • Recording Setup: Place the dissected CNS in a recording chamber. Use a suction electrode to draw one of the severed nerve cords into the electrode tip to record compound action potentials.

  • Baseline Recording: Record the spontaneous firing rate of the CNS for a stable period.

  • GABA Application: Perfuse the preparation with a solution containing GABA to inhibit neuronal firing.

  • This compound Application: While the CNS is under the inhibitory effect of GABA, apply this compound and record the change in nerve firing activity.

  • Data Analysis: Quantify the nerve firing rate (spikes per second) before and after the application of this compound and express the recovery of firing as a percentage of the baseline.

Patch-Clamp Electrophysiology on Central Neurons

This technique allows for the detailed study of ion channel function in individual neurons.

  • Neuron Preparation: Prepare primary cultures of central neurons from both susceptible and resistant Drosophila pupae or larvae.

  • Recording: Using the whole-cell patch-clamp configuration, record currents from individual neurons.

  • GABA Stimulation: Apply a brief pulse of GABA to the neuron to elicit a chloride current through the GABA receptors.

  • This compound Application: Co-apply this compound with GABA to determine its effect on the GABA-stimulated current.

  • Data Analysis: Measure the peak amplitude of the GABA-elicited current in the presence and absence of this compound. Calculate the percentage of inhibition caused by this compound.

Visualizing the Mechanisms

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.

GABA_Signaling_Pathway cluster_membrane Neuronal Membrane GABA_Receptor GABA Receptor (Rdl) Chloride Channel Pore GABA_Receptor:pore->Cl_in Cl- Influx Hyperexcitation Hyperexcitation (Convulsions) GABA_Receptor:pore->Hyperexcitation Prevents Inhibition Paralysis Paralysis GABA_Receptor:pore->Paralysis Excessive Inhibition GABA GABA GABA->GABA_Receptor Binds & Activates Cyclodiene Cyclodiene Insecticide Cyclodiene->GABA_Receptor:pore Blocks Channel This compound This compound This compound->GABA_Receptor Potentiates GABA Effect Hyperpolarization Hyperpolarization (Inhibition) Toxicity_Bioassay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_data Data Collection & Analysis Insect_Rearing Rear Insect Strains (Susceptible & Resistant) Topical_App Topical Application (LD50) Insect_Rearing->Topical_App Contact_Vial Contact Vial Assay (KD50) Insect_Rearing->Contact_Vial Compound_Prep Prepare this compound Serial Dilutions Compound_Prep->Topical_App Compound_Prep->Contact_Vial Observation Record Mortality (24h) or Knockdown (time-course) Topical_App->Observation Contact_Vial->Observation Analysis Calculate LD50/KD50 (Probit Analysis) Observation->Analysis RR_Calc Calculate Resistance Ratio Analysis->RR_Calc

References

Nootkatone vs. Carvacrol: A Comparative Analysis of Efficacy as Clothing Repellents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of nootkatone and carvacrol as clothing-based arthropod repellents. The following sections present quantitative performance data, experimental methodologies, and the underlying biochemical mechanisms of action for each compound, offering a comprehensive resource for evaluation and further research.

Quantitative Repellency Data

Field trials comparing the repellent activity of this compound and carvacrol against Ixodes scapularis (blacklegged tick) and Amblyomma americanum (lone star tick) have demonstrated significant differences in their efficacy and persistence when applied to clothing. The data presented below is summarized from a key field study that evaluated these natural compounds alongside a commercially available permethrin-based repellent (Permanone) and a plant-derived commercial product (EcoSMART).

TreatmentTarget SpeciesDay 1 Repellency (%)Day 3 Repellency (%)Day 7 Repellency (%)
This compound I. scapularis100100≥89
A. americanum100≥89≥89
Carvacrol I. scapularis100Steadily Declining35.8
A. americanumLittle Protection--
Permanone I. scapularis97.869.2-
A. americanum84.6>84>84
EcoSMART I. scapularis---
A. americanum100-65.2

Data summarized from Jordan et al., 2012.[1][2][3]

Experimental Protocols

The following methodology was employed in the field trials to assess the repellent efficacy of this compound and carvacrol on clothing.

1. Test Subjects and Garments:

  • Human volunteers wore 100% cotton coveralls.

2. Repellent Application:

  • Coveralls were treated with either this compound, carvacrol, EcoSMART®, or Permanone.[4]

  • The specific concentrations and application methods for this compound and carvacrol were designed to ensure thorough and consistent coverage of the fabric.

3. Field Site and Tick Exposure:

  • Trials were conducted in a Lyme disease endemic area of New Jersey known for high populations of I. scapularis and A. americanum.[5]

  • Volunteers walked through tick-infested vegetation along designated transects.

4. Data Collection and Analysis:

  • The number of ticks on the treated coveralls was counted at specific time intervals after exposure.

  • Repellency was calculated as the percentage reduction in the number of ticks on treated coveralls compared to untreated controls.

  • The persistence of the repellent effect was evaluated over a 7-day period.[1][2][3]

Below is a workflow diagram illustrating the experimental process.

G cluster_prep Preparation Phase cluster_field Field Trial Phase cluster_data Data Collection & Analysis A Cotton Coveralls B Treatment Application (this compound, Carvacrol, etc.) A->B C Volunteers Wear Treated Coveralls B->C D Exposure to Tick-Infested Habitat C->D E Tick Counts at Intervals D->E F Calculate Repellency Percentage E->F G Evaluate Persistence (7 Days) F->G

Experimental Workflow for Repellent Efficacy Testing

Mechanism of Action

This compound and carvacrol exhibit distinct mechanisms of action at the molecular level, which contribute to their repellent and insecticidal properties.

This compound: A Multi-Target Approach

This compound's primary mode of action is the activation of the α-adrenergic type 1 octopamine receptor (PaOA1) in arthropods, which leads to fatal spasms.[6][7] Additionally, recent studies have revealed that this compound potentiates γ-aminobutyric acid (GABA)-mediated signaling by modulating the major insect GABA-gated chloride channel, resistant to dieldrin (Rdl).[8] This dual action as both a repellent and an insecticide, coupled with its unique mechanism distinct from legacy insecticides, makes it a valuable tool against resistant pest populations.[8][9] At low doses, it acts as a spatial and contact repellent, while at higher concentrations, it can cause paralysis and death.[8][10]

G cluster_octopamine Octopaminergic Pathway cluster_gaba GABAergic Pathway This compound This compound OctoR PaOA1 Receptor This compound->OctoR Activates GABAR Rdl GABA-gated Chloride Channel This compound->GABAR Modulates Activation Receptor Activation OctoR->Activation Spasms Fatal Spasms Activation->Spasms Potentiation Potentiation of GABA Signaling GABAR->Potentiation Disruption Synaptic Transmission Disruption Potentiation->Disruption Paralysis Paralysis & Death (High Doses) Disruption->Paralysis

This compound's Dual Mechanism of Action
Carvacrol: Neurotoxic and Sensory Disruption

Carvacrol's repellent and insecticidal effects are primarily attributed to its neurotoxic properties. It is known to inhibit acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[11][12] The accumulation of acetylcholine leads to continuous nerve impulses, resulting in paralysis and death. Additionally, carvacrol is believed to affect the sensory receptors of insects, contributing to its repellent activity.[11] Some studies also suggest that carvacrol may have effects on GABA receptors, similar to lindane.[11]

G cluster_cholinergic Cholinergic System cluster_sensory Sensory System Carvacrol Carvacrol AChE Acetylcholinesterase (AChE) Carvacrol->AChE Inhibits SensoryR Sensory Receptors Carvacrol->SensoryR Affects ACh Acetylcholine Accumulation AChE->ACh Neurotoxicity Neurotoxicity & Paralysis ACh->Neurotoxicity Repellency Repellent Action SensoryR->Repellency

Carvacrol's Primary Mechanisms of Action

Conclusion

Based on the available data, this compound demonstrates superior performance as a clothing repellent compared to carvacrol, particularly in terms of its longevity and broad-spectrum efficacy against different tick species.[1][2][3] this compound maintained high levels of repellency for at least seven days, whereas carvacrol's effectiveness diminished rapidly.[1][2][3] The distinct and multi-faceted mechanism of action of this compound further enhances its potential as a next-generation repellent and insecticide. For researchers and drug development professionals, this compound represents a more promising candidate for the development of long-lasting, effective clothing-based repellents.

References

Nootkatone: A Comparative Analysis of its Acaricidal Efficacy Against Various Tick Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the acaricidal efficacy of nootkatone against several tick species of medical and veterinary importance. The data presented is compiled from various scientific studies to offer an objective overview of this compound's performance, including comparisons with other established acaricides. Detailed experimental protocols and a proposed mechanism of action are also provided to support further research and development in this area.

Quantitative Efficacy of this compound

This compound, a naturally occurring sesquiterpene found in grapefruit and Alaska yellow cedar trees, has demonstrated significant lethal and repellent effects against a range of tick species.[1][2] Its efficacy, however, varies depending on the tick species, life stage, and the formulation of the this compound product.

Lethal Concentration (LC) Data

The following table summarizes the 50% and 90% lethal concentrations (LC50 and LC90) of this compound against various tick species, providing a quantitative measure of its toxicity.

Tick SpeciesLife StageLC50 (µg/cm²)LC90 (µg/cm²)FormulationSource
Ixodes scapularis (Blacklegged Tick)Nymph0.1690.549Emulsifiable[3]
Nymph0.020 (20 ng/cm²)Not ReportedLignin-encapsulated[4][5]
Nymph0.035 (35 ng/cm²)Not ReportedEmulsifiable[4]
Amblyomma americanum (Lone Star Tick)Nymph0.3521.001Emulsifiable[3]
Dermacentor variabilis (American Dog Tick)Nymph0.2330.644Emulsifiable[3]
Rhipicephalus sanguineus (Brown Dog Tick)Nymph0.1970.485Emulsifiable[3]
Repellent Efficacy (EC) Data

This compound also exhibits potent repellent properties. The table below presents the median effective concentrations (EC50) required to repel various tick species.

Tick SpeciesLife StageEC50 (µg/cm²)FormulationSource
Ixodes scapularisAdult0.87 ± 0.05(+)-Nootkatone[3][6]
Dermacentor variabilisAdult252 ± 12(+)-Nootkatone[3][6]
Amblyomma americanumAdult2313 ± 179(+)-Nootkatone[3][6]

Comparative Performance with Other Acaricides

While direct side-by-side comparisons of this compound with other commercial acaricides under identical experimental conditions are limited in the available literature, some studies provide context for its relative efficacy.

This compound vs. DEET

Limited data suggests that this compound may have a higher repellent efficacy against adult Ixodes scapularis than DEET. One study noted that the concentration of DEET required to repel 62% of adult I. scapularis was greater than the EC50 of this compound for the same species.[7] However, it is important to note that DEET was not assessed in the same study, and this is a speculative comparison.[7]

This compound vs. Permethrin and Fipronil

Currently, there is a lack of publicly available studies that directly compare the LC50 or EC50 values of this compound with synthetic pyrethroids like permethrin or phenylpyrazoles like fipronil for tick control. It has been noted that this compound appears to have a different mode of action compared to these conventional insecticides.[8]

The Impact of Formulation on Efficacy

The formulation of this compound significantly influences its effectiveness and residual activity.

  • Emulsifiable Formulations: These formulations demonstrate high initial efficacy, achieving 100% control of I. scapularis for the first few days after application.[1][9] However, their effectiveness declines rapidly, with one study reporting a drop to 5% control after four weeks.[1] This is largely due to the volatility of this compound, with over 95% of the active ingredient lost within 7 days.[9]

  • Encapsulated Formulations: To overcome the limitations of volatility, encapsulated formulations have been developed. Lignin-encapsulated this compound has shown significantly improved persistence, providing 100% control of I. scapularis for up to 8 weeks in one study.[5][9] Encapsulation also reduces phytotoxicity, making it a more viable option for application in vegetated areas.[4] A lignin-encapsulated formulation was also found to be more toxic to I. scapularis nymphs (LC50 = 20 ng/cm²) compared to an emulsifiable formulation (LC50 = 35 ng/cm²).[4]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the acaricidal efficacy of compounds like this compound.

Treated Vial Bioassay

This method is used to determine the lethal concentration of a substance.

  • Preparation of Vials: Glass vials are coated on the interior surface with a solution of the test compound (e.g., this compound) dissolved in a suitable solvent (e.g., acetone). A range of concentrations is prepared. Control vials are treated with the solvent only. The solvent is allowed to evaporate completely, leaving a uniform film of the test compound.

  • Tick Exposure: A predetermined number of ticks (e.g., 10-20) of a specific species and life stage are introduced into each vial.

  • Incubation: The vials are sealed with a breathable material and incubated under controlled conditions of temperature and humidity (e.g., 25°C and >90% RH) for a specified period (typically 24 hours).

  • Mortality Assessment: After the exposure period, ticks are examined for mortality. Ticks that are unable to right themselves when placed on their backs are considered moribund or dead.

  • Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 and LC90 values.

Vertical Filter Paper Bioassay

This assay is used to assess the repellent properties of a compound.

  • Preparation of Filter Paper: A strip of filter paper is treated with the test compound at various concentrations on one half, with the other half treated with the solvent as a control.

  • Assay Setup: The treated filter paper is suspended vertically.

  • Tick Introduction: Ticks are released at the bottom of the filter paper strip.

  • Observation: The movement of the ticks is observed for a set period. Repellency is determined by the ticks' avoidance of the treated side of the paper.

  • Data Analysis: The number of ticks that cross onto the treated and untreated sides is recorded, and the effective concentration (EC50) is calculated.

Mechanism of Action: A Proposed Signaling Pathway

The precise mechanism of action of this compound in ticks is still under investigation, however, evidence suggests that it acts as an antagonist of the GABA-gated chloride channel.[10] This mode of action is distinct from many conventional acaricides.[8]

Below is a diagram illustrating the proposed mechanism.

G cluster_neuron Tick Neuron GABA_receptor GABA-gated Chloride Channel Chloride_ion Chloride Ions (Cl-) GABA_receptor->Chloride_ion Opens channel Hyperpolarization Hyperpolarization (Inhibition of Nerve Signal) Chloride_ion->Hyperpolarization Influx into neuron Nerve_Signal Normal Nerve Signal Transmission Hyperpolarization->Nerve_Signal Inhibits GABA GABA (Neurotransmitter) GABA->GABA_receptor Binds to receptor This compound This compound This compound->GABA_receptor Blocks channel (Antagonist)

Caption: Proposed mechanism of this compound as a GABA receptor antagonist in ticks.

Experimental Workflow

The following diagram outlines a typical workflow for evaluating the acaricidal efficacy of a compound like this compound.

G cluster_prep Preparation cluster_assay Bioassays cluster_analysis Data Analysis cluster_results Results & Conclusion Compound_Prep Prepare this compound and Control Solutions Lethal_Assay Perform Lethal Assay (e.g., Treated Vial) Compound_Prep->Lethal_Assay Repellent_Assay Perform Repellent Assay (e.g., Vertical Filter Paper) Compound_Prep->Repellent_Assay Tick_Rearing Rear and Select Test Ticks Tick_Rearing->Lethal_Assay Tick_Rearing->Repellent_Assay Mortality_Data Collect Mortality Data Lethal_Assay->Mortality_Data Repellency_Data Collect Repellency Data Repellent_Assay->Repellency_Data LC_Calc Calculate LC50/LC90 Mortality_Data->LC_Calc EC_Calc Calculate EC50 Repellency_Data->EC_Calc Comparison Compare Efficacy Across Species and Formulations LC_Calc->Comparison EC_Calc->Comparison Conclusion Draw Conclusions on Acaricidal Properties Comparison->Conclusion

Caption: Standard workflow for assessing the acaricidal efficacy of this compound.

References

Nootkatone: An In Vivo Examination of its Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the in vivo anti-inflammatory properties of Nootkatone against other alternatives, supported by experimental data. The following sections detail the experimental protocols, present quantitative data in a comparative format, and visualize the underlying biological pathways and experimental designs.

This compound, a naturally occurring sesquiterpenoid found in citrus fruits, has demonstrated significant anti-inflammatory effects in various preclinical in vivo models.[1][2][3] Studies show that it can mitigate both acute and chronic inflammation by targeting key inflammatory mediators and signaling pathways.[2][3][4] This guide synthesizes findings from multiple studies to offer a comprehensive overview of its performance.

Comparative Analysis of Anti-Inflammatory Activity

This compound's anti-inflammatory effects have been evaluated against well-established non-steroidal anti-inflammatory drugs (NSAIDs) and other control substances in rodent models. The following tables summarize the quantitative outcomes from these comparative studies.

Table 1: Effect of this compound and Indomethacin on Carrageenan-Induced Peritonitis in Mice
Treatment GroupTotal Leukocytes (cells/mL x 10^6)Myeloperoxidase (MPO) (U/mL)Albumin (g/dL)
Saline (Control)8.5 ± 0.70.8 ± 0.11.2 ± 0.1
Carrageenan25.4 ± 1.52.5 ± 0.32.8 ± 0.2
This compound (10 mg/kg) + Carrageenan12.1 ± 1.11.1 ± 0.21.5 ± 0.1
Indomethacin (25 mg/kg) + Carrageenan10.8 ± 0.90.9 ± 0.11.4 ± 0.1

*p < 0.05 compared to the Carrageenan group. Data adapted from a study on acute inflammatory responses.[4] This table illustrates that this compound significantly reduces leukocyte migration, MPO activity (an indicator of neutrophil infiltration), and vascular permeability (measured by albumin levels) in a manner comparable to the standard NSAID, indomethacin.[4]

Table 2: Effect of this compound and Promethazine on Dextran-Induced Paw Edema in Mice
Treatment GroupPaw Edema (mL) - 1 hour post-dextranInhibition of Edema (%)
Vehicle (Control)0.45 ± 0.04-
This compound (10 mg/kg)0.22 ± 0.0351.1
This compound (100 mg/kg)0.18 ± 0.0260.0
This compound (300 mg/kg)0.15 ± 0.0266.7
Promethazine (10 mg/kg)0.19 ± 0.0357.8

*p < 0.05 compared to the Vehicle group. This data highlights this compound's dose-dependent anti-edematogenic effect, which is comparable to the antihistamine promethazine, suggesting its role in modulating histamine-mediated inflammatory responses.[4]

Key Signaling Pathways in this compound's Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways. One of the primary mechanisms is the inhibition of the Nuclear Factor-kappaB (NF-κB) pathway.[5][6] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, this compound effectively dampens the inflammatory cascade.[5] Furthermore, in silico analyses suggest that this compound may also inhibit cyclooxygenase-2 (COX-2) activity and act as an antagonist of the histamine H1 receptor.[2][4]

This compound Anti-inflammatory Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Cellular Response Inflammatory Stimulus Inflammatory Stimulus NF-κB NF-κB Inflammatory Stimulus->NF-κB Activates COX-2 COX-2 Inflammatory Stimulus->COX-2 Induces Histamine H1 Receptor Histamine H1 Receptor Inflammatory Stimulus->Histamine H1 Receptor Activates Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) NF-κB->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Promotes Transcription Inflammation Inflammation Pro-inflammatory Cytokines\n(TNF-α, IL-1β)->Inflammation COX-2->Inflammation Histamine H1 Receptor->Inflammation This compound This compound This compound->NF-κB Inhibits This compound->COX-2 Inhibits (putative) This compound->Histamine H1 Receptor Antagonizes (putative)

Caption: this compound's anti-inflammatory signaling pathway.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the validation of this compound's anti-inflammatory properties.

Carrageenan-Induced Paw Edema

This model is used to assess the anti-inflammatory effects of compounds on acute inflammation.

  • Animals: Male Swiss mice (25-30 g) are used.

  • Groups: Animals are randomly divided into control and treatment groups.

  • Treatment: this compound (10, 100, or 300 mg/kg), a vehicle (e.g., 0.9% saline), or a reference drug (e.g., indomethacin, 25 mg/kg) is administered orally one hour before the inflammatory stimulus.[4]

  • Induction of Edema: 20 µL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[4]

  • Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[4]

  • Analysis: The difference in paw volume before and after carrageenan injection is calculated to determine the extent of edema. The percentage of inhibition is calculated relative to the control group.

Carrageenan-Induced Pleurisy

This model evaluates systemic anti-inflammatory activity by measuring leukocyte migration and exudate formation in the pleural cavity.[7][8]

  • Animals: Male Swiss mice are used.

  • Treatment: Animals are pre-treated orally with this compound (10 mg/kg), vehicle, or a reference drug one hour prior to induction.[4]

  • Induction of Pleurisy: 0.1 mL of 1% carrageenan solution is injected into the pleural cavity.[4]

  • Sample Collection: Four hours after induction, animals are euthanized, and the pleural cavity is washed with a known volume of heparinized saline to collect the pleural exudate.

  • Analysis: The total leukocyte count in the exudate is determined using a Neubauer chamber. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the pleural lavage fluid are measured by ELISA.[4]

Experimental Workflow for In Vivo Anti-inflammatory Assay cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment of Inflammation Animal Acclimatization Animal Acclimatization Randomization into Groups Randomization into Groups Animal Acclimatization->Randomization into Groups Oral Administration\n(this compound, Vehicle, or Reference Drug) Oral Administration (this compound, Vehicle, or Reference Drug) Randomization into Groups->Oral Administration\n(this compound, Vehicle, or Reference Drug) Inflammatory Stimulus Injection\n(e.g., Carrageenan) Inflammatory Stimulus Injection (e.g., Carrageenan) Oral Administration\n(this compound, Vehicle, or Reference Drug)->Inflammatory Stimulus Injection\n(e.g., Carrageenan) 1 hour post-treatment Measurement of Paw Edema Measurement of Paw Edema Inflammatory Stimulus Injection\n(e.g., Carrageenan)->Measurement of Paw Edema Acute Model Collection of Pleural Exudate Collection of Pleural Exudate Inflammatory Stimulus Injection\n(e.g., Carrageenan)->Collection of Pleural Exudate Systemic Model Data Analysis & Comparison Data Analysis & Comparison Measurement of Paw Edema->Data Analysis & Comparison Analysis of Inflammatory Markers\n(Leukocytes, Cytokines, MPO) Analysis of Inflammatory Markers (Leukocytes, Cytokines, MPO) Collection of Pleural Exudate->Analysis of Inflammatory Markers\n(Leukocytes, Cytokines, MPO) Analysis of Inflammatory Markers\n(Leukocytes, Cytokines, MPO)->Data Analysis & Comparison

Caption: General experimental workflow for in vivo validation.

Conclusion

The in vivo data strongly support the anti-inflammatory properties of this compound. Its efficacy is comparable to that of established anti-inflammatory agents like indomethacin in relevant animal models. The mechanisms of action appear to be multifactorial, involving the inhibition of key inflammatory pathways such as NF-κB and the reduction of pro-inflammatory mediators. These findings underscore the potential of this compound as a novel therapeutic agent for the management of inflammatory disorders. Further research, including chronic inflammatory models and pharmacokinetic studies, will be crucial in its development as a clinical candidate.[1][4]

References

Nootkatone: A Natural Contender in the Arena of Stored-Product Insect Control

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Nootkatone and Other Natural Insecticides for the Protection of Stored Goods

The management of insect pests in stored products is a critical challenge for the agricultural and food industries. With growing concerns over the environmental impact and potential health risks associated with synthetic pesticides, research has intensified to identify effective and sustainable alternatives. Among the promising candidates is this compound, a naturally occurring sesquiterpenoid found in grapefruit and Alaska yellow cedar trees. This guide provides a comprehensive comparison of this compound with other natural insecticides, supported by experimental data, detailed protocols, and visualizations of their modes of action, to assist researchers, scientists, and drug development professionals in this field.

Quantitative Performance Analysis

The efficacy of an insecticide is primarily determined by its toxicity to the target pest. This is often quantified using metrics such as the median lethal concentration (LC50) or median lethal dose (LD50), which represent the concentration or dose required to kill 50% of a test population. The following tables summarize the available quantitative data for this compound and other prominent natural insecticides against common stored-product insect pests.

Table 1: Efficacy of this compound against Stored-Product Weevils

Insect SpeciesBioassay TypeConcentration/DoseMortality/RepellencySource
Sitophilus zeamais (Maize weevil)Contact Toxicity11.58 - 1158.08 µg/cm²Low (0 - 51%)[1]
Sitophilus oryzae (Rice weevil)Contact Toxicity11.58 - 1158.08 µg/cm²Low (0 - 51%)[1]
Sitophilus zeamais (Maize weevil)Repellency≥ 0.10% on corn46.3 - 93.1%[1]
Sitophilus oryzae (Rice weevil)Repellency≥ 0.5% on wheat39.2 - 67.2%[1]

Table 2: Efficacy of Other Natural Insecticides against Stored-Product Insects

InsecticideInsect SpeciesBioassay TypeLC50 ValueExposure TimeSource
Garlic oilTribolium castaneum (larvae)Fumigant41 mg/L air7 days[2][3]
Garlic oilTribolium castaneum (adults)Fumigant47 mg/L air7 days[2][3]
Chili pepper oilTribolium castaneum (larvae)Fumigant227 mg/L air7 days[3]
Chili pepper oilTribolium castaneum (adults)Fumigant335 mg/L air7 days[3]
Nigella oilTribolium castaneum (larvae)Fumigant227 mg/L air7 days[3]
Nigella oilTribolium castaneum (adults)Fumigant335 mg/L air7 days[3]
(-)-CarvoneSitophilus oryzaeContact28.17 µg/cm²-[4]
(-)-CarvoneTribolium castaneumContact19.80 µg/cm²-[4]
1,8-CineoleSitophilus oryzaeFumigant14.19 mg/L-[4]
1,8-CineoleTribolium castaneumFumigant17.16 mg/L-[4]
AzadirachtinCryptolestes ferrugineusContact18.8 ppm (for 48% AZA)6 weeks[5]
PyrethrinsCallosobruchus maculatusContact--[6]

Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for common bioassays used to evaluate the efficacy of insecticides against stored-product insects.

Contact Toxicity Bioassay (Residual Film Method)

This method assesses the toxicity of a substance when an insect comes into direct contact with a treated surface.

  • Preparation of Insecticide Solutions: A stock solution of the test insecticide is prepared in a suitable solvent (e.g., acetone). Serial dilutions are then made to obtain a range of concentrations.

  • Treatment of Surfaces: A specific volume (e.g., 1 mL) of each insecticide dilution is evenly applied to the inner surface of a Petri dish or a filter paper placed within it. The solvent is allowed to evaporate completely, leaving a uniform film of the insecticide. A control group is treated with the solvent only.

  • Insect Exposure: A known number of adult insects (e.g., 20) of a specific age and species are introduced into each treated and control dish.

  • Incubation: The dishes are maintained under controlled conditions of temperature (e.g., 27 ± 1°C) and relative humidity (e.g., 65 ± 5%) in the dark.

  • Mortality Assessment: Mortality is recorded at specific time intervals (e.g., 24, 48, and 72 hours) after exposure. Insects are considered dead if they are unable to move when gently prodded with a fine brush.

  • Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 or LD50 values.

Fumigant Toxicity Bioassay

This bioassay evaluates the toxicity of volatile compounds in an enclosed space.

  • Preparation of Test Chambers: Glass jars or vials of a known volume are used as fumigation chambers.

  • Application of Insecticide: A small piece of filter paper is treated with a specific amount of the volatile insecticide (essential oil or pure compound) and placed inside the chamber, often suspended to avoid direct contact with the insects.

  • Insect Introduction: A known number of insects are placed in a small cage or container with a mesh lid within the fumigation chamber.

  • Sealing and Incubation: The chamber is hermetically sealed and incubated under controlled environmental conditions for a specific duration.

  • Mortality Assessment and Data Analysis: Similar to the contact toxicity bioassay, mortality is assessed after the exposure period, and the data is analyzed to determine the LC50 value.

Signaling Pathways and Modes of Action

The effectiveness of an insecticide is intrinsically linked to its mode of action at the molecular level. This compound and other natural insecticides exhibit diverse mechanisms for disrupting the insect's nervous system or physiological processes.

This compound: Antagonist of GABA-Gated Chloride Channels

Recent studies have elucidated that this compound's insecticidal activity is mediated through its interaction with the γ-aminobutyric acid (GABA) receptor, a major inhibitory neurotransmitter receptor in the insect central nervous system.[7][8][9] this compound acts as an antagonist, blocking the normal flow of chloride ions through the GABA-gated channels. This disruption of inhibitory signaling leads to hyperexcitation of the nervous system, paralysis, and ultimately, death of the insect.

Nootkatone_Pathway cluster_synapse Inhibitory Synapse GABA GABA (Neurotransmitter) GABA_Receptor GABA-Gated Chloride Channel GABA->GABA_Receptor Binds to This compound This compound This compound->GABA_Receptor Blocks Chloride_Influx Chloride Ion Influx (Cl⁻) GABA_Receptor->Chloride_Influx Opens Hyperexcitation Hyperexcitation GABA_Receptor->Hyperexcitation Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Normal_Function Normal Nerve Function Hyperpolarization->Normal_Function Paralysis Paralysis & Death Hyperexcitation->Paralysis

This compound's antagonistic action on GABA-gated chloride channels.

Other Natural Insecticides: Diverse Molecular Targets

In contrast to this compound's specific target, other natural insecticides employ a variety of mechanisms:

  • Pyrethrins: These compounds, derived from chrysanthemum flowers, target the voltage-gated sodium channels in nerve cell membranes.[2][10] They prolong the opening of these channels, leading to repetitive nerve firing, paralysis, and death.

  • Azadirachtin: The primary active ingredient in neem oil, azadirachtin acts as an insect growth regulator.[11][12][13] It interferes with the synthesis and release of ecdysone, a crucial molting hormone, thereby disrupting the insect's development and reproductive cycles.

  • Essential Oil Components (e.g., Eugenol, Thymol): Many constituents of essential oils are known to interact with the octopaminergic system in insects.[1][14][15] Octopamine is a key neurotransmitter, neuromodulator, and neurohormone in invertebrates. By acting as agonists or antagonists of octopamine receptors, these compounds can disrupt various physiological processes, leading to toxicity.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment & Analysis A1 Prepare Insecticide Stock Solutions A2 Create Serial Dilutions A1->A2 A3 Treat Bioassay Arenas (e.g., Petri Dishes) A2->A3 B1 Introduce Test Insects A3->B1 A4 Prepare Control Group (Solvent Only) A4->B1 B2 Incubate under Controlled Conditions B1->B2 C1 Record Mortality at Specific Time Intervals B2->C1 C2 Correct for Control Mortality (Abbott's Formula) C1->C2 C3 Perform Probit Analysis C2->C3 C4 Determine LC50/LD50 Values C3->C4

A generalized workflow for insecticide bioassays.

Conclusion

This compound presents a compelling profile as a natural insecticide for stored-product protection, primarily owing to its potent repellent properties. While its contact toxicity may be lower than some other natural compounds at similar concentrations, its unique mode of action as a GABA receptor antagonist offers a valuable tool, particularly in managing insect populations that may have developed resistance to other insecticide classes.

In comparison, other natural insecticides like certain essential oils and their constituents demonstrate significant fumigant and contact toxicity. Pyrethrins offer rapid knockdown effects, while azadirachtin provides a distinct advantage through its growth-regulating activity.

The choice of the most suitable natural insecticide will depend on the specific application, the target pest species, and the desired outcome (e.g., repellency versus mortality). Further research directly comparing the efficacy of this compound with a wider range of natural insecticides under standardized conditions is warranted to fully elucidate its potential in integrated pest management strategies for stored products. The development of formulations that enhance the stability and delivery of these natural compounds will also be crucial for their successful implementation in real-world settings.

References

Safety Operating Guide

Safe Disposal of Nootkatone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides comprehensive, step-by-step guidance for the safe handling and disposal of nootkatone, a sesquiterpene ketone commonly used in fragrances, flavorings, and as an EPA-registered insect repellent.[1][2] Adherence to these procedures is essential for minimizing risks and complying with regulatory standards. All waste disposal activities must ultimately comply with local, state, and federal regulations.[1]

Hazard Assessment and Safety Precautions

Before handling or disposing of this compound, it is crucial to understand its potential hazards. While some safety data sheets (SDS) do not classify this compound as a hazardous substance under OSHA 29 CFR 1910.1200, others identify it as a skin irritant, a serious eye irritant, and a potential skin sensitizer.[1][3][4] One assessment also classifies it as a water hazard class 2, indicating it is hazardous for water and should not be allowed to enter groundwater or sewage systems.[4] Therefore, it is prudent to treat this compound waste as a regulated chemical waste.

Immediate Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses and impervious gloves.[1]

  • Avoid generating dust from solid this compound, as dust clouds can form explosive mixtures with air.[1]

  • Handle the chemical in a well-ventilated area.[1]

  • Store this compound away from incompatible materials, particularly strong oxidizing agents.[1][5]

This compound Properties for Disposal Consideration

The physical and chemical properties of this compound inform its safe handling and disposal. It is a solid with low water solubility, which means it should not be disposed of down the drain.[1][6]

PropertyValueSource
Chemical Formula C₁₅H₂₂O[3]
CAS Number 4674-50-4[3]
Appearance Yellow crystalline solid or yellow viscous liquid[1][3]
Odor Grapefruit, Citrus[3]
Solubility Soluble in alcohol; practically insoluble in water[1][6]
Flash Point ~100 °C (212 °F) - closed cup[6]
Melting Point 35 - 39 °C[6]
Stability Stable under normal conditions[5]

Operational and Disposal Plans

A. Spill Response Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Minor Spills:

  • Immediate Action: Clean up all spills immediately.[1]

  • PPE: Wear impervious gloves and safety glasses.[1]

  • Cleanup Procedure: Use dry cleanup procedures to avoid generating dust. Sweep or vacuum the material.[1] Consider using explosion-proof vacuums designed for grounded storage and use.[1] Alternatively, absorb the spillage with an inert, dry material.[3]

  • Containment: Place the spilled material and cleanup supplies into a clean, dry, sealable, and clearly labeled container for disposal.[1][3]

Major Spills:

  • Evacuate: Clear the area of all personnel and move upwind.[1]

  • Alert Authorities: Notify your institution's Emergency Responders or Environmental Health & Safety (EH&S) office, providing the location and nature of the hazard.[1]

  • Control Contact: Only trained personnel with appropriate protective equipment, including a dust respirator, should control the spill.[1]

  • Prevent Contamination: Prevent the spillage from entering drains, sewers, or water courses.[1]

  • Containment: Recover the product wherever possible and place residues in labeled containers for disposal.[1]

B. Step-by-Step Disposal Procedure

Follow this protocol for the routine disposal of this compound waste, including unused product and contaminated labware. The overriding principle is that chemical waste should be managed through your institution's hazardous waste program.[7][8]

Step 1: Waste Characterization and Segregation

  • Treat all this compound waste—including pure chemical, solutions, and contaminated materials (e.g., gloves, absorbent pads)—as hazardous chemical waste.[7]

  • Collect aqueous waste separately from organic solvent waste.[9]

  • Keep this compound waste segregated from incompatible materials, such as strong oxidizing agents.[1][10]

Step 2: Accumulation and Storage

  • Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][10]

  • Use only appropriate and compatible containers for waste storage, such as polyethylene or polypropylene containers.[1][8] The original container may be used if it is in good condition.[10]

  • Ensure all waste containers are securely capped and kept closed except when adding waste.[8][10]

Step 3: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."[7] Include information about the composition and any other chemicals present in the waste stream.

Step 4: Final Disposal

  • Primary Method: The recommended disposal method for this compound residue is incineration at an approved and licensed waste management facility.[1]

  • Contact EH&S: Never dispose of this compound down the sink or in the regular trash.[4][5][7] Contact your institution's EH&S office or the local Waste Management Authority to arrange for pickup and disposal.[1][8]

Step 5: Empty Container Disposal

  • A container that has held this compound can typically be disposed of as regular trash once it has been thoroughly emptied, leaving as little residue as possible.[7]

  • Before disposal, deface or remove all chemical labels from the empty container and remove the cap.[7]

  • Note: If local regulations are more stringent, they must be followed. Some regulations may require empty containers that held hazardous materials to also be disposed of as hazardous waste.[11]

Disposal Process Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G cluster_start cluster_characterize cluster_contain cluster_storage cluster_disposal cluster_empty start This compound Waste Generated characterize Characterize Waste (Pure this compound, Contaminated Material, Spill Debris) start->characterize empty_q Is Container Empty? start->empty_q Container only contain Place in a Compatible, Labeled Hazardous Waste Container characterize->contain close_container Keep Container Securely Closed contain->close_container store Store in Designated Satellite Accumulation Area (SAA) close_container->store segregate Segregate from Incompatible Chemicals (e.g., Strong Oxidizers) store->segregate contact_ehs Contact Institutional EH&S for Waste Pickup segregate->contact_ehs dispose Final Disposal via Approved Facility (e.g., Incineration) contact_ehs->dispose empty_q->characterize No (residue) empty_proc Thoroughly Empty Container, Deface Label, Remove Cap empty_q->empty_proc Yes trash Dispose of Container in Regular Trash empty_proc->trash

Caption: this compound Waste Disposal Decision Workflow.

References

Personal protective equipment for handling Nootkatone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling Nootkatone, including detailed operational and disposal plans to foster a safe and efficient research environment.

Personal Protective Equipment (PPE)

When handling this compound in a laboratory setting, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following PPE is recommended:

  • Eye and Face Protection: Chemical splash goggles should be worn to protect against potential eye contact.[1]

  • Hand Protection: Chemical-resistant, impervious gloves are necessary to prevent skin contact. Nitrile rubber gloves are a suitable option.[2] It is important to inspect gloves for any signs of wear and tear before use.

  • Body Protection: A lab coat or other protective clothing with long sleeves is required to cover the lower body and legs. For tasks with a higher risk of splashes or spills, a chemical-resistant apron made of materials like PVC or neoprene should be worn.

  • Footwear: Closed-toe shoes or boots should be worn to protect the feet.

  • Respiratory Protection: If working in an area with inadequate ventilation or when there is a risk of inhaling dust or mists, a NIOSH-approved respirator should be used.[1]

Operational Plan: Safe Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment when working with this compound.

Handling Procedures:

  • Read Safety Data Sheet (SDS): Before working with this compound, thoroughly read and understand its SDS.

  • Work in a Ventilated Area: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[1]

  • Prevent Dust and Aerosol Formation: When handling the solid form of this compound, minimize the formation of dust. For the liquid form, avoid creating mists or aerosols.[1]

  • General Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[1][3]

Storage Procedures:

  • Container: Store this compound in its original, tightly sealed container.[3]

  • Location: Keep the container in a cool, dry, and well-ventilated area.[3]

  • Incompatible Materials: Store this compound away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases, to prevent hazardous reactions.

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and any relevant hazard warnings.

Spill Response Plan

In the event of a this compound spill, a prompt and appropriate response is essential to mitigate any potential hazards.

Spill Response Workflow

Spill_Response_Workflow This compound Spill Response Workflow start Spill Occurs assess Assess the Spill (Size and Hazard) start->assess evacuate Evacuate Area (If necessary) assess->evacuate Large or hazardous spill ppe Don Appropriate PPE assess->ppe Small, manageable spill report Report the Incident evacuate->report contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose dispose->report end End report->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nootkatone
Reactant of Route 2
Reactant of Route 2
Nootkatone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。